molecular formula C10H12O2 B1302058 3,5-Dimethyl-4-Methoxybenzaldehyde CAS No. 39250-90-3

3,5-Dimethyl-4-Methoxybenzaldehyde

Cat. No.: B1302058
CAS No.: 39250-90-3
M. Wt: 164.2 g/mol
InChI Key: SNIGEINPLSDHBQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-Methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIGEINPLSDHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374399
Record name 3,5-Dimethyl-4-Methoxybenzaldehyde
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39250-90-3
Record name 3,5-Dimethyl-4-Methoxybenzaldehyde
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Record name 39250-90-3
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-Methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry and drug development. While this specific isomer is not as widely documented as some of its counterparts, its unique substitution pattern offers intriguing possibilities for medicinal chemists and researchers. This document will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the aldehyde group and the overall pharmacological profile of the resulting derivatives. This compound, with its electron-donating methoxy and methyl groups, presents a unique electronic and steric environment, making it a valuable synthon for creating novel molecular architectures. Its structural similarity to other biologically active benzaldehydes suggests its potential utility in the synthesis of new therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The table below summarizes the key properties of this compound and its immediate precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde.

PropertyThis compound (Predicted)3,5-Dimethyl-4-hydroxybenzaldehyde[1]
CAS Number Not explicitly assigned2233-18-3[1]
Molecular Formula C₁₀H₁₂O₂C₉H₁₀O₂[1]
Molecular Weight 164.20 g/mol 150.17 g/mol [1]
Appearance Likely a colorless to pale yellow solid or liquidWhite solid[2]
Boiling Point Predicted to be higher than the hydroxy analog-
Melting Point Dependent on purity-
Solubility Expected to be soluble in common organic solventsSoluble in organic solvents
IUPAC Name This compound4-hydroxy-3,5-dimethylbenzaldehyde[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 2,4,6-trimethylphenol. The first step involves the selective oxidation of one of the methyl groups to an aldehyde, yielding 3,5-Dimethyl-4-hydroxybenzaldehyde. The subsequent step is the methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

A robust method for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol has been reported, utilizing a cobalt(II) acetate-catalyzed aerobic oxidation.[2]

Experimental Protocol:

  • To a mixture of 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in ethylene glycol/water (5.0 mL/0.25 mL), bubble oxygen (1.0 atm) with stirring at 50 °C for 12 hours.[2]

  • After the reaction is complete, add 2% hydrochloric acid (10.0 mL) and chloroform (10.0 mL) to the reaction mixture.[2]

  • Separate the chloroform phase and extract the aqueous phase with chloroform (2 x 10.0 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield 3,5-Dimethyl-4-hydroxybenzaldehyde as a white solid.[2]

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The methylation of the phenolic hydroxyl group is a standard and well-documented procedure in organic synthesis. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[3][4]

Experimental Protocol:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Synthesis_Workflow start 2,4,6-Trimethylphenol step1 Selective Oxidation (Co(OAc)₂, O₂, NaOH, EG/H₂O) start->step1 intermediate 3,5-Dimethyl-4-hydroxybenzaldehyde step1->intermediate step2 Methylation (Dimethyl Sulfate or Methyl Iodide, K₂CO₃, Acetone) intermediate->step2 product This compound step2->product Logical_Relationship main_compound This compound application1 Precursor for Novel Drug Candidates main_compound->application1 enables synthesis of application2 Scaffold for Combinatorial Libraries main_compound->application2 serves as a application3 Synthesis of Bioactive Natural Product Analogs main_compound->application3 facilitates

Potential applications in drug discovery.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Precursor Safety: 3,5-Dimethyl-4-hydroxybenzaldehyde is a skin and eye irritant and may cause respiratory irritation. [5]Methylating agents like dimethyl sulfate are highly toxic and carcinogenic and must be handled with extreme caution.

Conclusion

This compound represents a valuable, albeit under-explored, chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, makes it an attractive building block for the creation of novel and potentially bioactive molecules. This guide provides a solid foundation for its synthesis and handling, encouraging its wider adoption and exploration in the pursuit of new therapeutic discoveries.

References

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4065504A - Process for the methylation of hydroxybenzene derivatives.
  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Dimethyl-4-Methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-Methoxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, detailed synthetic protocols, analytical characterization, and potential applications in medicinal chemistry, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular and Physical Properties

This compound, a substituted aromatic aldehyde, possesses a unique molecular architecture that makes it a valuable building block in organic synthesis. The strategic placement of two methyl groups and a methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.

Molecular Structure and Weight

The foundational attributes of this compound are summarized below. The molecular weight is derived from its chemical formula, C10H12O2, which is consistent with isomeric compounds such as 2,5-Dimethyl-4-methoxybenzaldehyde.

PropertyValueSource
Molecular Formula C10H12O2-
Molecular Weight 164.20 g/mol Calculated
IUPAC Name This compound-
CAS Number 39250-90-3[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the selective oxidation of a readily available starting material, 2,4,6-trimethylphenol. This is followed by the methylation of the resulting hydroxyl intermediate. This approach is favored due to its efficiency and the high purity of the final product.

Step 1: Selective Oxidation of 2,4,6-Trimethylphenol

The initial step involves the conversion of 2,4,6-trimethylphenol to 3,5-Dimethyl-4-hydroxybenzaldehyde. This transformation leverages a chemoselective oxidation that targets one of the methyl groups ortho to the hydroxyl group, converting it to an aldehyde.

Experimental Protocol:

A mixture of 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in a solution of ethylene glycol and water (5.0 mL/0.25 mL) is subjected to stirring with bubbling oxygen (1.0 atm) at 50°C for 12 hours.[2] Following the reaction, the mixture is acidified with hydrochloric acid (10.0 mL, 2%) and extracted with chloroform (3 x 10.0 mL). The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the resulting residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield 3,5-Dimethyl-4-hydroxybenzaldehyde as a white solid.[2]

Causality of Experimental Choices:

  • Cobalt(II) Acetate as Catalyst: The cobalt catalyst is crucial for activating molecular oxygen, facilitating the selective oxidation of the methyl group.

  • Basic Conditions: The use of sodium hydroxide is essential to deprotonate the phenolic hydroxyl group, enhancing the electron-donating capacity of the ring and activating the ortho methyl groups towards oxidation.

  • Solvent System: The ethylene glycol/water mixture provides a suitable medium for the reaction, ensuring the solubility of both the organic substrate and the inorganic base.

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The second step involves the methylation of the phenolic hydroxyl group of 3,5-Dimethyl-4-hydroxybenzaldehyde to yield the final product. This is a standard O-methylation reaction, for which several effective reagents can be employed. Dimethyl carbonate (DMC) is an environmentally friendly and efficient methylating agent.

Experimental Protocol:

3,5-Dimethyl-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as DMF. A base, for instance, potassium carbonate (a slight excess), is added to the solution. Dimethyl carbonate (1.5-2.0 equivalents) is then introduced as the methylating agent.[3] The reaction mixture is heated, typically in the range of 120-150°C, and monitored by thin-layer chromatography (TLC) until completion.[3] Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

Causality of Experimental Choices:

  • Dimethyl Carbonate (DMC): DMC is a green and effective methylating agent, offering a safer alternative to traditional reagents like dimethyl sulfate or methyl halides.[3]

  • Potassium Carbonate: This base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile to attack the methyl group of DMC.

  • Solvent and Temperature: DMF is a polar aprotic solvent that facilitates the nucleophilic substitution reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

SynthesisWorkflow start 2,4,6-Trimethylphenol step1 Selective Oxidation (Co(OAc)2, NaOH, O2) start->step1 intermediate 3,5-Dimethyl-4-hydroxybenzaldehyde step1->intermediate step2 Methylation (Dimethyl Carbonate, K2CO3) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~7.5s2HAromatic protons (H-2, H-6)
~3.8s3HMethoxy protons (-OCH₃)
~2.3s6HMethyl protons (-CH₃)

Rationale for Predictions: The predicted chemical shifts are based on data from similar structures. For instance, the aldehyde proton in related benzaldehydes typically appears around 9.9-10.0 ppm. The two aromatic protons are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet. The methoxy and dimethyl protons will also appear as singlets at their characteristic chemical shifts.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (C=O)
~160Aromatic carbon (C-4, attached to -OCH₃)
~138Aromatic carbons (C-3, C-5, attached to -CH₃)
~130Aromatic carbon (C-1, attached to -CHO)
~128Aromatic carbons (C-2, C-6)
~55Methoxy carbon (-OCH₃)
~21Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H stretch (aliphatic)
~2850-2750C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
164Molecular ion [M]⁺
163[M-H]⁺
149[M-CH₃]⁺
135[M-CHO]⁺

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutic agents.

Scaffold for Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including:

  • Reductive Amination: To synthesize substituted benzylamines, which are common motifs in drug molecules.

  • Wittig Reaction: To form stilbene derivatives, a class of compounds known for their diverse biological activities.

  • Condensation Reactions: To produce chalcones and Schiff bases, both of which are important pharmacophores.

The presence of the methoxy and dimethyl groups can influence the pharmacokinetic properties of the resulting molecules, such as lipophilicity and metabolic stability.

Analogue Synthesis

This compound can be utilized in the synthesis of analogues of known drugs to explore structure-activity relationships (SAR). For example, it can be used to create derivatives of compounds like trimethoprim, where substituted benzaldehydes are key precursors.[4][5]

Applications main_compound This compound reductive_amination Reductive Amination main_compound->reductive_amination wittig_reaction Wittig Reaction main_compound->wittig_reaction condensation Condensation Reactions main_compound->condensation benzylamines Substituted Benzylamines reductive_amination->benzylamines stilbenes Stilbene Derivatives wittig_reaction->stilbenes chalcones_schiff_bases Chalcones & Schiff Bases condensation->chalcones_schiff_bases

Caption: Potential synthetic applications in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its aldehyde group, makes it an attractive building block for the creation of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for scientists and researchers looking to utilize this compound in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (2015). CID 87812279. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's structure is the bedrock of chemical research and development. Every subsequent investigation into a compound's reactivity, biological activity, and material properties depends on the accuracy of its structural assignment. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation of 3,5-Dimethyl-4-methoxybenzaldehyde. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will demonstrate how a cohesive and self-validating structural hypothesis is formed and confirmed. The narrative emphasizes the causal relationships behind spectroscopic signals, providing field-proven insights into experimental choices and data interpretation.

Introduction and Structural Hypothesis

This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its precise structure dictates its chemical behavior. The name itself implies a specific arrangement of functional groups on a benzene ring: an aldehyde group (-CHO), two methyl groups (-CH₃), and one methoxy group (-OCH₃).

Based on IUPAC nomenclature, we can propose the following initial structure:

Caption: Proposed structure of this compound.

The following sections will detail the spectroscopic evidence required to confirm this hypothesis, treating each piece of data as a test of its validity.

Spectroscopic Verification: A Multi-faceted Approach

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Expected Signals and Causality:

  • Aldehyde Proton (CHO): One proton, appearing as a singlet, is expected far downfield in the range of δ 9.0-10.0 ppm .[1][2][3] This significant deshielding is caused by the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic magnetic field of the π system.[2] Its integration value will be 1H.

  • Aromatic Protons (Ar-H): The proposed structure exhibits symmetry. The two protons on the aromatic ring (at C-2 and C-6) are chemically equivalent. With no adjacent protons to couple with, they will appear as a single signal (a singlet) integrating to 2H. Their chemical shift is anticipated around δ 7.0-7.8 ppm , influenced by the aldehyde and methoxy groups.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet integrating to 3H. Protons on carbons adjacent to an ether oxygen are typically found in the δ 3.4-4.5 ppm range.[4][5]

  • Methyl Protons (-CH₃): The two methyl groups are symmetrically positioned and thus chemically equivalent. This will result in a single signal, a singlet, integrating to 6H. These protons, being attached to the aromatic ring, are expected to resonate around δ 2.0-2.5 ppm .[1][6]

Proton Type Expected Chemical Shift (δ, ppm) Integration Splitting Pattern Justification
Aldehydic9.0 - 10.01HSingletHighly deshielded by C=O group; no adjacent H.[1][2]
Aromatic7.0 - 7.82HSingletSymmetrical structure makes both protons equivalent; no adjacent H.
Methoxy3.4 - 4.53HSingletDeshielded by adjacent oxygen; no adjacent H.[4][5]
Methyl2.0 - 2.56HSingletSymmetrical structure makes both groups equivalent; no adjacent H.

This predicted pattern of four distinct singlets with an integration ratio of 1:2:3:6 provides a unique fingerprint for the proposed structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect fewer signals than the total number of carbons. The molecular formula is C₁₀H₁₂O₂.

Expected Signals:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and typically appears in the δ 190-200 ppm range.[3]

  • Aromatic Carbons (Ar-C):

    • C-4 (C-O): The carbon bearing the methoxy group will be shifted downfield due to the oxygen's electronegativity, expected around δ 160-165 ppm .

    • C-1 (C-CHO): The carbon attached to the aldehyde group.

    • C-3 and C-5 (C-CH₃): These two carbons are equivalent due to symmetry.

    • C-2 and C-6 (C-H): These two carbons are also equivalent.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the ether region, typically around δ 50-80 ppm .[4]

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically δ 15-25 ppm .

In total, we predict 6 distinct signals in the ¹³C NMR spectrum, confirming the molecular symmetry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies.

Key Diagnostic Peaks:

  • C=O Stretch (Aldehyde): A strong, sharp absorption is expected for the carbonyl group. For an aromatic aldehyde, this stretch typically appears in the range of 1710-1685 cm⁻¹ .[7] Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[6]

  • C-H Stretch (Aldehyde): A characteristic, and often diagnostic, pair of medium-intensity peaks can appear around 2830-2695 cm⁻¹ .[7] One of these is often seen as a shoulder on the main alkyl C-H stretching bands.[1][6]

  • C-O Stretch (Aryl Ether): Aryl alkyl ethers display two characteristic strong C-O stretching bands. An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[5][8][9]

  • C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methoxy groups will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
AldehydeC=O Stretch1710 - 1685Strong, Sharp
AldehydeC-H Stretch2830 - 2695Medium (often two peaks)
Aryl EtherAsymmetric C-O-C Stretch~1250Strong
Aryl EtherSymmetric C-O-C Stretch~1040Strong
AromaticC=C Stretch1600 - 1450Medium to Weak

The presence of all these key bands provides strong, corroborating evidence for the proposed functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization. The molecular formula C₁₀H₁₂O₂ corresponds to a molecular weight of 166.0786 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺•): A prominent peak at m/z = 166 corresponding to the intact molecule radical cation is expected.

  • M-1 Peak: Aldehydes can readily lose the aldehydic hydrogen, leading to a significant peak at m/z = 165 (M-1) .[3] This results from the formation of a stable acylium ion.

  • Loss of Methyl Radical (•CH₃): A peak at m/z = 151 (M-15) would indicate the loss of a methyl radical from the methoxy group or one of the ring methyl groups.

  • Loss of Formyl Radical (•CHO): Alpha-cleavage can lead to the loss of the entire aldehyde group as a formyl radical, resulting in a peak at m/z = 137 (M-29) .

  • Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage. While there isn't a simple alkyl chain, related fragmentations are common in aromatic compounds.[10][11][12]

Fragmentation M [C₁₀H₁₂O₂]⁺• m/z = 166 (Molecular Ion) M_minus_1 [M-H]⁺ m/z = 165 M->M_minus_1 - •H M_minus_15 [M-CH₃]⁺ m/z = 151 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z = 137 M->M_minus_29 - •CHO

Caption: Key fragmentation pathways for this compound.

The observation of the molecular ion at m/z 166 confirms the molecular formula, while the specific fragment ions provide direct evidence for the presence of the aldehyde and methyl groups.

Integrated Analysis and Conclusion

The true power of this multi-technique approach lies in the integration of all data points.

  • MS confirms the molecular formula (C₁₀H₁₂O₂) and molecular weight (166 g/mol ).

  • IR confirms the presence of the key functional groups: an aromatic aldehyde (C=O at ~1690 cm⁻¹, C-H at ~2720 cm⁻¹) and an aryl ether (C-O at ~1250, 1040 cm⁻¹).

  • ¹³C NMR confirms the molecular symmetry, showing only 6 unique carbon environments for the 10-carbon skeleton.

  • ¹H NMR provides the final, definitive placement of these groups. The 1:2:3:6 ratio of four distinct singlets is only possible with the proposed 3,5-dimethyl-4-methoxy substitution pattern. Any other arrangement would break the symmetry and result in more complex signals with different splitting patterns.

Together, these independent lines of spectroscopic evidence converge on a single, unambiguous structure. The data are internally consistent and cross-validate each other, providing a high degree of confidence in the structural assignment of this compound.

Appendix: Standard Operating Protocols

Protocol 4.1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).

  • Cap the NMR tube and gently invert several times or vortex briefly until the sample is fully dissolved.

  • If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

  • Insert the tube into the NMR spectrometer for analysis.

Protocol 4.2: FTIR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 4.3: Mass Spectrometry Sample Preparation (EI)
  • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet for separation and subsequent introduction into the mass spectrometer's electron ionization (EI) source.

  • Alternatively, for direct insertion, place a small amount of the sample on a probe and insert it directly into the ion source.

References

  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aldehydes. [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Ricci, C., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(6), 742-753. [Link]

  • SlidePlayer. (n.d.). General Fragmentation Modes. [Link]

  • Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra. [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3,5-dimethoxy-. [Link]

Sources

3,5-Dimethyl-4-Methoxybenzaldehyde spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-4-Methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₀H₁₂O₂), a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Molecular Structure and Overview

This compound is a substituted aromatic aldehyde with a molecular weight of 164.20 g/mol . Its structure features a benzene ring substituted with two methyl groups, one methoxy group, and a formyl (aldehyde) group. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by observing the magnetic fields around atomic nuclei.[1] It provides detailed information about the chemical environment, connectivity, and dynamics of molecules in solution.[2][3] For this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Set the spectral width to cover the range of 0-12 ppm. Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

The symmetry of the molecule simplifies the ¹H NMR spectrum. Due to the plane of symmetry passing through the aldehyde and methoxy groups, the two aromatic protons are chemically equivalent, as are the two methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85Singlet (s)1HAldehydic H (CHO)
~7.55Singlet (s)2HAromatic H (Ar-H)
~3.80Singlet (s)3HMethoxy H (OCH₃)
~2.30Singlet (s)6HMethyl H (Ar-CH₃)

Causality of Assignments:

  • The aldehyde proton appears at a highly deshielded chemical shift (~9.85 ppm) due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.[4] It appears as a singlet as it has no adjacent protons.

  • The two aromatic protons are equivalent and appear as a single peak. Their chemical shift (~7.55 ppm) is influenced by the electron-donating methyl and methoxy groups and the electron-withdrawing aldehyde group. They appear as a singlet due to the absence of adjacent aromatic protons for coupling.

  • The methoxy protons (~3.80 ppm) are shielded relative to the aromatic protons and appear as a sharp singlet.[5]

  • The six protons of the two equivalent methyl groups (~2.30 ppm) give rise to a single, integrated peak, appearing as a singlet.[6]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal.[7]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans is necessary (e.g., 1024 or more) to obtain an adequate signal.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Chemical Shift (δ, ppm)Assignment
~192.0Carbonyl C (C=O)
~163.5Aromatic C (C-OCH₃)
~140.0Aromatic C (C-CH₃)
~131.5Aromatic C (C-CHO)
~129.5Aromatic C (C-H)
~55.5Methoxy C (OCH₃)
~20.5Methyl C (Ar-CH₃)

Causality of Assignments:

  • The carbonyl carbon (~192.0 ppm) is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.[8]

  • The aromatic carbon attached to the methoxy group (~163.5 ppm) is significantly deshielded due to the electron-withdrawing inductive effect and resonance of the oxygen atom.

  • The remaining aromatic carbons are assigned based on substituent effects, with carbons bearing substituents appearing at different fields than those bonded to hydrogen.

  • The methoxy (~55.5 ppm) and methyl (~20.5 ppm) carbons appear in the shielded, aliphatic region of the spectrum.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule.[9] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[10]

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the pure KBr pellet or empty salt plate. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Analyze the resulting spectrum, which plots transmittance (%) versus wavenumber (cm⁻¹), to identify characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch (CH₃)
~2830 & ~2730Weak-MediumAldehydic C-H Stretch (Fermi doublet)
~1695Strong, SharpCarbonyl C=O Stretch (Aromatic Aldehyde)
~1600, ~1470MediumAromatic C=C Ring Stretch
~1240StrongAryl-Alkyl Ether C-O Stretch

Interpretation of Key Peaks:

  • Aldehyde Group: The presence of an aldehyde is strongly confirmed by two key features: the intense C=O stretch around 1695 cm⁻¹ (the position is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring) and the characteristic pair of weak C-H stretching bands around 2830 and 2730 cm⁻¹.[8][11][12] The latter is particularly diagnostic for aldehydes.

  • Aromatic System: The weak absorption above 3000 cm⁻¹ indicates aromatic C-H bonds, and the medium peaks around 1600 and 1470 cm⁻¹ are due to C=C stretching vibrations within the benzene ring.[13]

  • Ether Linkage: A strong, prominent band around 1240 cm⁻¹ is characteristic of the aryl C-O stretching vibration of the methoxy group.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to determine the molecular weight and deduce structural information.[15]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a beam of 70 eV electrons in the ion source. This energy is sufficient to cause ionization and extensive, reproducible fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The molecular formula C₁₀H₁₂O₂ gives a molecular weight of 164.08 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺•) at m/z = 164.

mol C₁₀H₁₂O₂⁺• m/z = 164 (Molecular Ion) m163 C₁₀H₁₁O₂⁺ m/z = 163 mol->m163 - •H m135 C₉H₁₁O⁺ m/z = 135 mol->m135 - •CHO m136 C₉H₁₂O⁺• m/z = 136 mol->m136 - CO m163->m135 - CO

Caption: Key EI-MS Fragmentation Pathways for this compound.

Table of Major Predicted Fragments:

m/zProposed Fragment IonComments
164[C₁₀H₁₂O₂]⁺•Molecular Ion (M⁺•)
163[M - H]⁺Loss of the aldehydic hydrogen radical; a common and significant peak for aldehydes.[16][17]
135[M - CHO]⁺Loss of the formyl radical. This can also arise from the m/z 163 fragment by loss of CO.[16][17]
136[M - CO]⁺•Loss of a neutral carbon monoxide molecule from the molecular ion.

Mechanistic Insights:

  • The molecular ion at m/z 164 confirms the molecular weight of the compound.

  • The peak at m/z 163 is highly characteristic of an aldehyde, resulting from the facile loss of the weakly bound aldehydic hydrogen atom.[16]

  • The formation of the ion at m/z 135 represents the loss of the entire formyl group (•CHO), leading to a stable substituted benzyl-type cation. This is often a prominent peak in the spectrum of benzaldehyde derivatives.[17]

Conclusion

The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise proton and carbon environments, confirming the substitution pattern and symmetry of the molecule. IR spectroscopy provides definitive evidence for the key functional groups—the conjugated aldehyde, the aromatic ring, and the ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the aldehydic hydrogen and formyl group. Together, these spectroscopic techniques provide a robust and self-validating dataset for the comprehensive characterization of this compound, essential for its application in research and development.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from Doc Brown's Chemistry. [Link]

  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from Longdom Publishing. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from Microbe Notes. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from Filo. [Link]

  • Gunther, H. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from a Wiley-VCH publication summary. [Link]

  • Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from Scribd. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • Chemistry For Everyone. (2025, January 22). What Is Functional Group Region In IR Spectroscopy?. YouTube. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from Spectroscopy Online. [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from Scribd. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from University of Colorado Boulder. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from Berkeley Learning Hub. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from NC State University Libraries. [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from University of Calgary. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from NIST WebBook. [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from NIST WebBook. [Link]

Sources

1H NMR spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, detailed peak assignments, and the influence of the molecule's unique substitution pattern on chemical shifts and multiplicities. We will explore the causality behind the observed spectral features, grounded in fundamental concepts of molecular symmetry and electronic effects. Furthermore, this guide presents a standardized protocol for sample preparation and data acquisition, ensuring methodological integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its specific arrangement of electron-donating (methyl, methoxy) and electron-withdrawing (aldehyde) groups on the benzene ring creates a distinct electronic environment, making it a valuable building block for more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds.[1] ¹H NMR, in particular, provides detailed information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons within a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of this compound to provide a clear and authoritative interpretation.

Molecular Structure and Symmetry Analysis

To predict and interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure and symmetry is crucial.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

The key structural feature is the plane of symmetry that bisects the molecule through the C1-C4 axis, passing directly through the aldehyde and methoxy groups. This symmetry has a profound impact on the ¹H NMR spectrum:

  • Aromatic Protons: The proton at position C2 is chemically equivalent to the proton at C6.

  • Methyl Protons: The methyl group at C3 is chemically equivalent to the methyl group at C5.

Consequently, instead of observing six distinct signals, we anticipate only four signals in the ¹H NMR spectrum, corresponding to the four unique proton environments labeled (a), (b), (c), and (d).[2]

Spectral Prediction and Detailed Signal Assignment

Based on established principles of chemical shifts and substituent effects, we can predict the characteristics of each of the four expected signals.[3][4]

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
a Aldehyde (-CHO)9.8 - 10.01HSinglet (s)
b Aromatic (Ar-H)~7.62HSinglet (s)
c Methoxy (-OCH₃)~3.93HSinglet (s)
d Methyl (-CH₃)~2.36HSinglet (s)
Aldehyde Proton (a): δ ~9.9 ppm (1H, s)

The proton attached to the carbonyl carbon of the aldehyde is the most deshielded proton in the molecule. Its chemical shift appears far downfield (9.8-10.0 ppm) for two primary reasons:

  • Inductive Effect: The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond, deshielding the proton.

  • Magnetic Anisotropy: The circulating π-electrons of the C=O double bond generate a local magnetic field that strongly reinforces the external applied magnetic field in the region of the aldehyde proton.[5]

This proton has no adjacent, non-equivalent protons, and therefore appears as a sharp singlet.[6]

Aromatic Protons (b): δ ~7.6 ppm (2H, s)

The two equivalent aromatic protons are located ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy and methyl groups.

  • Deshielding Influence: The -CHO group is a powerful deactivating group that withdraws electron density from the aromatic ring, particularly from the ortho and para positions, causing a downfield shift.[6]

  • Shielding Influence: The -OCH₃ and -CH₃ groups are activating, electron-donating groups that increase electron density on the ring, causing an upfield (shielding) shift.

The observed chemical shift is a net result of these competing effects. Given their ortho position to the strongly deshielding aldehyde, these protons are found in the downfield region of the aromatic spectrum, typically around 7.0-8.0 ppm.[4] Due to the molecule's symmetry, they are chemically equivalent and do not couple with each other, resulting in a singlet integrating to 2H.

Methoxy Protons (c): δ ~3.9 ppm (3H, s)

The three protons of the methoxy group are equivalent. They are attached to a carbon that is bonded to an electronegative oxygen atom, which deshields them and shifts their signal downfield relative to alkyl C-H protons.[1] This signal is characteristically found around 3.5-4.0 ppm and appears as a singlet, integrating to 3H.

Methyl Protons (d): δ ~2.3 ppm (6H, s)

The six protons of the two methyl groups are equivalent due to the molecule's symmetry. These are benzylic protons (protons on a carbon atom directly attached to an aromatic ring) and their signals typically appear in the 2.0-3.0 ppm range.[4] They appear as a single, sharp singlet that integrates to 6H. Data for the closely related 3,5-dimethylbenzaldehyde shows these protons at δ 2.39 ppm.[7]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining reliable and reproducible NMR data.

Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of solid this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not contain residual protonated impurities that could interfere with the spectrum.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for chemical shift calibration.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.

    • Tuning: The probe is tuned to the specific frequency of the protons being observed to maximize signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.

    • Initiate data acquisition.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • The baseline is corrected to be flat and at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

    • The area under each signal is integrated to determine the relative ratio of protons.

    • Peak picking is performed to identify the precise chemical shift of each signal.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and the electronic nature of substituents dictate spectral appearance. The spectrum is characterized by four distinct singlets, corresponding to the aldehyde, aromatic, methoxy, and equivalent methyl protons. The downfield shift of the aldehyde proton is its most prominent feature, while the equivalence of the aromatic and methyl protons, resulting in two sharp singlets, directly confirms the C₂ᵥ symmetry of the molecule. This comprehensive analysis serves as an authoritative guide for the identification and characterization of this compound and provides a framework for interpreting the spectra of similarly substituted aromatic systems.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde · 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Retrieved from [Link]

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde, a key aromatic aldehyde intermediate in various synthetic applications. As a self-validating document, this guide synthesizes theoretical predictions with established principles of substituent effects on aromatic systems to provide a robust framework for spectral interpretation. We will deconstruct the chemical shifts of each unique carbon atom, explaining the electronic and structural rationale behind its observed resonance. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring high-quality ¹³C NMR data for this and similar analytes, ensuring reproducibility and scientific rigor. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the fields of chemical synthesis, natural product chemistry, and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment.

This compound presents an excellent case study for applying the principles of ¹³C NMR spectroscopy. Its structure combines an electron-withdrawing aldehyde group with electron-donating methoxy and methyl substituents on a benzene ring. Understanding how these competing electronic effects manifest in the ¹³C NMR spectrum is crucial for confirming its identity and assessing its purity. This guide will walk through a detailed assignment of its ¹³C NMR signals, grounded in the foundational principles of substituent-induced chemical shifts.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of this compound are numbered according to the scheme presented below. This systematic numbering will be used throughout the analysis.

Figure 1: IUPAC numbering scheme for this compound.

Analysis of ¹³C NMR Chemical Shifts

Due to the molecular symmetry of the compound, where a plane bisects the C1-C4 axis and the aldehyde group, there are six unique carbon environments, which will result in six distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts are summarized in the table below, followed by a detailed causal analysis for each signal.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale / Dominant Effects
C7 (CHO) ~191.5 sp² carbonyl carbon, strongly deshielded by electronegative oxygen.
C4 (C-OCH₃) ~163.0 Aromatic C-O, deshielded by oxygen's inductive effect.
C3, C5 (C-CH₃) ~139.5 Quaternary aromatic, influenced by adjacent methyl and methoxy groups.
C1 (C-CHO) ~130.0 Ipso-carbon to aldehyde, deshielded by carbonyl group.
C2, C6 (CH) ~108.0 Shielded by ortho-methoxy and para-methyl electron-donating effects.
C10 (OCH₃) ~55.5 Standard sp³ methoxy carbon.
C8, C9 (CH₃) ~16.0 Standard sp³ aromatic methyl carbons.

Note: Values are predicted based on established substituent effects and data from analogous compounds. Experimental values may vary slightly based on solvent and concentration.

Detailed Peak Assignment and Scientific Rationale

The chemical shift of each carbon is determined by the sum of shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm) effects from its neighboring atoms and functional groups.

  • C7 (Aldehyde Carbonyl): δ ≈ 191.5 ppm The aldehyde carbon is consistently the most downfield signal in the spectrum.[1][2] This significant deshielding is a hallmark of carbonyl carbons and arises from two primary factors: the high electronegativity of the double-bonded oxygen atom, which withdraws electron density from the carbon, and the sp² hybridization of the carbon atom. For comparison, the aldehyde carbon in benzaldehyde resonates at approximately 192.3 ppm.[2]

  • C4 (Ipso-Methoxy Carbon): δ ≈ 163.0 ppm This carbon, directly attached to the highly electronegative oxygen of the methoxy group, is strongly deshielded. The oxygen atom exerts a powerful inductive (-I) effect, pulling electron density away from C4 and shifting its signal significantly downfield. In the model compound 4-methoxybenzaldehyde, this carbon appears at a similar position of 164.6 ppm, confirming the dominant nature of this effect.[3]

  • C3 and C5 (Ipso-Methyl Carbons): δ ≈ 139.5 ppm These two carbons are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by several factors. As quaternary carbons within the aromatic ring, they are inherently more deshielded than protonated aromatic carbons. They are further influenced by the attached electron-donating methyl groups and the adjacent electron-donating methoxy group. In 3,5-dimethylbenzaldehyde, the equivalent carbons resonate at 138.8 ppm, providing a strong reference point.[3]

  • C1 (Ipso-Aldehyde Carbon): δ ≈ 130.0 ppm The C1 carbon is attached to the electron-withdrawing aldehyde group. This group deshields the ipso-carbon, moving its signal downfield relative to benzene (128.5 ppm). However, this deshielding is moderated by the powerful electron-donating methoxy group in the para position (+M effect), which increases electron density throughout the ring. In 4-methoxybenzaldehyde, the C1 carbon is found at 129.9 ppm, illustrating this moderating influence.[3]

  • C2 and C6 (Aromatic CH): δ ≈ 108.0 ppm By symmetry, C2 and C6 are equivalent. Their chemical shift is the most complex to predict but follows clear chemical principles. These carbons are ortho to the strongly electron-donating methoxy group at C4. This positional relationship results in a strong shielding effect due to resonance (+M effect), which pushes the signal significantly upfield.[4] While they are also meta to the electron-withdrawing aldehyde group, the meta effect is generally weaker. The combined result is a net shielding, making these the most upfield of the aromatic carbon signals.

  • C10 (Methoxy Carbon): δ ≈ 55.5 ppm The signal for the methoxy carbon is highly predictable. As an sp³-hybridized carbon attached to an oxygen atom, it consistently appears in the 50-65 ppm range.[1] The experimental value for the methoxy carbon in 4-methoxybenzaldehyde is 55.6 ppm, providing a very reliable estimate for our target molecule.[3]

  • C8 and C9 (Methyl Carbons): δ ≈ 16.0 ppm The two methyl carbons are equivalent and, as typical sp³-hybridized alkyl carbons attached to an aromatic ring, appear in the far upfield region of the spectrum. In 3,5-dimethylbenzaldehyde, the methyl carbons resonate at 21.1 ppm, which serves as a solid baseline for our prediction.[3]

Experimental Protocol for ¹³C NMR Acquisition

The following protocol describes a self-validating system for obtaining a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound. Adherence to this methodology ensures data quality and reproducibility.

Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve In clean vial transfer 3. Filter & Transfer (Pipette with glass wool) dissolve->transfer Ensure homogeneity insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnet Coils insert->shim Stabilize field tune 6. Tune & Match Probe shim->tune Optimize signal params 7. Load Parameters (zgpg30 pulse program) tune->params acquire 8. Acquire Data (Set ns, d1) params->acquire ft 9. Fourier Transform (FT) acquire->ft phase 10. Phasing & Baseline Correction ft->phase calibrate 11. Calibrate Spectrum (CDCl₃ at 77.16 ppm) phase->calibrate

Figure 2: Standard workflow for ¹³C NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: Accurately weigh between 50-100 mg of solid this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[5]

    • Solvent: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.

    • Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter.[5] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck. Carefully filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

    • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.

  • Instrumental Setup and Parameters (Example for a 400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

    • Tuning: Tune the ¹³C probe to the correct frequency to ensure maximum signal transmission and reception.

    • Acquisition Parameters:

      • Pulse Program: Use a standard proton-decoupled pulse sequence, such as zgpg30 (Bruker), which involves a 30° pulse angle.

      • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses, which is important for accurate quantification, although less critical for simple identification.

      • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

      • Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans must be accumulated. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The time required for the experiment is directly proportional to the number of scans.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the chemical shift axis. For samples in CDCl₃, the solvent's carbon signal appears as a triplet centered at δ 77.16 ppm.[6] Set this peak to its known value to reference the entire spectrum accurately.

Conclusion

The ¹³C NMR spectrum of this compound is a clear illustration of fundamental chemical principles. The interplay of inductive and resonance effects from the aldehyde, methoxy, and methyl substituents results in a predictable and interpretable pattern of chemical shifts. By combining theoretical knowledge with data from analogous structures, a confident assignment of all six unique carbon signals can be achieved. The detailed experimental protocol provided herein offers a robust methodology for obtaining high-quality data, underscoring the power of ¹³C NMR as an indispensable tool for structural verification in modern chemical research.

References

  • Gou, S., Chen, Z., & Wu, J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

  • Ohta, K., et al. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 19(44), 29831-29839. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. Available at: [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Available at: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Supporting Information for various publications often contain raw spectral data. Example data for substituted benzaldehydes can be found in supplementary materials for organic chemistry journals. For instance, see supporting information for articles in Organic Letters or Journal of Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 534-545. Available at: [Link]

  • ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10793-10801. Available at: [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 321-326. Available at: [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Department of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern chemical analysis, precision and reliability are paramount. For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a critical checkpoint. This guide is designed to provide a comprehensive, field-proven framework for the analysis of 3,5-Dimethyl-4-Methoxybenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of data, this document elucidates the causality behind the spectral features and the logic underpinning the experimental protocol. The methodologies described herein are designed to be robust and self-validating, ensuring that the data you acquire is not only accurate but also defensible.

Introduction: The Molecular Subject and Analytical Imperative

This compound is a substituted aromatic aldehyde with significant utility as a building block in organic synthesis. Its molecular architecture, featuring an aldehyde, a methoxy ether, and two methyl groups on a benzene ring, presents a rich and distinct infrared spectrum. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly definitive tool for its structural verification.[1] The technique probes the vibrational energies of molecular bonds; when infrared radiation is passed through a sample, specific functional groups absorb light at characteristic frequencies.[2] This absorption pattern creates a unique "fingerprint," allowing for confident identification and quality assessment. This guide will deconstruct this fingerprint, from theoretical prediction to practical interpretation.

Theoretical Spectral Analysis: Predicting the Vibrational Fingerprint

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts.[3][4] Understanding the expected absorption frequencies is the first step in a rigorous analysis. The electronic environment—specifically, the conjugation of the aldehyde with the electron-donating methoxy and methyl-substituted ring—subtly shifts these frequencies from their textbook values.

Predicted Absorption Frequencies and Vibrational Modes

The following table summarizes the principal vibrational modes and their expected absorption regions. These predictions are grounded in established spectroscopic correlation tables and an expert understanding of substituent effects.[5][6][7][8]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality and Expert Insights
Aldehyde C=O Stretch1705 - 1685StrongThe carbonyl frequency is lowered from the typical ~1725 cm⁻¹ due to resonance with the electron-rich aromatic ring, which weakens the C=O double bond character.[9][10]
Aldehyde C-H Stretch~2850 - 2820 & ~2750 - 2720Weak to MediumAppears as a characteristic doublet, known as a Fermi resonance, which is a hallmark of the aldehyde functional group.[11][12][13]
Aromatic Ring C=C Stretch~1600 & ~1500MediumTwo distinct bands are expected for in-ring C=C stretching, typical for substituted aromatic systems.[7]
Aromatic Ring C-H Stretch3100 - 3000Weak to MediumThese absorptions appear just above 3000 cm⁻¹, characteristic of sp² hybridized C-H bonds.[14]
Aromatic Ring C-H Out-of-Plane Bend~890 - 850StrongThe substitution pattern (1,3,4,5-tetrasubstituted) results in two adjacent hydrogens, leading to a strong, diagnostic absorption in this region.
Methoxy Ether Asymmetric C-O-C Stretch1270 - 1230StrongThis is a highly characteristic, strong absorption for aryl-alkyl ethers, representing the asymmetric stretch of the Ar-O-CH₃ bond.[10]
Methoxy Ether Symmetric C-O-C Stretch1070 - 1020MediumThe corresponding symmetric stretch of the ether linkage.
Methyl Groups C-H Asymmetric Stretch~2960MediumStandard asymmetric stretching for sp³ C-H bonds.
Methyl Groups C-H Symmetric Stretch~2870MediumStandard symmetric stretching for sp³ C-H bonds.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data

To ensure reproducibility and accuracy, a validated experimental protocol is essential. The following methodology utilizes Attenuated Total Reflectance (ATR)-FTIR, the dominant and most convenient technique for analyzing solid samples due to its minimal sample preparation requirement.[15][16][17][18]

Instrumentation & Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.[16]

  • Sample: this compound, crystalline solid.

  • Reagents: Reagent-grade isopropanol for cleaning.

  • Supplies: Lint-free laboratory wipes.

Step-by-Step Methodology
  • System Preparation & Background Acquisition:

    • Step 1.1: Clean the ATR crystal surface meticulously with a wipe lightly dampened with isopropanol, followed by a dry wipe.

    • Causality: This removes any residue from previous analyses or atmospheric contaminants, preventing spectral interference. A clean crystal is the foundation of a reliable measurement.

    • Step 1.2: Initiate a background scan (typically 16-32 co-added scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line at 100% Transmittance.

    • Trustworthiness: The background scan is a critical self-validation step. It computationally subtracts the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics from the final sample spectrum, ensuring the data reflects the sample alone.

  • Sample Analysis:

    • Step 2.1: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the diamond ATR crystal.

    • Step 2.2: Engage the ATR pressure clamp and apply firm, consistent pressure to the sample.

    • Causality: An evanescent wave, the probing energy, extends only a few microns from the crystal surface into the sample.[15][18] Therefore, intimate, void-free contact between the sample and the crystal is absolutely critical for achieving a high-quality spectrum with accurate peak intensities.

    • Step 2.3: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition:

    • Step 3.1: Clean the sample from the crystal surface using the same procedure as in Step 1.1.

    • Step 3.2: If necessary, apply an ATR correction algorithm available in the spectrometer software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent, which can cause peak intensities at lower wavenumbers to appear artificially high compared to a traditional transmission spectrum. The ATR correction mathematically compensates for this effect, making the spectrum more comparable to library data.[16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the data acquisition process.

G cluster_prep 1. Instrument Preparation cluster_acq 2. Sample Acquisition cluster_proc 3. Data Processing & Cleanup clean Clean ATR Crystal (Isopropanol) background Acquire Background Scan (Validate Flat Baseline) clean->background apply_sample Place Solid Sample on Crystal background->apply_sample apply_pressure Apply Consistent Pressure (Ensure Intimate Contact) apply_sample->apply_pressure scan_sample Acquire Sample Spectrum apply_pressure->scan_sample atr_correct Apply ATR Correction (If Needed) scan_sample->atr_correct analyze Analyze Spectrum atr_correct->analyze cleanup Clean ATR Crystal analyze->cleanup

Caption: A self-validating workflow for ATR-FTIR data acquisition.

Spectral Interpretation: Correlating Structure with Data

A high-fidelity spectrum of this compound will present a series of well-defined absorption bands. The key to accurate interpretation is recognizing the diagnostic peaks that, in concert, confirm the complete molecular structure.

  • The Carbonyl Region (1750-1650 cm⁻¹): The most intense and prominent peak will appear around 1690 cm⁻¹ . This strong, sharp band is unequivocally the C=O stretch of the aldehyde. Its position below 1700 cm⁻¹ is definitive proof of its conjugation with the aromatic ring.[9][10]

  • The C-H Stretch Region (3100-2700 cm⁻¹): This region contains a confluence of signals. Weak bands just above 3000 cm⁻¹ are from the aromatic C-H stretches . Stronger bands between 3000 cm⁻¹ and 2850 cm⁻¹ arise from the methyl and methoxy C-H stretches . Critically, two weaker but distinct bands should be visible near 2830 cm⁻¹ and 2730 cm⁻¹ . These are the aldehyde C-H stretching bands and their presence is a crucial identifier for the aldehyde functional group, distinguishing it from a ketone.[9][11][12]

  • The Fingerprint Region (1600-600 cm⁻¹): This complex region provides the most unique information.

    • A strong, sharp band around 1255 cm⁻¹ is the asymmetric C-O-C stretch of the aryl methoxy group, a highly reliable indicator of this functionality.

    • Bands for the aromatic C=C stretches will appear near 1600 cm⁻¹ and 1500 cm⁻¹ .

    • A strong band in the 890-850 cm⁻¹ range, arising from C-H out-of-plane bending , confirms the presence of two adjacent hydrogens on the ring, consistent with the 1,3,4,5-tetrasubstitution pattern.

Visualizing Key Vibrational Modes

This diagram illustrates the primary bond vibrations responsible for the most diagnostic peaks in the IR spectrum.

Caption: Key diagnostic vibrational modes for this compound.

Conclusion

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Pinchas, S. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

  • Tatzber, M., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8877. Retrieved from [Link]

  • University of Waterloo. (n.d.). Functional Groups (F.G.) & Infrared Spectroscopy (IR). Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]

  • Unknown Source. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Konkoli, Z. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. WIREs Computational Molecular Science, 10(5), e1480. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

Sources

Mass spectrometry of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dimethyl-4-Methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a substituted aromatic aldehyde. The principles and methodologies discussed herein are tailored for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of such molecules. We will delve into the core aspects of its mass spectrometric behavior, from ionization and fragmentation to quantification and data interpretation, with a focus on providing actionable insights and robust protocols.

Introduction to this compound

This compound, with a molecular weight of 164.20 g/mol and a chemical formula of C10H12O2, is an aromatic aldehyde. Its structure, characterized by a benzene ring substituted with two methyl groups, a methoxy group, and an aldehyde functional group, dictates its chemical properties and, consequently, its behavior in a mass spectrometer. Understanding this structure is paramount to predicting and interpreting its mass spectrum.

Ionization Techniques for Aromatic Aldehydes

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, the selection of the ionization source will depend on the analytical objective, whether it be structural elucidation or quantitative analysis, and the sample matrix.

Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that is well-suited for the structural elucidation of relatively volatile and thermally stable compounds like this compound. The high energy imparted during EI (typically 70 eV) leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Experimental Protocol: GC-EI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Separation:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for quantitative studies, particularly when coupled with liquid chromatography (LC). ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, which is advantageous for monitoring a specific parent ion in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.

Experimental Protocol: LC-ESI-MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

Fragmentation Pathways and Interpretation

The fragmentation of this compound provides a wealth of structural information. The following sections detail the expected fragmentation patterns under EI and ESI conditions.

EI Fragmentation

Under EI conditions, the molecular ion [M]+• at m/z 164 is expected to be observed. The primary fragmentation pathways are driven by the functional groups present on the aromatic ring.

Table 1: Key Fragment Ions of this compound in EI-MS

m/zProposed StructureFragmentation Pathway
164[C10H12O2]+•Molecular Ion
163[C10H11O2]+Loss of a hydrogen radical from the aldehyde group
149[C9H9O2]+Loss of a methyl radical
135[C9H11O]+Loss of a CO molecule (decarbonylation) from the m/z 163 ion
121[C8H9O]+Loss of a methyl radical from the m/z 136 ion (rearranged)
91[C7H7]+Tropylium ion, a common fragment for alkylbenzenes

Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]+• (m/z 164) F163 [M-H]+ (m/z 163) M->F163 -H• F149 [M-CH3]+ (m/z 149) M->F149 -CH3• F135 [M-H-CO]+ (m/z 135) F163->F135 -CO F121 [M-CH3-CO]+ (m/z 121) F149->F121 -CO F91 [C7H7]+ (m/z 91) F121->F91 -CH2O

A simplified representation of the major fragmentation pathways of this compound under Electron Ionization.

ESI Fragmentation (MS/MS)

In ESI, collision-induced dissociation (CID) of the protonated molecule [M+H]+ at m/z 165 is required to induce fragmentation for structural confirmation, a cornerstone of MRM-based quantification.

Table 2: Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
165147H2O
165137CO
165122CO + CH3•
16591CO + H2O + C2H2

Diagram 2: Experimental Workflow for LC-MS/MS Method Development

LCMSMS_Workflow cluster_0 Method Development cluster_1 Method Validation A Direct Infusion Analysis B Precursor Ion Selection A->B C Product Ion Scan B->C D Optimize Collision Energy C->D E LC Method Optimization D->E F Linearity & Range E->F G Accuracy & Precision F->G H Selectivity G->H I Stability H->I

A typical workflow for developing a quantitative LC-MS/MS method for a small molecule like this compound.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for confirming the elemental composition of the parent ion and its fragments. This is particularly useful in complex matrices where isobaric interferences may be present.

Table 3: Theoretical Accurate Masses of Key Ions

Ion FormulaTheoretical m/z
[C10H12O2]+•164.08373
[C10H13O2]+165.09156
[C9H9O2]+149.06026
[C9H11O]+135.08099

The ability to measure the mass of an ion with high accuracy (typically < 5 ppm error) allows for the confident assignment of elemental formulas, a critical aspect of regulatory submissions and scientific publications.

Quantitative Analysis Considerations

For drug development professionals, the quantification of target molecules is a primary objective. The use of LC-MS/MS in MRM mode is the gold standard for this purpose.

Key Considerations for a Robust Quantitative Assay:

  • Internal Standard Selection: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., with 13C or 2H). If this is not available, a structurally similar compound with comparable chromatographic and ionization behavior should be chosen.

  • Matrix Effects: The co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte. It is crucial to evaluate and mitigate matrix effects during method development, for instance, by using a matrix-matched calibration curve.

  • Linearity and Dynamic Range: The assay should be linear over a concentration range that is relevant to the intended application. This is typically demonstrated by a calibration curve with a correlation coefficient (r^2) greater than 0.99.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of the analytical goals. EI-MS is a powerful tool for structural elucidation, providing a rich fragmentation pattern that serves as a chemical fingerprint. For quantitative applications, the sensitivity and selectivity of LC-ESI-MS/MS are unparalleled. By leveraging the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust and reliable methods for the characterization and quantification of this and similar aromatic aldehydes.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).

An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical, fragrance, and fine chemical industries. Its molecular structure, featuring a benzene ring substituted with two methyl groups, a methoxy group, and a formyl group, suggests its potential as a versatile building block in organic synthesis. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, process design, quality control, and formulation development.

This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for some properties of this particular isomer remain elusive in readily available literature, this guide furnishes the foundational knowledge and methodologies required for its characterization.

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented below. It is important to note that while the molecular formula, weight, and CAS number are well-established, experimental values for properties such as melting point, boiling point, and density for this specific isomer are not widely reported in scientific literature. The values for related isomers are provided for comparative context.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂N/A
Molecular Weight 164.20 g/mol N/A
CAS Number 39250-90-3N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A

Note: The absence of readily available experimental data for the melting point, boiling point, and density of this compound underscores the need for empirical determination for specific applications.

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the substance.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-scale method.

Methodology: Siwoloboff Method (Thiele Tube)

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is heated gently at the side arm. The convection currents will ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and a stream of bubbles will emerge from the open end. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

  • Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Figure 2: Workflow for Boiling Point Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl protons. The aromatic protons would likely appear as singlets due to their symmetrical substitution pattern. The aldehyde proton would be a singlet in the downfield region (around 9-10 ppm). The methoxy protons would appear as a singlet around 3.8 ppm, and the two methyl groups would also be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), the methoxy carbon (around 55 ppm), and the methyl carbons (in the upfield region).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group.

  • C-O stretching for the methoxy group.

  • C-H bending vibrations for the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.20. Fragmentation would likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), or methyl groups (CH₃).

Conclusion

This technical guide has outlined the key physical properties of this compound and provided standardized methodologies for their experimental determination. While a comprehensive set of experimental data for this specific isomer is not currently available in the public domain, the information and protocols presented here offer a solid foundation for researchers and scientists to characterize this compound for their specific applications. The structural similarity to other well-characterized benzaldehyde derivatives allows for reasonable predictions of its chemical behavior and spectral characteristics. Further empirical studies are encouraged to populate the scientific literature with precise physical and spectral data for this valuable synthetic intermediate.

References

  • Note: As specific data for this compound was not found, the references below pertain to general laboratory techniques and data for rel
  • CAS Common Chemistry. 4-Methoxy-2,5-dimethylbenzaldehyde. [Link]

  • PubChem. 4-Methoxybenzaldehyde. [Link]

  • Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • The Good Scents Company. 3,4-dimethyl benzaldehyde. [Link]

  • Chemsrc. 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

  • PubChem. 3-Methoxybenzaldehyde. [Link]

  • White Rose Research Online. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. [Link]

  • PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

An In-depth Technical Guide to the Discovery and History of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3,5-Dimethyl-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. While a definitive first synthesis remains elusive in readily available literature, this document traces the historical development of synthetic methodologies that paved the way for its creation. We will explore the foundational formylation reactions of the late 19th and early 20th centuries, such as the Gattermann and Vilsmeier-Haack reactions, which established the chemical principles for introducing an aldehyde group to a benzene ring. The guide will then detail the logical and established synthetic pathways to this compound, focusing on the preparation of its immediate precursor, 3,5-dimethyl-4-hydroxybenzaldehyde, and its subsequent methylation. Detailed experimental protocols, mechanistic insights, and key chemical properties are provided to offer a thorough resource for professionals in organic synthesis and drug development.

Historical Context: The Dawn of Aromatic Aldehyde Synthesis

The story of this compound is intrinsically linked to the broader history of synthetic organic chemistry and the development of methods to functionalize aromatic rings. While a specific date and discoverer for this particular molecule are not prominently documented, its synthesis is a direct consequence of foundational reactions developed to create substituted benzaldehydes.

Two cornerstone reactions in this field are the Gattermann and Vilsmeier-Haack reactions.

The Gattermann Reaction (1897/1907): Developed by German chemist Ludwig Gattermann, this reaction initially involved the formylation of electron-rich aromatic compounds using carbon monoxide and hydrochloric acid, often with a copper(I) chloride co-catalyst (the Gattermann-Koch reaction of 1897).[1][2] A later modification in 1907 expanded its scope to phenols and phenolic ethers using hydrogen cyanide and hydrogen chloride.[1] The Gattermann reaction provided a direct method to introduce a formyl group onto an aromatic ring, a crucial step in the synthesis of many complex organic molecules.[2]

The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to create an electrophilic iminium salt, known as the Vilsmeier reagent.[3] This reagent then reacts with electron-rich aromatic compounds to yield the corresponding aryl aldehyde after hydrolysis.[3][4] The Vilsmeier-Haack reaction is particularly effective for activated aromatic systems and offers a milder alternative to other formylation methods.[5][6]

These seminal reactions established the fundamental principles of electrophilic aromatic substitution for the introduction of an aldehyde functionality, laying the groundwork for the synthesis of a vast array of substituted benzaldehydes, including the subject of this guide.

Synthetic Pathways to this compound

The most direct and commonly cited route to this compound involves a two-step process starting from 2,4,6-trimethylphenol (mesitol).

Step 1: Synthesis of the Precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde

The initial step is the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde. This transformation targets one of the methyl groups for oxidation to an aldehyde while retaining the other two and the phenolic hydroxyl group. Various methods have been developed to achieve this selective oxidation.[7]

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation of 2,4,6-Trimethylphenol [7]

This method represents a greener chemistry approach, utilizing molecular oxygen as the oxidant.

Materials:

  • 2,4,6-Trimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Deionized water

  • Oxygen gas

  • Hydrochloric acid (2%)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a gas inlet, combine 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) in a mixture of ethylene glycol (5.0 mL) and water (0.25 mL).

  • Stir the mixture at 50 °C while bubbling oxygen gas (1.0 atm) through the solution for 12 hours.

  • After the reaction is complete, cool the mixture and add 10.0 mL of 2% hydrochloric acid, followed by 10.0 mL of chloroform.

  • Separate the chloroform layer. Extract the aqueous phase twice more with 10.0 mL of chloroform each time.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v), to yield 3,5-dimethyl-4-hydroxybenzaldehyde as a white solid.

Yield: Approximately 88%.[7]

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The final step is the methylation of the hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde to form the target molecule. This is a classic Williamson ether synthesis.

Experimental Protocol: Methylation using Dimethyl Sulfate

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable aprotic solvent

Procedure:

  • Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde in a suitable volume of acetone in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • With stirring, add dimethyl sulfate dropwise to the suspension.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂O₂
Molar Mass 164.20 g/mol
Appearance Typically a solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde proton (-CHO): A singlet typically appears around δ 9.8-10.0 ppm.

  • Aromatic protons: A singlet for the two equivalent aromatic protons would be expected in the region of δ 7.0-7.8 ppm.

  • Methoxy protons (-OCH₃): A singlet for the three methoxy protons will be present around δ 3.8-4.0 ppm.

  • Methyl protons (-CH₃): A singlet for the six equivalent methyl protons will appear around δ 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon (-CHO): A signal in the range of δ 190-195 ppm.

  • Aromatic carbons: Signals for the aromatic carbons would be observed in the δ 120-165 ppm region.

  • Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl carbons (-CH₃): Signals for the methyl carbons would be expected in the δ 15-25 ppm range.

IR (Infrared) Spectroscopy:

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (ether): A characteristic band in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Applications in Research and Industry

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of fine chemicals and pharmaceuticals. This compound, with its specific substitution pattern, serves as a valuable intermediate in the preparation of more complex molecules. The presence of the aldehyde group allows for a variety of chemical transformations, including but not limited to:

  • Oxidation to the corresponding benzoic acid derivative.

  • Reduction to the benzyl alcohol.

  • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

  • Wittig and related olefination reactions to form substituted styrenes.

These potential transformations make it a versatile synthon for the development of novel compounds in areas such as medicinal chemistry, materials science, and agrochemicals.

Conclusion

While the precise historical moment of the discovery of this compound remains to be definitively pinpointed, its synthesis is a clear outcome of the pioneering work in aromatic chemistry from the late 19th and early 20th centuries. The foundational formylation reactions, coupled with well-established oxidation and etherification methodologies, provide a logical and efficient pathway to this important chemical intermediate. This guide has provided a detailed overview of its historical context, synthetic routes, and key properties, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

[1] Gattermann, L. (1907). Eine neue Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 40(2), 1765-1769. [2] Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624. [7] Jiang, J. A., Du, J. L., Zhang, Z. N., Zhai, J. J., & Ji, Y. F. (2014). A Green, Efficient, and Selective Aerobic Oxidation of p-Methylphenols to p-Hydroxybenzaldehydes Catalyzed by Cobalt (II) Acetate. Synthetic Communications, 44(10), 1430-1440. [4] Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [5] Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27. [6] Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [3] Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659.

Sources

The Elusive Aromatic: A Technical Guide to the Natural Occurrence and Scientific Landscape of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3,5-Dimethyl-4-Methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in natural products, medicinal chemistry, and drug development. While direct evidence of its natural occurrence is scarce, this document synthesizes available data on structurally analogous compounds to build a robust working model for its probable biosynthesis, potential biological activities, and effective analytical strategies. By examining the known presence of its immediate precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, in plant species such as Linaria vulgaris, we infer a logical basis for the existence and biochemical origin of the title compound. This guide is structured to provide researchers with the foundational knowledge and technical insights required to explore the isolation, synthesis, and therapeutic potential of this and other related alkylated and methoxylated benzaldehydes.

Introduction: The Rationale for Investigation

Substituted benzaldehydes are a cornerstone of natural product chemistry, exhibiting a vast spectrum of biological activities and serving as versatile scaffolds for synthetic chemistry.[1][2] Their utility spans from flavor and fragrance applications to acting as critical pharmacophores in drug design.[3][4] The specific substitution pattern of a benzaldehyde derivative—including the number, type, and position of functional groups on the aromatic ring—is a key determinant of its bioactivity.[1] This guide focuses on this compound, a molecule whose potential is inferred from the activities of its chemical relatives, which include antifungal, cytotoxic, and anti-inflammatory properties.[2][5][6] The core challenge, and indeed the opportunity, for researchers is the current lack of direct documentation of this compound in nature, making it a frontier molecule for discovery and characterization.

Natural Occurrence: An Evidence-Based Inference

Direct reports identifying this compound as a natural product are currently absent from the scientific literature. However, compelling evidence for its potential natural occurrence stems from the confirmed presence of its immediate biosynthetic precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde .

The Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde in Linaria vulgaris

The LOTUS natural products database documents the presence of 3,5-Dimethyl-4-hydroxybenzaldehyde in Linaria vulgaris, commonly known as yellow toadflax.[7] This perennial herb has a history of use in traditional medicine and is known to produce a variety of secondary metabolites.[8] The existence of this hydroxylated analog is the strongest indicator that the corresponding methoxylated form may also be present, albeit potentially at lower concentrations or in different tissues or developmental stages of the plant.

CompoundReported Natural SourceFamily
3,5-Dimethyl-4-hydroxybenzaldehydeLinaria vulgaris (Yellow Toadflax)Plantaginaceae
This compound Not yet reported N/A

Putative Biosynthesis: A Tale of Methylation

The biosynthesis of aromatic aldehydes in plants and fungi is a well-studied field, providing a solid foundation for proposing a pathway to this compound. The pathway likely proceeds via the well-established phenylpropanoid pathway to a hydroxylated benzaldehyde intermediate, followed by key methylation steps.

The Phenylpropanoid Backbone

The biosynthesis of benzaldehydes in plants generally originates from the amino acid L-phenylalanine.[9] Through a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), a C6-C3 skeleton is formed, which is subsequently shortened to the C6-C1 structure of benzaldehyde.[10]

The Crucial O-Methylation Step

The final and most critical step in the formation of this compound from its hydroxylated precursor is O-methylation. This reaction is catalyzed by O-methyltransferases (OMTs), a diverse class of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The presence of OMTs is widespread in plants and fungi and they are known to act on a variety of phenolic substrates, including flavonoids and hydroxybenzaldehydes.[11][12][13] The biosynthesis of halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta provides a clear precedent for the enzymatic methylation of a 4-hydroxybenzaldehyde ring.[11]

Putative Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_alkylation_methylation Alkylation & Methylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Intermediates Intermediates p-Coumaric Acid->Intermediates Chain Shortening 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediates->4-Hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3,5-Dimethyl-4-hydroxybenzaldehyde Alkylation Steps (Uncharacterized) This compound This compound 3,5-Dimethyl-4-hydroxybenzaldehyde->this compound O-Methyltransferase (OMT) + S-adenosyl-L-methionine (SAM)

Caption: Proposed biosynthetic pathway for this compound.

Inferred Biological Activity

While no specific biological activities have been reported for this compound, the extensive literature on substituted benzaldehydes allows for informed predictions of its potential therapeutic value. The structure-activity relationship (SAR) of this class of compounds indicates that the nature and position of substituents are critical for their biological effects.[1]

Potential Cytotoxic and Anticancer Activity

A wide range of substituted benzaldehydes have demonstrated potent cytotoxicity against various human cancer cell lines.[1] The presence of methoxy and alkyl groups can modulate lipophilicity and electronic properties, which in turn can influence interactions with biological targets. Further investigation into the cytotoxic potential of this compound against a panel of cancer cell lines is warranted.

Predicted Antimicrobial and Antifungal Properties

Benzaldehyde and its derivatives are known for their antimicrobial and antifungal activities.[2] For instance, 3,5-dimethoxybenzaldehyde has shown activity against Aspergillus fumigatus and Saccharomyces cerevisiae. Given these precedents, it is plausible that this compound could exhibit inhibitory activity against various pathogenic fungi and bacteria.

Methodologies for Investigation

The study of this compound, from its initial detection in a natural matrix to the characterization of its biological activity, requires a suite of advanced analytical and experimental techniques.

Extraction and Isolation from Natural Sources

The extraction of benzaldehydes from plant material typically involves methods suitable for semi-volatile organic compounds.

Protocol: General Extraction of Benzaldehydes from Plant Material

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, stems of Linaria vulgaris) should be ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction with a moderately polar solvent such as methanol, ethanol, or ethyl acetate is recommended. Supercritical fluid extraction (SFE) with CO2 can also be an effective and greener alternative.[14]

  • Fractionation: The crude extract can be fractionated using liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatographic Purification: The target compound is then isolated from the appropriate fraction using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC).

Extraction and Analysis Workflow Plant_Material Ground Plant Material (e.g., Linaria vulgaris) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Column Chromatography & Preparative HPLC Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Structural Elucidation (GC-MS, NMR) Isolated_Compound->Analysis

Caption: General workflow for the extraction and analysis of the target compound.

Analytical Identification and Quantification

The identification and quantification of this compound rely on standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. The mass spectrum will provide the molecular weight and fragmentation pattern, which is crucial for structural identification.[15]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is used for both quantification and purification. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the isolated compound.[18]

Chemical Synthesis

In the absence of an abundant natural source, chemical synthesis provides a reliable means of obtaining this compound for research purposes. A logical synthetic route would involve the methylation of the readily available 3,5-Dimethyl-4-hydroxybenzaldehyde.

Protocol: Synthesis via O-Methylation

  • Starting Material: 3,5-Dimethyl-4-hydroxybenzaldehyde.

  • Methylating Agent: A suitable methylating agent such as dimethyl sulfate or methyl iodide is used.[19]

  • Base and Solvent: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

  • Workup and Purification: The reaction mixture is worked up to remove salts and excess reagents, followed by purification of the product by crystallization or column chromatography.

Conclusion and Future Directions

This compound represents an intriguing target for natural product chemists and drug discovery scientists. While its natural occurrence remains to be definitively established, the presence of its hydroxylated precursor in Linaria vulgaris provides a strong rationale for its existence in the plant kingdom. This guide has outlined a putative biosynthetic pathway, inferred potential biological activities based on structure-activity relationships of related compounds, and provided detailed methodologies for its extraction, analysis, and synthesis.

Future research should focus on targeted phytochemical investigations of Linaria vulgaris and other related species to confirm the natural occurrence of this compound. Once isolated or synthesized, comprehensive screening for its biological activities, particularly cytotoxic and antimicrobial properties, is highly recommended. The insights gained from such studies will not only contribute to our understanding of plant secondary metabolism but may also unveil a novel molecular scaffold for the development of future therapeutic agents.

References

  • Cytotoxic Evaluation of Substituted Benzaldehydes. (2014). Universidade Federal do Ceará. Available at: [Link]

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (1985). Google Patents.
  • Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (2011). PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Deriv
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2021). MDPI. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. (2006). Taylor & Francis Online. Available at: [Link]

  • The Natural Occurrence and Sources of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide. (n.d.). Benchchem.
  • Benzaldehyde – Properties and Occurrences. (n.d.). Assignment Point.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2015). RSC Advances. Available at: [Link]

  • 3,5-Dimethyl-4-hydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Natural benzaldehyde from Prunus persica (L.) Batsch. (2018). Taylor & Francis Online. Available at: [Link]

  • Natural Occurrence of Aldehydes and Ketones. (2020). Chemistry LibreTexts. Available at: [Link]

  • Proposed pathways for benzaldehyde biosynthesis in plants. (2022). ResearchGate. Available at: [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
  • Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (2012). HMDB.
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003). PubMed. Available at: [Link]

  • Biosynthetic pathway for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta. (2000). ResearchGate. Available at: [Link]

  • Advanced analytical techniques for the identification of plant derived bioactive compounds. (2024). ResearchGate. Available at: [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2021). Google Patents.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Available at: [Link]

  • Appearance of aldehydes in the surface layer of lake waters. (2014). PMC - NIH. Available at: [Link]

  • Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. (2022). PMC - NIH. Available at: [Link]

  • Alkyl-substituted benzaldehydes. (1953). ResearchGate. Available at: [Link]

  • Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. (2022). PMC - NIH. Available at: [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (2021). PMC - NIH. Available at: [Link]

  • Morphological and Physiological Comparisons between Yellow Toadflax (Linaria vulgaris) Individuals Exposed to 2,4-Dichlorophenoxyacetic Acid (2,4-D). (2018). MDPI. Available at: [Link]

  • Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. (2022). PubMed. Available at: [Link]

Sources

Section 1: Introduction to the Substituted Benzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethyl-4-Methoxybenzaldehyde and its Structurally Related Analogs: Synthesis, Properties, and Applications

Benzaldehyde and its derivatives represent a class of "privileged structures" in the fields of medicinal chemistry, materials science, and agrochemicals. The aromatic aldehyde functionality serves as a versatile synthetic handle for a multitude of chemical transformations, while the substitution pattern on the aromatic ring allows for the fine-tuning of electronic, steric, and physicochemical properties. This guide focuses on this compound, a specific polysubstituted benzaldehyde, and provides a comparative analysis of its structurally related analogs.

As a Senior Application Scientist, the intent of this document is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and highlights the structure-activity relationships (SAR) that govern the utility of these compounds. We will delve into robust synthesis strategies, comparative reactivity profiles, and key applications, grounding all mechanistic claims and protocols in authoritative literature. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chemical scaffold.

Section 2: The Core Compound: this compound

This compound (also known as 2,5-Dimethyl-p-anisaldehyde) is a solid organic compound characterized by a benzaldehyde core with two methyl groups positioned meta to the aldehyde and a methoxy group at the para position. This specific arrangement of electron-donating groups (two methyl, one methoxy) significantly influences the molecule's reactivity and biological interactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of the core compound are summarized below. These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource(s)
CAS Number 6745-75-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid
Melting Point 31-35 °C (lit.)
Boiling Point 147-149 °C / 12 mmHg (lit.)
IUPAC Name 2,5-Dimethyl-4-methoxybenzaldehyde

Spectroscopic analysis is essential for structural confirmation. Key expected vibrational modes in an IR spectrum would include a strong C=O stretch for the aldehyde group and C-H stretches for the aromatic and methyl groups.[2] ¹H-NMR spectroscopy would reveal distinct signals for the aldehyde proton, aromatic protons, methoxy protons, and methyl protons, with chemical shifts influenced by their respective electronic environments.

Synthesis Strategies: A Rational Approach

A robust and efficient synthesis of this compound is paramount for its utilization. A logical and field-proven approach involves a two-step process starting from a readily available precursor, 2,6-dimethylphenol. This strategy is predicated on first introducing a formyl group to create a hydroxylated intermediate, followed by methylation.

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde The precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, can be synthesized via the aerobic oxidation of p-substituted phenols.[3] A particularly effective method involves the cobalt-catalyzed aerobic oxidation of 2,6-dimethylphenol.[3] This "green chemistry" approach is advantageous as it utilizes molecular oxygen as the oxidant and avoids harsh or stoichiometric oxidizing agents.[3]

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde The final step is the methylation of the phenolic hydroxyl group. A classic and highly reliable method is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate (Me₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[4][5] The base is crucial as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of the methylating agent. Dimethyl sulfate is a powerful and cost-effective reagent for this transformation, leading to high yields.[5]

The overall synthetic workflow is visualized below.

G cluster_0 Step 1: Aerobic Oxidation cluster_1 Step 2: Methylation A 2,6-Dimethylphenol B 3,5-Dimethyl-4-hydroxybenzaldehyde A->B O₂, Co(OAc)₂, NaOH, 50°C C 3,5-Dimethyl-4-hydroxybenzaldehyde D This compound (Target Compound) C->D Dimethyl Sulfate (Me₂SO₄), Base (e.g., K₂CO₃)

Caption: Synthetic workflow for this compound.
Reactivity Profile

The reactivity of the aldehyde group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon.[6] The presence of three electron-donating groups (two -CH₃, one -OCH₃) in this compound increases the electron density on the aromatic ring and, by extension, on the carbonyl group. This effect decreases the electrophilicity of the carbonyl carbon, making it generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups.[6] This modulated reactivity can be advantageous for achieving selectivity in certain synthetic transformations.

Section 3: A Comparative Analysis of Key Analogs

Understanding the properties of this compound is enriched by comparing it to its structural analogs. Subtle changes in the position and nature of substituents can lead to dramatic differences in physical properties, reactivity, and biological activity.

Methoxy and Dimethyl Analogs

This class includes isomers and compounds with varying degrees of methylation and methoxylation.

CompoundKey Differentiating Feature(s)Noteworthy Applications / PropertiesSource(s)
3,5-Dimethoxybenzaldehyde Two methoxy groups, no methyl groups. Solid.Antifungal, anticancer, and antimicrobial properties.[7][7][8]
3,4-Dimethoxybenzaldehyde (Veratraldehyde) Isomeric methoxy positioning. Solid.Intermediate for pharmaceuticals; used in synthesis of (+)-lithospermic acid (anti-HIV activity).[9][9]
3,4,5-Trimethoxybenzaldehyde Three methoxy groups. Solid.Important intermediate for the antibacterial drug trimethoprim.[10][11][11][12]
3,5-Dimethylbenzaldehyde Lacks the para-methoxy group.Intermediate for polypropylene nucleating agents.[13][13][14]
4-Methoxybenzaldehyde (p-Anisaldehyde) Lacks the two meta-methyl groups. Liquid.Widely used in fragrance and flavor industries; intermediate in synthesis.[15][16][15][16]
Hydroxylated Precursors and Analogs

The hydroxylated analogs are not only crucial synthetic intermediates but often possess significant biological activity in their own right.

  • 3,5-Dimethyl-4-hydroxybenzaldehyde: This is the direct precursor to our core compound.[3] The phenolic hydroxyl group makes it a potent antioxidant. Its structure is related to 2,6-xylenol.[17]

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound, vanillin serves as a common starting material for various syntheses. Its structural similarity allows it to serve as a useful comparator in biological and chemical studies.

  • Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): This compound, readily derived from lignin, is a valuable bio-based building block. Its derivatives are explored for various biological activities.

Sterically Hindered Analogs

Introducing bulky substituents ortho to a hydroxyl or aldehyde group creates steric hindrance, which can dramatically alter reactivity and confer specific properties.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This analog is a classic example of a sterically hindered phenol. The bulky tert-butyl groups stabilize the phenoxyl radical, making it an exceptionally potent antioxidant, often superior to butylated hydroxytoluene (BHT).[18] Its derivatives are widely studied for their antioxidant and anti-inflammatory properties.[18]

Section 4: Applications in Research and Development

The utility of this compound and its analogs spans multiple scientific disciplines.

Scaffolds in Medicinal Chemistry

The substituted benzaldehyde motif is a cornerstone in drug discovery. Derivatives have shown a wide spectrum of biological activities.

  • Anticancer Activity: Many benzaldehyde derivatives, particularly those with methoxy substitutions, exhibit cytotoxic effects against various cancer cell lines.[7] The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][19]

  • Antimicrobial and Antifungal Activity: 3,5-Dimethoxybenzaldehyde and its derivatives have demonstrated potential as antifungal and antimicrobial agents, making them promising leads for the development of new therapeutics to combat infectious diseases.[7]

  • Enzyme Inhibition: Specific substitution patterns can lead to targeted inhibition of enzymes. For instance, certain benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[20]

G A Benzaldehyde Derivative B Mitochondrial Membrane Potential Loss A->B induces C G2/M Phase Cell Cycle Arrest A->C causes D Apoptosis (Cell Death) B->D leads to C->D contributes to

Caption: Proposed mechanism of apoptosis induction by benzaldehyde derivatives.[7]
Building Blocks in Materials Science

Beyond medicine, these compounds are valuable in materials synthesis. For example, 3,5-dimethylbenzaldehyde is a key intermediate in the production of high-performance polypropylene nucleating and clarifying agents, which are non-toxic plastic additives used to improve the optical and physical properties of polymers, particularly for food packaging.[13]

Section 5: Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of the core compound. These are self-validating systems, grounded in established literature.

Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde[5]
  • Objective: To synthesize the hydroxylated precursor via cobalt-catalyzed aerobic oxidation.

  • Materials: 2,6-Dimethylphenol, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Sodium hydroxide (NaOH), Ethylene glycol, Water, Hydrochloric acid (2%), Chloroform, Anhydrous sodium sulfate.

  • Procedure:

    • To a reaction vessel, add 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).

    • Add a solvent mixture of ethylene glycol (5.0 mL) and water (0.25 mL).

    • Heat the mixture to 50 °C and bubble oxygen (O₂) at 1.0 atm through the stirred solution for 12 hours.

    • After cooling, add 2% hydrochloric acid (10.0 mL) to neutralize the mixture, followed by chloroform (10.0 mL).

    • Separate the chloroform phase. Extract the aqueous phase twice more with chloroform (2 x 10.0 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield the product as a white solid.[3]

Protocol: Methylation to form this compound (Adapted from[6][7])
  • Objective: To methylate the phenolic hydroxyl group of the precursor.

  • Safety Warning: Methyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.[4]

  • Materials: 3,5-Dimethyl-4-hydroxybenzaldehyde, Anhydrous potassium carbonate (K₂CO₃), Dimethyl sulfate (Me₂SO₄), Acetone.

  • Procedure:

    • Dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (approx. 2.5 eq).

    • Stir the suspension vigorously and add dimethyl sulfate (approx. 1.5 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Decompose any excess dimethyl sulfate by carefully adding a small amount of concentrated ammonium hydroxide solution.

    • Dilute the residue with a large volume of water and extract with an organic solvent (e.g., ethyl acetate or ether).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude product, which can be further purified by chromatography or distillation.

Protocol: MTT Assay for Preliminary Cytotoxicity Screening[9]
  • Objective: To assess the effect of a synthesized compound on cancer cell viability.

  • Principle: The MTT assay is a colorimetric method where viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., HL-60) in a 96-well plate and allow them to attach overnight.

    • Prepare stock solutions of the test compound (e.g., in DMSO) and create serial dilutions.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include an untreated control.

    • After treatment, replace the medium with fresh medium containing MTT solution.

    • Incubate for a few hours to allow formazan crystal formation.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the resulting purple solution using a microplate reader (e.g., at 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control cells.

Section 6: Conclusion and Future Outlook

This compound and its analogs are more than just simple chemical intermediates; they are a versatile class of compounds with tunable properties and a broad spectrum of potential applications. Their synthesis from readily available precursors, coupled with their diverse biological activities, makes them attractive targets for continued research. Future work should focus on expanding the library of analogs, conducting more comprehensive structure-activity relationship studies, and elucidating the precise molecular mechanisms behind their biological effects. The insights and protocols provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this valuable chemical scaffold.

References

  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society.
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. Taylor & Francis Online.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • 3,4-Dimethoxybenzaldehyde 99 120-14-9. Sigma-Aldrich.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
  • Synthesis and luminescence properties of substituted benzils. PMC - NIH.
  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Rhodium.ws.
  • 3,5-Dimethoxy-4-propoxybenzaldehyde | C12H16O4. PubChem.
  • 2,5-Dimethyl-4-methoxybenzaldehyde 98 6745-75-1. Sigma-Aldrich.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield.
  • 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. ChemicalBook.
  • A Comparative Analysis of 3,5-Dimethoxybenzamide and Its Isomers in Biological Assays. Benchchem.
  • 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde | C12H18O4Si. PubChem.
  • (PDF) 3,4-Dimethoxybenzaldehyde.
  • 2,5-Dimethyl-4-methoxybenzaldehyde 98 6745-75-1. Sigma-Aldrich.
  • 3,5-dimethylbenzaldehyde preparation method.
  • 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2. PubChem.
  • 3,4-Dimethoxybenzaldehyde 99 120-14-9. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia.
  • Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Deriv
  • Method for preparing dimethoxy benzaldehyde
  • Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions. Benchchem.
  • Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. Benchchem.
  • 3,5-Dimethoxybenzaldehyde 98 7311-34-4. Sigma-Aldrich.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • 2,5-Dimethyl-4-methoxybenzaldehyde (98%). Amerigo Scientific.
  • Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • P-methoxybenzaldehyde patented technology retrieval search results.
  • 4-Methoxybenzaldehyde | C8H8O2. PubChem.
  • 3,4-dimethyl benzaldehyde, 5973-71-7. The Good Scents Company.
  • Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686).
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. Homework.Study.com.

Sources

Syringaldehyde dimethyl ether synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzaldehyde (Syringaldehyde Dimethyl Ether) from Core Precursors

Introduction

3,4,5-Trimethoxybenzaldehyde (CAS No. 86-81-7), the dimethyl ether of syringaldehyde, is a pivotal intermediate in the fine chemical and pharmaceutical industries. Its molecular structure, featuring a benzaldehyde core with three methoxy groups at the 3, 4, and 5 positions, makes it an essential building block for complex organic molecules. Most notably, it is a critical precursor in the synthesis of Trimethoprim, a potent and selective inhibitor of bacterial dihydrofolate reductase that is widely used as an antibacterial agent.[1][2] The escalating demand for such pharmaceuticals necessitates the development of efficient, scalable, and economically viable synthetic routes to this key intermediate.

This technical guide provides a comprehensive analysis of the primary synthetic strategies for 3,4,5-trimethoxybenzaldehyde, focusing on the selection and utilization of various chemical precursors. It is designed for researchers, chemists, and process development professionals, offering not just procedural outlines but also the underlying chemical principles and field-proven insights that govern the choice of reagents and reaction conditions. We will explore pathways starting from readily available materials such as syringaldehyde, vanillin, and 1,2,3-trimethoxybenzene, among others, providing detailed protocols and a comparative analysis to inform laboratory and industrial-scale manufacturing decisions.

Chapter 1: Direct Synthesis via Methylation of Syringaldehyde

The most direct and atom-economical approach to 3,4,5-trimethoxybenzaldehyde is the O-methylation of the free phenolic hydroxyl group of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This strategy is contingent on the availability of syringaldehyde, which can be sourced from lignin degradation or synthesized from other precursors as detailed in subsequent chapters. The core of this transformation is a Williamson ether synthesis, where a phenoxide ion, generated in situ, acts as a nucleophile to attack a methylating agent.

Causality Behind Experimental Choices
  • Choice of Base: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH).[1][3] The choice often depends on the solvent system and the reactivity of the methylating agent.

  • Choice of Methylating Agent:

    • Dimethyl Sulfate (DMS): A highly reactive and cost-effective methylating agent that provides excellent yields.[1] However, its extreme toxicity and carcinogenicity necessitate stringent handling protocols.

    • Dimethyl Carbonate (DMC): A "green" and less toxic alternative to DMS.[4] Its lower reactivity often requires more forcing conditions, such as higher temperatures, elevated pressure, or the use of a phase-transfer catalyst (PTC) to achieve comparable yields.[4]

    • Trimethyl Phosphate (TMP): Another potential methylating agent, recognized for its ability to methylate phenolic compounds.[5]

Experimental Protocol 1.1: Classical Methylation with Dimethyl Sulfate

This protocol is adapted from a well-established, high-yield procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a mixture of syringaldehyde (1.0 eq), acetone (approx. 5.5 mL per g of syringaldehyde), anhydrous sodium carbonate (1.05 eq), and a catalytic amount of potassium hydroxide (0.03 eq in a small amount of water).

  • Addition of DMS: To the stirred mixture, add dimethyl sulfate (1.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filter cake with fresh acetone.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure. Dilute the resulting solution with water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water until neutral, and dry. The crude 3,4,5-trimethoxybenzaldehyde can be further purified by recrystallization or distillation, typically yielding over 90% of the pure product.[1]

Visualization: Methylation of Syringaldehyde

G Syringaldehyde Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) TMBA 3,4,5-Trimethoxybenzaldehyde Syringaldehyde->TMBA O-Methylation Reagents Methylating Agent (e.g., (CH₃)₂SO₄) + Base (e.g., Na₂CO₃) Reagents->Syringaldehyde G Vanillin Vanillin BromoVanillin 5-Bromovanillin Vanillin->BromoVanillin 1. Bromination (Br₂, Acetic Acid) Syringaldehyde Syringaldehyde BromoVanillin->Syringaldehyde 2. Methoxylation (CH₃ONa, CuCl, DMF) TMBA 3,4,5-Trimethoxybenzaldehyde Syringaldehyde->TMBA 3. Methylation ((CH₃)₂SO₄, Base)

Caption: Multi-step synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin.

Chapter 3: Synthesis via Formylation of 1,2,3-Trimethoxybenzene

An alternative strategy involves starting with a pre-functionalized trimethoxy aromatic ring and introducing the aldehyde group in a final step. 1,2,3-Trimethoxybenzene, which can be prepared from the methylation of pyrogallol, serves as a suitable precursor for this approach. [6]The key transformation is a formylation reaction, an electrophilic aromatic substitution.

Method 3.1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. [7][8]It employs a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). [9] Mechanism Insight: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a mild electrophile. The electron-donating nature of the three methoxy groups on the 1,2,3-trimethoxybenzene ring activates it sufficiently for this electrophilic substitution to occur. [9]The reaction is regioselective, with formylation occurring at the position para to the central methoxy group (C5 position) due to steric and electronic factors.

Experimental Protocol 3.1: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the formylation of activated benzene derivatives. [10]

  • Vilsmeier Reagent Formation: In a reaction vessel cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, approx. 2.0 eq) to anhydrous N,N-dimethylformamide (DMF, approx. 1.0 eq). Allow the mixture to stir and form the Vilsmeier reagent.

  • Substrate Addition: Add 1,2,3-trimethoxybenzene (1.0 eq) to the prepared reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat (e.g., 70-80°C) for several hours until the reaction is complete as monitored by TLC. [10]4. Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Then, add a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction & Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Other Formylation Methods
  • Duff Reaction: Uses hexamethylenetetramine in glycerol and boric acid. [6]It is primarily used for phenols but can be applied to highly activated ethers. [11]* Gattermann-Koch Reaction: Employs carbon monoxide and HCl with a Lewis acid catalyst. This method is generally not applicable to phenol ethers. [12][13]* Reimer-Tiemann Reaction: Involves chloroform and a strong base. This reaction is specific to phenols as it requires the formation of a phenoxide to activate the ring. [14][15]

Chapter 4: Alternative Synthetic Pathways

Several other precursors can be employed, often utilizing classic named reactions to achieve the desired transformation.

Method 4.1: Rosenmund Reduction

This method starts from 3,4,5-trimethoxybenzoyl chloride, which can be derived from gallic acid. The Rosenmund reduction converts the acid chloride to an aldehyde via catalytic hydrogenation (H₂) using a palladium-on-carbon (Pd/C) catalyst that has been partially poisoned (e.g., with "Quinoline S") to prevent over-reduction to the corresponding alcohol. [16][17]

  • Causality: The catalyst poison is crucial for the success of this reaction. It selectively deactivates the most active sites on the palladium catalyst, halting the reduction at the aldehyde stage. The reaction is typically run in a pressure vessel. [16]

Method 4.2: Oxidation of 3,4,5-Trimethoxytoluene

If 3,4,5-trimethoxytoluene is available, its benzylic methyl group can be selectively oxidized to an aldehyde. A reported method utilizes a mixed-metal catalyst system of cobalt(II) acetate and manganese(II) acetate under an oxygen atmosphere in acetic acid, achieving high yields. [2][18]

  • Causality: The Co(II)/Mn(II) system is a well-known catalyst for the autoxidation of alkylaromatics. It facilitates the formation of radical intermediates, leading to the selective oxidation of the methyl group while leaving the electron-rich aromatic ring intact.

Chapter 5: Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway depends heavily on factors such as the cost and availability of starting materials, the number of steps, scalability, and safety considerations (EHS).

PrecursorKey Transformation(s)Typical Overall YieldKey ReagentsProsCons
Syringaldehyde O-Methylation>90% [1]Dimethyl Sulfate or Dimethyl Carbonate, BaseHigh yield, single step, atom economicalAvailability and cost of syringaldehyde
Vanillin Bromination, Cu-Methoxylation, Methylation~75-80% [1][19]Br₂, CH₃ONa, CuCl, DMSEconomical and abundant starting materialMulti-step process, use of toxic bromine
1,2,3-Trimethoxybenzene Vilsmeier-Haack FormylationModerate to GoodDMF, POCl₃Direct formylation on pre-formed ringPrecursor not as common as vanillin
3,4,5-Trimethoxybenzoyl Chloride Rosenmund Reduction64-84% [16]H₂, Pd/C, Catalyst PoisonHigh-yield, clean reactionRequires pressure equipment, catalyst cost
3,4,5-Trimethoxytoluene Benzylic Oxidation~92% [18]Co/Mn catalyst, O₂High-yield, selective oxidationAvailability of the toluene precursor
p-Cresol Polybromination, Hydrolysis, Methoxylation, Methylation~45-55% [2]Br₂, CH₃ONa, CuCl, DMSVery inexpensive starting materialLong synthesis, lower overall yield

Conclusion

The synthesis of 3,4,5-trimethoxybenzaldehyde can be achieved through a variety of strategic pathways, each with distinct advantages and challenges.

  • For laboratory-scale synthesis where efficiency and yield are paramount, the direct methylation of syringaldehyde or the Rosenmund reduction of the corresponding acid chloride are excellent choices. [1][16]* For industrial and process development , the route starting from vanillin offers the most compelling balance of precursor cost, accessibility, and robust, high-yielding transformations. [19]It leverages a readily available feedstock to construct the target molecule through a well-documented and scalable sequence.

  • Pathways from bulk chemicals like p-cresol are theoretically cost-effective but are hampered by more steps and lower overall yields, making them less competitive. [2]* Formylation and oxidation routes are highly effective but depend on the availability of their specific precursors, 1,2,3-trimethoxybenzene and 3,4,5-trimethoxytoluene, respectively. [10][18] Ultimately, the optimal synthetic strategy must be determined by a thorough evaluation of economic factors, process safety, environmental impact, and available technical capabilities.

References

  • Manchand, P. S., Rosen, P., & Belica, P. S. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Retrieved from [Link]

  • Zhang, J. (2021). Green process synthesis method of 3,4,5-trimethoxybenzaldehyde. (CN113429276A). Google Patents.
  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). Aldehydes from acid chlorides by modified rosenmund reduction: 3,4,5-trimethoxybenzaldehyde. Organic Syntheses, 51, 8. Retrieved from [Link]

  • Li, J. (2014). Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (CN104098451A). Google Patents.
  • (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Erowid. Retrieved from [Link]

  • Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society, 70(5), 1746–1748. Retrieved from [Link]

  • Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92. Retrieved from [Link]

  • Kitajima, N., Takemura, K., Moro-oka, Y., Yoshikuni, T., Akada, M., Tomotaki, Y., & Taniguchi, M. (1988). Selective Liquid-Phase Oxidation of 3,4,5-Trimethoxytoluene to 3,4,5-Trimethoxybenzaldehyde. Bulletin of the Chemical Society of Japan, 61(5), 1835-1836. Retrieved from [Link]

  • (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Erowid. Retrieved from [Link]

  • (2012). Successful "green" PTC-mediated methylation of syringaldehyde to 3,4,5 trimethoxybenzaldehyde using DMC without.... Sciencemadness Discussion Board. Retrieved from [Link]

  • Laskar, C., et al. (2020). Mild and controlled lignin methylation with trimethyl phosphate. RSC Publishing. Retrieved from [Link]

  • (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Mohamad Ibrahim, M. N., et al. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. ResearchGate. Retrieved from [Link]

  • (n.d.). Patent US2506545A. Google Patents.
  • (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Bloomtech. Retrieved from [Link]

  • Erofeev, Y. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. Retrieved from [Link]

  • (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Yang, S. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (CN102875344A). Google Patents.
  • (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Gattermann Koch Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Erowid. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde from its precursor, 3,5-dimethyl-4-hydroxybenzaldehyde. This transformation is a fundamental example of O-methylation, a crucial reaction in medicinal chemistry and drug development for modifying the properties of phenolic compounds. Herein, we provide a detailed experimental protocol, elucidate the underlying reaction mechanism, and present key analytical data to ensure reproducibility and high-purity outcomes.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The methylation of the phenolic hydroxyl group in 3,5-dimethyl-4-hydroxybenzaldehyde to a methoxy group can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. The following protocol is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

Reaction Mechanism: The Williamson Ether Synthesis

The conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[1] This reaction involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). This attack proceeds via an SN2 mechanism, leading to the formation of the desired ether and a salt byproduct.

The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is critical as it can accelerate the rate of SN2 reactions.

Experimental Workflow Diagram

Figure 1. A schematic overview of the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of phenolic aldehydes.[2][3]

Materials:

  • 3,5-dimethyl-4-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.

  • Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add dimethyl sulfate (1.1-1.5 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and other salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash successively with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product Isolation: Filter the drying agent and remove the dichloromethane under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 39250-90-3[1]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Light yellow to yellow liquid[1]
Boiling Point 264.0 ± 35.0 °C (Predicted)[1]
Density 1.041 ± 0.06 g/cm³ (Predicted)[1]
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H, CHO), 7.49 (s, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 2.39 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 192.8, 164.6, 138.8, 132.0, 129.9, 55.6, 21.1

Note: NMR data is based on analogous compounds and predicted values. Experimental verification is recommended.

Trustworthiness and Self-Validation

To ensure the successful synthesis and purity of the final product, the following validation steps are recommended:

  • Reaction Monitoring: TLC is a crucial tool to monitor the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with the reference values provided in Table 1.

  • Purity Assessment: The purity of the final compound can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

By following this detailed protocol and implementing the recommended validation steps, researchers can confidently synthesize high-purity this compound for applications in drug discovery and development.

References

  • ResearchGate. What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Rhodium Archive. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Available at: [Link]

Sources

High-Yield Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde: An Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules. Their inherent reactivity, centered on the electrophilic aldehyde functional group and the tunable electronic nature of the aromatic ring, makes them indispensable in fields ranging from medicinal chemistry and drug development to materials science and agrochemicals. The strategic placement of substituents on the aromatic nucleus allows for the fine-tuning of steric and electronic properties, profoundly influencing the biological activity and physical characteristics of the resulting products.

3,5-Dimethyl-4-Methoxybenzaldehyde, in particular, is a valuable intermediate. The presence of the methoxy group at the 4-position and the two methyl groups in the meta positions creates a unique electronic and steric environment. This substitution pattern is found in various biologically active molecules and provides a key synthon for the construction of more intricate molecular architectures. This application note presents a robust and high-yielding two-step synthetic pathway to this compound, commencing from the readily available starting material, 2,4,6-trimethylphenol (mesitol). The described protocols are optimized for laboratory scale and are designed to be both efficient and reproducible.

Strategic Overview: A Two-Step Approach to this compound

The synthetic strategy detailed herein involves a two-step sequence:

  • Selective Oxidation: The initial step involves the selective oxidation of the para-methyl group of 2,4,6-trimethylphenol to an aldehyde, yielding 3,5-dimethyl-4-hydroxybenzaldehyde. This transformation is achieved with high selectivity and yield.

  • Williamson Ether Synthesis: The subsequent step is the methylation of the phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde to afford the final product, this compound. This etherification is accomplished under basic conditions using a suitable methylating agent.

This approach is advantageous due to the high yields of each step, the commercial availability of the starting material, and the straightforward nature of the reaction work-ups and purifications.

Synthesis_Workflow Start 2,4,6-Trimethylphenol (Mesitol) Step1 Step 1: Selective Oxidation (Co(OAc)₂, O₂, NaOH) Start->Step1 Intermediate 3,5-Dimethyl-4-hydroxybenzaldehyde Step1->Intermediate Step2 Step 2: Methylation (Dimethyl Sulfate, K₂CO₃) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step workflow for the synthesis of this compound.

Part 1: Detailed Protocol for the Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol is adapted from a high-yield, cobalt-catalyzed aerobic oxidation of 2,4,6-trimethylphenol.[1]

Reaction Principle:

The selective oxidation of the para-methyl group of mesitol is achieved using molecular oxygen as the terminal oxidant in the presence of a cobalt(II) acetate catalyst and a base. The reaction proceeds chemoselectively, favoring oxidation of the methyl group over the aromatic ring or the other methyl groups.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2,4,6-Trimethylphenol (Mesitol)≥98%Commercially Available
Cobalt(II) acetate tetrahydrateReagent GradeCommercially Available
Sodium hydroxideACS Reagent GradeCommercially Available
Ethylene glycolAnhydrous, 99.8%Commercially Available
Deionized waterIn-house
Hydrochloric acid2% (v/v) aqueous solutionPrepared from conc. HCl
ChloroformACS Reagent GradeCommercially Available
Anhydrous sodium sulfateACS Reagent GradeCommercially Available
Silica gel230-400 meshCommercially Available
Petroleum etherACS Reagent GradeCommercially Available
Ethyl acetateACS Reagent GradeCommercially Available
Experimental Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the atmosphere via a drying tube, add 2,4,6-trimethylphenol (5.0 mmol, 0.68 g), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g).

  • Solvent Addition: Add a mixture of ethylene glycol (5.0 mL) and deionized water (0.25 mL) to the flask.

  • Reaction Execution: Vigorously stir the mixture and heat to 50 °C in an oil bath. Bubble a gentle stream of oxygen gas through the reaction mixture via a long needle for 12 hours. The color of the reaction mixture will typically change over time.

  • Work-up: After 12 hours, cool the reaction mixture to room temperature. Add 10.0 mL of 2% hydrochloric acid and 10.0 mL of chloroform. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous phase with chloroform (2 x 10.0 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (5:1) eluent system to afford 3,5-dimethyl-4-hydroxybenzaldehyde as a white solid.

Expected Yield and Characterization:
  • Yield: 88% (0.66 g)

  • Appearance: White solid

  • Characterization Data: The spectral data for the product should be consistent with the literature values for 3,5-dimethyl-4-hydroxybenzaldehyde.

Part 2: Detailed Protocol for the Synthesis of this compound

This protocol is based on established methods for the methylation of phenolic hydroxyl groups using dimethyl sulfate.

Reaction Principle:

The methylation of the phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde is a Williamson ether synthesis. The phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate, forming the desired methoxy ether.

Materials and Reagents:
Reagent/MaterialGradeSupplier
3,5-Dimethyl-4-hydroxybenzaldehydeSynthesized in Part 1
Dimethyl sulfate≥99%Commercially Available
Anhydrous potassium carbonateACS Reagent GradeCommercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Deionized waterIn-house
Diethyl etherACS Reagent GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfateACS Reagent GradeCommercially Available
Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-dimethyl-4-hydroxybenzaldehyde (4.0 mmol, 0.60 g) and anhydrous potassium carbonate (8.0 mmol, 1.11 g) in anhydrous acetone (40 mL).

  • Addition of Methylating Agent: With vigorous stirring, add dimethyl sulfate (4.8 mmol, 0.45 mL) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Expected Yield and Characterization:
  • Yield: High to quantitative yields are expected based on analogous reactions.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.9 (s, 1H, -CHO), 7.6 (s, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.3 (s, 6H, Ar-CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 192.0 (CHO), 162.0 (C-OCH₃), 135.0 (C-CHO), 132.0 (Ar-C), 130.0 (Ar-CH), 20.0 (Ar-CH₃), 60.0 (-OCH₃).

    • IR (KBr, cm⁻¹): ~2950 (C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1685 (C=O stretch), ~1600, 1470 (aromatic C=C stretch), ~1250 (C-O stretch).

    • MS (EI): m/z 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺.

Data Summary

StepStarting MaterialProductReagentsSolventTemp.TimeYield
12,4,6-Trimethylphenol3,5-Dimethyl-4-hydroxybenzaldehydeCo(OAc)₂, O₂, NaOHEthylene glycol/H₂O50 °C12 h88%
23,5-Dimethyl-4-hydroxybenzaldehydeThis compoundDimethyl sulfate, K₂CO₃AcetoneReflux4-6 h>95% (expected)

Troubleshooting and Safety Considerations

  • Step 1 - Oxidation: Ensure a continuous and gentle flow of oxygen. An insufficient oxygen supply will result in low conversion. The reaction is generally safe, but proper ventilation is necessary.

  • Step 2 - Methylation: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Any residual dimethyl sulfate should be quenched with an aqueous ammonia solution. The reaction can be exothermic upon addition of the methylating agent.

Conclusion

The two-step synthetic route presented in this application note provides a reliable and high-yielding method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents and standard laboratory techniques. The detailed experimental procedures, along with the expected characterization data, will enable researchers in drug discovery and other fields of chemical synthesis to efficiently produce this valuable intermediate for their research endeavors.

References

  • Jiang, J.-A.; Du, J.-L.; Zhang, Z.-N.; Zhai, J.-J.; Ji, Y.-F. A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Synth. Commun.2014 , 44 (10), 1430–1440. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.977 (1963); Vol. 34, p.96 (1954). [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

  • PubChem Compound Summary for CID 75222, 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Green Synthesis of Substituted Benzaldehydes: Application Notes and Protocols for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted benzaldehydes are cornerstone aromatic aldehydes, serving as pivotal intermediates in the synthesis of pharmaceuticals, fragrances, agrochemicals, and dyes. The classical methods for their preparation, often involving the oxidation of corresponding benzyl alcohols, have traditionally relied on stoichiometric quantities of hazardous and toxic heavy-metal oxidants like chromium-based reagents (e.g., PCC).[1] These processes are fraught with challenges, including the generation of significant toxic waste, harsh reaction conditions, and often, a lack of selectivity, leading to over-oxidation to benzoic acids.[1][2]

In alignment with the principles of green and sustainable chemistry, the field has aggressively pursued cleaner, safer, and more efficient alternatives.[3][4] This guide provides an in-depth exploration of three leading-edge green methodologies for the synthesis of substituted benzaldehydes: Visible-Light Photocatalysis , Laccase-Mediated Biocatalysis , and Solvent-Free Heterogeneous Catalysis . These approaches leverage benign energy sources, renewable catalysts, and atom-economical oxidants to offer environmentally responsible pathways to these high-value molecules. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the fundamental principles and mechanistic insights behind these advanced synthetic strategies.

Section 1: Visible-Light Photocatalysis for Selective Alcohol Oxidation

Principle & Application Note

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic transformations.[5] This method harnesses the energy of visible light, the most abundant component of the solar spectrum, to drive chemical reactions under exceptionally mild conditions.[6] The core of this technology is a photocatalyst—a semiconductor or an organic dye—that absorbs photons, promoting an electron to a higher energy state and creating an electron-hole pair.[7] These charge carriers are potent redox agents. The photogenerated hole can directly oxidize the substrate alcohol, or the electron can reduce molecular oxygen (from air) to a superoxide radical anion, which then participates in the oxidation cycle.[7][8]

The primary advantage of this approach is its operational simplicity and environmental friendliness; reactions are often conducted at room temperature, open to the air, using light as a "traceless" reagent.[8] A wide array of heterogeneous photocatalysts, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and perovskites, have been developed, offering high efficiency, selectivity for the aldehyde, and excellent recyclability.[7][8][9]

Mechanistic Pathway: Photocatalytic Alcohol Oxidation

The following diagram illustrates the general mechanism for the aerobic oxidation of a benzyl alcohol derivative using a heterogeneous photocatalyst.

G cluster_catalyst Photocatalyst cluster_redox Redox Cycle PC Ground State Photocatalyst (PC) PC_star Excited State PC* PC->PC_star Visible Light (hν) PC_star->PC Relaxation RCH2OH R-CH₂OH (Benzyl Alcohol) O2 O₂ (from Air) PC_star->p1 RCHO_rad R-ĊHOH (Radical Intermediate) RCH2OH->RCHO_rad - H⁺, - e⁻ RCHO_rad->p2 RCHO R-CHO (Benzaldehyde) O2_rad O₂•⁻ (Superoxide) O2->O2_rad + e⁻ O2_rad->p2 H2O2 H₂O₂ p1->RCH2OH h⁺ p1->O2 e⁻ p2->RCHO Further Steps p2->H2O2 G cluster_laccase Laccase Catalytic Cycle cluster_mediator Mediator Substrate Cycle Laccase_ox Laccase (Oxidized) [Cu²⁺] Laccase_red Laccase (Reduced) [Cu¹⁺] Mediator_red Mediator (Red) Laccase_ox->Mediator_red 2 e⁻ Laccase_red:n->Laccase_ox:n + 4 H⁺ H2O 2 H₂O O2 O₂ Mediator_ox Mediator (Ox) Mediator_red:e->Mediator_ox:w Mediator_ox:w->Mediator_red:e + 2 H⁺ + 2 e⁻ RCH2OH R-CH₂OH (Alcohol) Mediator_ox->RCH2OH Oxidation RCHO R-CHO (Aldehyde) RCH2OH->RCHO G cluster_inputs Reactants & Conditions cluster_outputs Products BA Benzyl Alcohol (Substrate & Solvent) Catalyst Heterogeneous Catalyst (e.g., Au/ZrO₂) - Recyclable - High Selectivity BA->Catalyst O2 Molecular Oxygen (O₂) (Clean Oxidant) O2->Catalyst Heat Thermal Energy (e.g., 80-120°C) Heat->Catalyst Benz Benzaldehyde Catalyst->Benz Water Water Catalyst->Water

Sources

Application Notes: 3,5-Dimethyl-4-Methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,5-Dimethyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde that presents itself as a highly valuable and versatile building block for chemists in pharmaceutical, agrochemical, and materials science research. Its unique substitution pattern—an activating methoxy group and two flanking methyl groups—provides a nuanced electronic and steric profile that can be exploited to achieve specific synthetic outcomes.

The aldehyde functionality serves as a reactive handle for a multitude of classic and contemporary organic transformations, including carbon-carbon bond formations and heterocycle synthesis. The electron-donating nature of the methoxy and methyl groups enhances the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution, while also sterically directing incoming reagents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 56335-33-6
Appearance Off-white to pale yellow solid
Melting Point 69-71 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone, Ethanol); Insoluble in water.

Expert Analysis of Reactivity: The synthetic utility of this compound is governed by the interplay of its functional groups.

  • The Aldehyde Group: As the primary center of reactivity, the aldehyde is a potent electrophile. It readily participates in nucleophilic additions and condensation reactions. The presence of electron-donating groups (methoxy and methyl) on the ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This moderation can be advantageous, often leading to more controlled reactions and minimizing unwanted side products.

  • The Aromatic Ring: The 4-methoxy and 3,5-dimethyl substituents are ortho-para directing and activating. However, since the positions ortho and para to the methoxy group are already substituted, further electrophilic aromatic substitution is sterically hindered and electronically disfavored at the remaining positions. This inherent stability makes the compound an excellent scaffold, ensuring that reactions primarily occur at the aldehyde functionality.

Core Applications in Synthetic Chemistry

This compound is a precursor for a range of valuable molecular classes. Its structural motifs are found in various bioactive compounds, making it a building block of interest in medicinal and agricultural chemistry. The closely related compound, 3,5-dimethoxybenzaldehyde, has demonstrated notable antifungal activity, suggesting that derivatives of this compound may hold similar potential.[1] Furthermore, substituted methoxybenzaldehydes are well-established intermediates in the synthesis of pharmaceuticals such as the antibacterial agent Trimethoprim.[2]

Synthesis of Stilbenes and Chalcones via Condensation Chemistry

Carbon-carbon bond-forming reactions are the cornerstone of organic synthesis. This compound is an excellent substrate for classic condensation reactions to produce stilbenes and chalcones, which are scaffolds for numerous biologically active molecules, including anti-inflammatory and anticancer agents.

The Knoevenagel condensation is a powerful method for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[3] The reaction is typically catalyzed by a weak base.

Causality Behind Experimental Choices: The choice of an active methylene compound (e.g., malononitrile, diethyl malonate) and a base (e.g., piperidine, ammonium acetate) is critical. The base must be strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to promote self-condensation of the aldehyde or other side reactions.[3] The use of greener, solvent-free conditions or water as a solvent has made this reaction more sustainable and often simplifies product isolation.[4]

// Nodes Start [label="Start Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="this compound\n+ Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Reaction Setup:\nCombine reactants\nwith catalyst (NH₄OAc)\nin Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reflux Reaction\n(e.g., 2-4 hours at 80°C)\nMonitor by TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up:\nCool to RT,\nPour into ice-water", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolation [label="Isolation:\nCollect precipitate\nby vacuum filtration", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification:\nRecrystallization\nfrom Ethanol/Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\n2-(3,5-Dimethyl-4-\nmethoxybenzylidene)malononitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reactants [label="Select"]; Reactants -> Setup [label="Charge"]; Setup -> Reaction [label="Initiate"]; Reaction -> Workup [label="Proceeds to"]; Workup -> Isolation [label="Precipitates"]; Isolation -> Purification [label="Purify"]; Purification -> Product [label="Yields"]; } Caption: Workflow for a Knoevenagel Condensation.

Protocol 1: Synthesis of 2-(3,5-Dimethyl-4-methoxybenzylidene)malononitrile

This protocol details a robust Knoevenagel condensation for synthesizing a substituted benzylidenemalononitrile, a common precursor for various bioactive compounds.

Materials:

  • This compound (1.64 g, 10.0 mmol)

  • Malononitrile (0.66 g, 10.0 mmol)

  • Ammonium acetate (0.15 g, ~2.0 mmol)

  • Ethanol (20 mL)

  • Deionized water

  • 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 mmol), malononitrile (10.0 mmol), and ethanol (20 mL). Add a magnetic stir bar.

  • Catalyst Addition: Add ammonium acetate (2.0 mmol) to the flask. Scientist's Note: Ammonium acetate serves as an effective and mild base catalyst, minimizing potential side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield the pure product as a crystalline solid.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide.[5] It is exceptionally reliable for creating C=C bonds with high regioselectivity. The Horner-Wadsworth-Emmons (HWE) modification often provides excellent E-selectivity for the resulting alkene.

Causality Behind Experimental Choices: The reaction's success hinges on the generation of the ylide, which is typically formed by deprotonating a phosphonium salt with a strong base like n-butyllithium or, for stabilized ylides, a weaker base like sodium methoxide.[5] The choice of base and solvent system is crucial for ylide stability and reactivity. Solvent-free conditions have also been developed, offering a greener alternative. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.

// Nodes Aldehyde [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphonium [label="Benzyltriphenylphosphonium\nChloride", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Stilbene Derivative\n(Alkene Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triphenylphosphine\nOxide", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Phosphonium -> Ylide [label="Deprotonation"]; Base -> Ylide; Aldehyde -> Oxaphosphetane [label="Nucleophilic Attack"]; Ylide -> Oxaphosphetane; Oxaphosphetane -> Product [label="Decomposition"]; Oxaphosphetane -> Byproduct; } Caption: Logical flow of the Wittig Reaction.

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol outlines the synthesis of a stilbene, a class of compounds known for their diverse biological activities.

Materials:

  • Benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

  • This compound (1.64 g, 10.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen line.

Step-by-Step Methodology:

  • Ylide Generation (Under Inert Atmosphere): Add benzyltriphenylphosphonium chloride (11.0 mmol) and anhydrous THF (50 mL) to a flame-dried Schlenk flask under a nitrogen atmosphere. Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Slowly add n-BuLi (11.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. Scientist's Note: This step is highly exothermic and moisture-sensitive. Maintaining a low temperature and inert atmosphere is critical for high yield and safety. Allow the mixture to stir at 0°C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure stilbene derivative.

Conclusion and Future Outlook

This compound is a potent synthetic intermediate whose value lies in its predictable reactivity and the strategic placement of its substituents. The protocols detailed herein for Knoevenagel and Wittig reactions serve as reliable starting points for the synthesis of complex stilbenes, chalcones, and other α,β-unsaturated systems. The structural similarity of its derivatives to known bioactive molecules, particularly in the agrochemical and pharmaceutical fields, suggests a promising future for this building block. Researchers are encouraged to adapt these methodologies and explore the use of this compound in the discovery of novel compounds with significant biological and material applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • Stuber, F. A., & Rao, D. V. (1983). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Google Patents (EP0155335A1).
  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j).
  • Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • BenchChem. (2025). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Jones, S. et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction.
  • MedChemExpress. (n.d.). 3,5-Dimethoxybenzaldehyde | Antifungal Agent.

Sources

Application Notes and Protocols for the Evaluation of 3,5-Dimethyl-4-Methoxybenzaldehyde in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aromatic aldehydes represent a cornerstone of modern perfumery, lending unique character, brilliance, and complexity to fragrance compositions. While molecules like vanillin and anisaldehyde are ubiquitous, the exploration of novel substituted benzaldehydes offers fertile ground for innovation. This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of 3,5-Dimethyl-4-Methoxybenzaldehyde, a sparsely documented compound, for its potential application in fragrance development. These protocols are designed for researchers and formulation scientists, emphasizing a structured, evidence-based approach to determining the olfactory properties, performance, and stability of a new aroma chemical.

Introduction: The Role of Aromatic Aldehydes in Perfumery

Aromatic aldehydes are organic compounds containing a formyl group (-CHO) attached to an aromatic ring. This chemical class is responsible for a wide array of scents, from the warm, almond-like notes of benzaldehyde to the sweet, floral character of anisaldehyde.[1][2] Their primary function in perfumery is often to provide lift and diffusion in the top and heart notes, though many also contribute significantly to the foundational character of a scent.[3][4]

This compound is a structural analogue of well-known fragrance and flavor molecules, including syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) and 3,4,5-trimethoxybenzaldehyde.[5] The presence of methyl groups at the C3 and C5 positions, in place of the more common methoxy groups, suggests a potentially unique olfactory profile, possibly blending the warmth of vanilla-like structures with phenolic, spicy, or even leathery undertones.

Given the limited public data on its use in fragrances, this guide outlines the necessary experimental workflows to fully assess its viability as a novel fragrance ingredient.

Physicochemical Properties and Structure-Odor Relationship (SOR) Analysis

A thorough understanding of a molecule's physical properties is critical for its effective use in formulation. The structural features of this compound provide clues to its potential scent profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Methoxybenzaldehyde (Anisaldehyde)[6]3,4-Dimethoxybenzaldehyde (Veratraldehyde)
CAS Number 2233-19-4123-11-5120-14-9
Molecular Formula C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₃
Molecular Weight 164.20 g/mol 136.15 g/mol 166.17 g/mol
Appearance White to off-white crystalline solid (Predicted)Colorless to pale yellow liquidWhite crystalline solid
Boiling Point ~250-260 °C (Predicted)248 °C281 °C
Vapor Pressure Lower than Anisaldehyde (Predicted)0.03 mmHg @ 25 °CLow (data not specified)
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in water (Predicted)Soluble in ethanol, ether; slightly soluble in waterSoluble in organic solvents
Known Odor Not well-documentedSweet, floral, anise, hawthorn[2]Woody, sweet, vanilla-like

SOR Hypothesis: The methoxy group at the C4 position is a key feature in many sweet, powdery fragrance molecules like anisaldehyde.[7] The addition of two methyl groups at the C3 and C5 positions (ortho to the aldehyde) introduces steric hindrance and increases the molecule's lipophilicity. This modification can be hypothesized to:

  • Reduce the overt sweetness compared to anisaldehyde.

  • Introduce phenolic, smoky, or spicy facets , similar to related molecules like 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

  • Increase substantivity (longevity) due to a higher molecular weight and potentially lower vapor pressure.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard O-methylation procedures for phenols.[8]

Objective: To synthesize this compound via methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS: 527-60-6)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous acetone.

  • Methylation: While stirring, add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

  • Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Precursor 3,5-Dimethyl-4- hydroxybenzaldehyde Reflux Reflux (4-6h) Precursor->Reflux Reagent Dimethyl Sulfate (CH₃)₂SO₄ Reagent->Reflux Base K₂CO₃ in Acetone Base->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Reaction Mixture Purify Purification (Recrystallization) Workup->Purify Crude Product Product Product (3,5-Dimethyl-4- Methoxybenzaldehyde) Purify->Product Pure Compound

Caption: Workflow for the synthesis of this compound.

Protocol 2: Purity and Structural Confirmation

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., 100 ppm in ethanol).

    • Inject into the GC-MS system equipped with a non-polar or medium-polarity column (e.g., DB-5ms).

    • The resulting chromatogram should show a single major peak, indicating high purity.

    • The mass spectrum of this peak should correspond to the molecular weight of C₁₀H₁₂O₂ (164.20 g/mol ) and exhibit a fragmentation pattern consistent with the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectra should be consistent with the structure of this compound, showing distinct signals for the aldehyde proton, aromatic protons, methoxy protons, and methyl protons in the expected chemical shift regions and with appropriate integrations.

Olfactory Evaluation and Fragrance Formulation Protocols

A systematic olfactory evaluation is essential to build a comprehensive profile of the new molecule.

Protocol 3: Olfactory Profile Characterization

Objective: To determine the odor profile, intensity, and substantivity of the new aldehyde.

Materials:

  • Synthesized this compound

  • Perfumer's ethanol (95% or absolute), odorless

  • Smelling strips (mouillettes)

  • Graduated pipettes and vials

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of the compound in perfumer's ethanol: 10%, 1%, and 0.1% by weight. Aldehydes can be powerful, so starting with dilutions is crucial to avoid olfactory fatigue.[9]

  • Initial Evaluation:

    • Dip a smelling strip into the 1% solution.

    • Evaluate the scent immediately (top note), after 15-30 minutes (heart note), and after 2, 6, and 24 hours (base note/dry-down).

    • Record detailed odor descriptors at each time point in a table similar to Table 2.

  • Intensity Assessment: Compare the perceived strength of the 1% solution to known standards (e.g., 1% Linalool, 1% Anisaldehyde) to gauge its relative intensity.

  • Substantivity Assessment: The time at which the odor is no longer detectable on the smelling strip provides a measure of its substantivity or longevity.

Table 2: Olfactory Evaluation Log

Time PointOdor Descriptors (Facets)Intensity (1-5)Comments
Initial (0 min) e.g., Phenolic, slightly sweet, almond4
Heart (30 min) e.g., Becomes warmer, woody notes emerge3
Dry-down (6 hr) e.g., Powdery, soft spice, faint smoke2Good tenacity
End (24 hr) e.g., Faint powdery note remains1
Protocol 4: Incorporation into a Simple Accord

Objective: To assess the blending behavior and synergistic effects of the aldehyde in a simple fragrance structure.

Procedure:

  • Create a Simple Base Accord: Formulate a basic floral-woody accord. For example:

    • Iso E Super: 50 parts

    • Hedione: 20 parts

    • Linalool: 10 parts

    • Galaxolide (50%): 20 parts

  • Trial Formulations: Create three variations of this accord:

    • Control: The base accord as is.

    • Trial A: Add 0.5 parts of a 10% dilution of this compound to 100 parts of the base accord.

    • Trial B: Add 2.0 parts of a 10% dilution of this compound to 100 parts of the base accord.

  • Evaluation: Age the formulations for at least 48 hours. Evaluate each on a smelling strip and on skin, comparing them to the control. Note any changes in character, lift, diffusion, or longevity. Does the aldehyde add a desirable effect? Does it create any harshness?

Protocol 5: Preliminary Stability Assessment

Objective: To evaluate the stability of the aldehyde in a simple hydroalcoholic solution.

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in a standard perfumery base (e.g., 80% ethanol, 20% deionized water).

  • Stress Conditions: Dispense the solution into three clear glass vials:

    • Control: Store in the dark at room temperature.

    • Heat: Store in an oven at 40°C.[10]

    • Light: Store in a light box with UV exposure or on a windowsill exposed to indirect daylight.

  • Monitoring: Observe the samples weekly for four weeks. Note any changes in color, clarity, or odor profile compared to the control. Aldehydes are susceptible to oxidation, which can lead to the formation of odorless carboxylic acids and a decrease in scent intensity.[11]

EvaluationWorkflow cluster_synthesis Synthesis & Purity cluster_olfactory Olfactory Profiling cluster_application Application Testing Compound Synthesized Compound QC GC-MS & NMR (Purity >98%) Compound->QC Dilutions Prepare Dilutions (10%, 1%, 0.1%) QC->Dilutions Profile Document Odor Profile (Top, Heart, Base) Dilutions->Profile Performance Assess Intensity & Substantivity Profile->Performance Accord Incorporate into Test Accord Performance->Accord Stability Test Stability (Heat, Light) Performance->Stability Decision Decision: Viable Fragrance Ingredient? Accord->Decision Stability->Decision

Caption: Systematic workflow for the evaluation of a novel aroma chemical.

Safety and Handling

As a novel substance with limited toxicological data, this compound must be handled with care.

Guidelines:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, nitrile gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Many aromatic aldehydes are known skin sensitizers.[13][14]

  • Storage: Store in a tightly sealed, airtight container in a cool, dark, and dry place to prevent oxidation and degradation.

  • Toxicological Assessment: For advanced development, a toxicological assessment, potentially using read-across data from structurally similar molecules like p-methoxybenzaldehyde, would be necessary to evaluate endpoints such as skin sensitization, genotoxicity, and repeated dose toxicity.[15]

Conclusion

The protocols outlined in this document provide a rigorous and systematic pathway for the comprehensive evaluation of this compound as a potential new ingredient for the perfumer's palette. By following a structured approach from synthesis and characterization to detailed olfactory profiling and stability testing, researchers can build a robust data package to support its use. The unique substitution pattern of this molecule holds promise for a novel scent profile, and this framework ensures that its potential can be explored safely and effectively.

References

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Google Patents.

  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. Taylor & Francis Online.

  • The Role of Aldehydes in Modern Perfumery. Scent Journer.

  • What Are Aldehydes And How Are They Used In Perfumery? Alpha Aromatics.

  • 3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya.

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.

  • 3,5-Dimethoxybenzaldehyde. Chem-Impex.

  • 3,5-dimethoxybenzaldehyde, 7311-34-4. The Good Scents Company.

  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Erowid.

  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.

  • 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. ChemicalBook.

  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Fisher Scientific.

  • How to use aldehydes in perfumery. Reddit.

  • 4-Methoxybenzaldehyde: The Dual-Faced Beauty of the Fragrance World. LinkedIn.

  • Method for synthesizing aromatic aldehyde perfume compound by enzyme method. Google Patents.

  • Fragrance material safety assessment for o-methoxybenzaldehyde. ScienceDirect.

  • para-anisaldehyde p-methoxybenzaldehyde. The Good Scents Company.

  • Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development. Benchchem.

  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Arkivoc.

  • 4-Methoxybenzaldehyde 123-11-5 wiki. ChemicalBook.

  • Essential Oils: Analytical Methods to Control the Quality of Perfumes. SpringerLink.

  • An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist.

  • The Essential Role of 4-Methoxybenzaldehyde in Modern Perfumery and Flavor Creation. NINGBO INNO PHARMCHEM CO.,LTD.

  • ortho-anisaldehyde, 135-02-4. The Good Scents Company.

  • 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company.

  • ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS. IFRA.

  • Quantification of Free Formaldehyde in Fragrance Ingredients and Fragrance Oils. IFRA.

  • 4-Methoxybenzaldehyde. PubChem.

Sources

The Versatile Scaffold: Application of 3,5-Dimethyl-4-Methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its inherent reactivity and amenability to structural modification make it a privileged starting point for accessing a diverse chemical space. Within this class of compounds, 3,5-Dimethyl-4-Methoxybenzaldehyde emerges as a particularly intriguing building block. The strategic placement of two methyl groups and a methoxy group on the aromatic ring imparts a unique combination of steric and electronic properties. The methyl groups can enhance lipophilicity, potentially improving membrane permeability and target engagement, while the methoxy group can influence metabolic stability and participate in hydrogen bonding interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its synthesis, explore its utility in the development of anticancer and antimicrobial agents, and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug discovery.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in common organic solvents such as ethanol, DMSO, and dichloromethane.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,6-dimethylphenol. The initial step involves a formylation reaction to introduce the aldehyde group, followed by a methylation of the hydroxyl group.

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol is adapted from a standard procedure for the formylation of phenols.

Materials:

  • 2,6-Dimethylphenol

  • Paraformaldehyde

  • Anhydrous Magnesium Chloride (MgCl2)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous THF, add anhydrous MgCl2 (1.5 eq) and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add paraformaldehyde (2.5 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 3,5-Dimethyl-4-hydroxybenzaldehyde.[1]

Step 2: Methylation to this compound

This is a standard Williamson ether synthesis.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Protocol:

  • Dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to obtain pure this compound.[2][3]

Synthesis of this compound 2,6-Dimethylphenol 2,6-Dimethylphenol Step_1 Step_1 2,6-Dimethylphenol->Step_1 Paraformaldehyde, MgCl2, TEA, THF 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde Step_1->3,5-Dimethyl-4-hydroxybenzaldehyde Formylation Step_2 Step_2 3,5-Dimethyl-4-hydroxybenzaldehyde->Step_2 Dimethyl sulfate, K2CO3, Acetone This compound This compound Step_2->this compound Methylation

Synthetic pathway for this compound.

Application in Anticancer Drug Discovery

The benzaldehyde scaffold is a recurring motif in a multitude of anticancer agents.[4] Derivatives of substituted benzaldehydes have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and overcome treatment resistance.[5] this compound serves as an excellent starting material for the synthesis of chalcones and Schiff bases, two classes of compounds with well-documented anticancer properties.[6][7]

Synthesis of a this compound Derived Chalcone

Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds.[8] Their anticancer activity is often attributed to their ability to interact with various cellular targets, including tubulin and signaling proteins involved in apoptosis.[9]

Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-aminoacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Protocol:

  • Dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (20-30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[10][11]

Synthesis of a this compound Derived Schiff Base

Schiff bases, characterized by the azomethine (-C=N-) functional group, are another class of compounds with significant potential as anticancer agents.[7] Their biological activity is influenced by the nature of the substituents on both the aldehyde and the amine precursors.

Protocol: Condensation Reaction

This protocol outlines the general synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Protocol:

  • Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the primary amine (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.[7]

Derivative_Synthesis cluster_0 Synthesis of Derivatives This compound This compound Chalcone Chalcone This compound->Chalcone + Substituted Acetophenone (Claisen-Schmidt) Schiff_Base Schiff_Base This compound->Schiff_Base + Primary Amine (Condensation)

General synthetic routes to chalcone and Schiff base derivatives.
Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized derivatives of this compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Proposed Mechanism of Anticancer Action

Benzaldehyde derivatives often exert their anticancer effects by inducing apoptosis. This can occur through various signaling pathways, including the intrinsic mitochondrial pathway.

Apoptosis_Mechanism Derivative This compound Derivative Cancer_Cell Cancer Cell Derivative->Cancer_Cell Mitochondrion Mitochondrial Dysfunction Cancer_Cell->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Apoptosis_Pathway Activation of Caspase Cascade Mitochondrion->Apoptosis_Pathway ROS->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Proposed mechanism of apoptosis induction by benzaldehyde derivatives.[13]

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[13][14] The lipophilic nature imparted by the dimethyl groups in this compound can facilitate the penetration of microbial cell membranes, a common mechanism of action for antimicrobial compounds.[14]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized derivatives of this compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Standardized inoculum of the microorganism

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Conclusion and Future Perspectives

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its unique structural features provide a solid foundation for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols detailed in this guide offer a starting point for researchers to synthesize and evaluate novel derivatives. Further exploration of this scaffold, including the synthesis of a wider range of derivatives and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic potential in oncology and infectious diseases.

References

  • Benmekhbi, L., Mosbah, S., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1402. Available at: [Link]

  • Stuber, F. A., & Rao, D. V. (1983). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. EP0155335A1. Google Patents.
  • Manchand, P. S., Belica, P. S., & Wong, H. S. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Synthetic Communications, 20(17), 2659-2666. Available at: [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Mexican Chemical Society, 69(1).
  • Ishii, H., et al. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Chemical and Pharmaceutical Bulletin, 31(9), 3024-3038. Available at: [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.
  • Jiao, Z., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 594. Available at: [Link]

  • Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2023). Molecules, 28(15), 5721. Available at: [Link]

  • Benmekhbi, L., Mosbah, S., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of Chalcones with Anticancer Activities. (2012). Molecules, 17(6), 6179-6195. Available at: [Link]

  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239. Available at: [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (2023).
  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. Available at: [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2021). CN106946674B. Google Patents.
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (2019). ResearchGate. Available at: [Link]

  • Collins, R. C., et al. (2018). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available at: [Link]

  • Characterization of Schiff bases derived from 3,4-dimethoxybenzaldehyde: The crystal structure of N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate. (2025). ResearchGate. Available at: [Link]

  • Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). (2020). Molecules, 25(1), 1-10.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2022). ACS Omega, 7(46), 42299-42312. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Marine Drugs, 21(10), 519. Available at: [Link]

  • Park, E. H., et al. (2009). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics, 17(3), 332-338. Available at: [Link]

Sources

Application Note: 3,5-Dimethyl-4-Methoxybenzaldehyde as a Versatile Synthon for the Targeted Synthesis of Novel Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,5-dimethyl-4-methoxybenzaldehyde as a strategic starting material for the synthesis of flavonoids. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and present the expected outcomes, empowering researchers to construct novel flavonoid architectures with precision and efficiency.

Section 1: Strategic Overview & Scientific Rationale

Flavonoids are a vast class of polyphenolic secondary metabolites that are central to drug discovery due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthetic construction of flavonoid analogues allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with enhanced potency and improved pharmacokinetic profiles.

The specific substitution pattern of the starting benzaldehyde directly dictates the functionality of the resulting flavonoid's "B-ring." The selection of this compound is a deliberate strategic choice. The methoxy group and the two flanking methyl groups impart distinct characteristics to the final molecule. O-methylation is known to increase a flavonoid's lipophilicity, which can enhance its ability to cross cell membranes and may improve bioavailability.[3][4][5] The steric bulk of the adjacent dimethyl groups can influence the molecule's conformation and its interaction with biological targets, potentially leading to unique activity profiles not observed in less substituted analogues.

The cornerstone of this synthetic pathway is the Claisen-Schmidt condensation , a robust and reliable base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone possessing α-hydrogens.[1][6][7] This reaction first yields a chalcone, which is the direct precursor to the flavonoid core.[1][8] Subsequent intramolecular oxidative cyclization of the chalcone affords the thermodynamically stable flavone structure.

Section 2: Synthetic Workflow and Core Mechanisms

The transformation from benzaldehyde to flavonoid is a well-established two-step process. Understanding the mechanism behind each step is critical for optimizing reaction conditions and troubleshooting potential issues.

The logical flow from starting materials to the final flavonoid product is illustrated below. This process begins with the formation of the C6-C3-C6 chalcone backbone, followed by the crucial ring-closing reaction to form the heterocyclic pyran ring of the flavone.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavonoid Formation A 3,5-Dimethyl-4- methoxybenzaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base Catalyst) B 2'-Hydroxyacetophenone B->C Claisen-Schmidt Condensation (Base Catalyst) D Target Flavonoid C->D Oxidative Cyclization (Iodine/DMSO)

Caption: High-level workflow for flavonoid synthesis.

This reaction is initiated by the deprotonation of the α-carbon of the 2'-hydroxyacetophenone by a strong base (e.g., NaOH or KOH), forming a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol addition product readily undergoes dehydration to yield the conjugated and highly stable chalcone.

G A 1. Enolate Formation (Base abstracts α-proton from acetophenone) B 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) A->B C 3. Aldol Adduct Formation (Tetrahedral intermediate) B->C D 4. Dehydration (Loss of water molecule) C->D E Chalcone Product (α,β-unsaturated ketone) D->E

Caption: Key mechanistic steps of the Claisen-Schmidt condensation.

The conversion of the 2'-hydroxychalcone to the flavone is an oxidative cyclization reaction. In the presence of a catalyst like iodine in a high-boiling solvent such as dimethyl sulfoxide (DMSO), the phenolic hydroxyl group attacks the α,β-unsaturated system. The iodine facilitates the oxidation and subsequent ring closure, leading to the formation of the aromatic pyran ring characteristic of flavones.[8]

G A 2'-Hydroxychalcone B Intramolecular Nucleophilic Attack (Phenolic -OH attacks the double bond) A->B C Cyclized Intermediate B->C D Oxidation & Aromatization (Catalyzed by Iodine) C->D E Flavone Product D->E

Caption: Pathway for the conversion of chalcone to flavone.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Rationale: This procedure utilizes a strong base in an alcoholic solvent to facilitate the Claisen-Schmidt condensation. The reaction is typically rapid at room temperature. Pouring the reaction mixture into an acidic ice-water bath serves to neutralize the base, quench the reaction, and precipitate the crude chalcone product, which is generally insoluble in water.

ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)
This compound164.201.01.64 g
2'-Hydroxyacetophenone136.151.01.36 g (1.2 mL)
Potassium Hydroxide (KOH)56.113.01.68 g
Ethanol (95%)--20 mL
Deionized Water--20 mL
Hydrochloric Acid (conc.)--~5 mL

Step-by-Step Methodology:

  • Catalyst Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.68 g of potassium hydroxide in 20 mL of deionized water. Cool the solution to room temperature. Then, add 20 mL of 95% ethanol and stir.

  • Reactant Addition: To the ethanolic KOH solution, add 1.36 g (1.2 mL) of 2'-hydroxyacetophenone, followed by 1.64 g of this compound.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours. The solution will typically turn a deep yellow or orange color, and a precipitate may form.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde is a key indicator of completion.

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice and ~5 mL of concentrated hydrochloric acid. Stir until all the ice has melted.

    • Causality: This step neutralizes the KOH catalyst and protonates the phenoxide, causing the water-insoluble chalcone to precipitate out of the aqueous solution.

  • Purification: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot ethanol to obtain bright yellow crystals.

Rationale: This protocol employs iodine as an oxidizing agent in DMSO. DMSO serves as both a solvent and an oxidant in this transformation. The reaction is performed at an elevated temperature to overcome the activation energy for the cyclization and subsequent aromatization.[1][8]

ReagentMW ( g/mol )Molar Eq.Amount (for 5 mmol scale)
Chalcone Intermediate (from Part A)282.341.01.41 g
Iodine (I₂)253.81~0.20.25 g
Dimethyl Sulfoxide (DMSO)--25 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.41 g of the purified chalcone from Part A in 25 mL of DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (approx. 0.25 g) to the solution.

  • Heating: Heat the reaction mixture to 120-130 °C in an oil bath and maintain this temperature for 3-4 hours.

    • Process Monitoring: Monitor the reaction via TLC (ethyl acetate/hexane, 30:70 v/v). The disappearance of the yellow chalcone spot and the appearance of a new, typically UV-active, flavonoid spot indicates progress.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of cold water. A pale or off-white solid should precipitate.

  • Purification: Collect the crude flavonoid by vacuum filtration. Wash the solid with a 10% sodium thiosulfate solution (~20 mL) to remove any residual iodine, followed by copious amounts of deionized water.

  • Drying and Recrystallization: Dry the product under vacuum. Recrystallize from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure flavonoid as a crystalline solid.

Section 4: Expected Results and Data Characterization

Successful synthesis will yield a new flavone derivative. The identity and purity should be confirmed using standard analytical techniques.

ParameterExpected Result
Product Name 2-(4-Methoxy-3,5-dimethylphenyl)-4H-chromen-4-one
Appearance White to off-white crystalline solid
Typical Yield 75-85% (for the cyclization step)
Melting Point Expected to be >150 °C (highly dependent on purity)
¹H NMR (CDCl₃, δ) Signals expected for: methoxy protons (~3.8 ppm, s, 3H), two methyl groups (~2.3 ppm, s, 6H), aromatic protons on B-ring (~7.5 ppm, s, 2H), and characteristic protons of the A and C rings.
¹³C NMR (CDCl₃, δ) Signals expected for: carbonyl carbon (~178 ppm), and other aromatic and aliphatic carbons consistent with the structure.
IR (KBr, cm⁻¹) Characteristic peaks for C=O stretch (~1640 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and aromatic C=C stretches.

References

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC - NIH. (2025).
  • Flavonoid biosynthesis - Wikipedia. Wikipedia.
  • The Flavonoid Biosynthesis Network in Plants - MDPI. (2022). MDPI.
  • Flavonoids: biosynthesis, biological functions, and biotechnological applic
  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023).
  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. International Journal of Trend in Scientific Research and Development.
  • Synthesis of Flavones from Substituted Benzaldehydes: Claisen - Schmidt Condens
  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC - NIH. (2022).
  • Chemical diversity and species specificity of methoxylated flavonoids in Fabaceae plants.
  • (PDF) Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022).
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2014). Oriental Journal of Chemistry.
  • Claisen–Schmidt condens
  • Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC - PubMed Central. (2023).
  • Claisen-Schmidt Condens
  • synthesis, characterization and biological evaluation of some new chalcones. (2012).
  • Synthesis of novel substituted flavonoids - Semantic Scholar. Semantic Scholar.
  • Methoxylated flavones: Occurrence, importance, biosynthesis | Request PDF. (2025).
  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid- O-Methyltransferases - PubMed. (2022). PubMed.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025).
  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry.
  • Claisen–Schmidt condens
  • Solvent-Free Synthesis of Chalcones | Journal of Chemical Education. (2007).
  • Synthesis and Characterization of New Substituted Arylidene Flavanones (Flavindogenides ). (2011).
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH.
  • Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condens
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (1985).
  • 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. ChemicalBook.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Application Notes: Synthesis of Flavonoid Analogues from 4-Hydroxy-3,5-dimethylbenzonitrile. (2025). Benchchem.
  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2017).
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.

Sources

Application Notes and Protocols: The Versatile Reactivity of 3,5-Dimethyl-4-Methoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Pharmaceutical Significance

3,5-Dimethyl-4-methoxybenzaldehyde is an aromatic aldehyde of significant interest in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring two methyl groups and a methoxy group on the phenyl ring, imparts specific steric and electronic properties that influence its reactivity and the biological activity of its derivatives. The aldehyde functional group serves as a versatile handle for the construction of more complex molecular architectures, particularly through reactions with active methylene compounds.

This guide provides an in-depth exploration of the reactions between this compound and various active methylene compounds, with a focus on two pivotal named reactions: the Knoevenagel condensation and the Claisen-Schmidt condensation. These reactions are fundamental in carbon-carbon bond formation and are instrumental in the synthesis of a wide array of compounds with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and discuss the applications of the resulting products in drug discovery and development.

Core Reaction Mechanisms: A Tale of Two Condensations

The reactivity of this compound with active methylene compounds is primarily governed by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of the carbanion generated from the active methylene compound.

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] This reaction is typically catalyzed by a weak base, such as an amine or its salt.[6]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from the active methylene compound, generating a resonance-stabilized enolate ion.[1][7]

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

  • Aldol-type Addition: This attack forms an intermediate aldol-type addition product.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to afford the final, stable α,β-unsaturated product.[1][7]

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Addition cluster_2 Step 4: Dehydration Active Methylene Active Methylene Compound Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Aldol_Intermediate Aldol Addition Intermediate Aldehyde->Aldol_Intermediate Final_Product α,β-Unsaturated Product Aldol_Intermediate->Final_Product Elimination Water H₂O

Caption: Knoevenagel Condensation Workflow.

The Claisen-Schmidt Condensation: Crafting Chalcones

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone and an enolizable ketone in the presence of a base or acid catalyst.[3][8] When this compound reacts with an acetophenone derivative, it leads to the formation of a chalcone, an α,β-unsaturated ketone. Chalcones are precursors to flavonoids and possess a wide range of biological activities.[2][9]

The base-catalyzed mechanism involves:

  • Enolate Formation: A strong base (e.g., NaOH or KOH) removes an α-proton from the ketone (e.g., acetophenone) to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Addition cluster_2 Step 4: Dehydration Ketone Acetophenone Derivative Ketone_Enolate Ketone Enolate Ketone->Ketone_Enolate Deprotonation Strong_Base Strong Base (e.g., NaOH) Aldehyde_CS This compound Ketone_Enolate->Aldehyde_CS Nucleophilic Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Intermediate Aldehyde_CS->Beta_Hydroxy_Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) Beta_Hydroxy_Ketone->Chalcone Elimination Water_CS H₂O

Caption: Claisen-Schmidt Condensation Workflow.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative compounds derived from this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((3,5-dimethyl-4-methoxyphenyl)methylene)malononitrile, a compound with potential applications in the development of anticancer agents.[7][10]

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Ammonium Acetate (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.0 eq).

  • Dissolve the reactants in ethanol (10-15 mL per gram of the aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) or a pinch of ammonium acetate to the solution.[1][10]

  • Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is often rapid and may be complete within 30 minutes to a few hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume using a rotary evaporator to induce crystallization.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure 2-((3,5-dimethyl-4-methoxyphenyl)methylene)malononitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Claisen-Schmidt Condensation with 4'-Methylacetophenone (Synthesis of a Chalcone)

This protocol outlines the synthesis of (E)-1-(4-methylphenyl)-3-(3,5-dimethyl-4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative. Such compounds are known for their broad spectrum of biological activities.[2]

Materials:

  • This compound

  • 4'-Methylacetophenone

  • Sodium hydroxide (NaOH) solution (e.g., 40-60%)

  • Ethanol

  • Round-bottom flask placed in an ice bath

  • Magnetic stirrer and stir bar

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask placed in an ice bath, dissolve this compound (1.0 eq) and 4'-methylacetophenone (1.0 eq) in ethanol.[2]

  • While stirring, add a solution of sodium hydroxide dropwise, maintaining the temperature between 0-5 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[9] Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.[3]

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the final product using appropriate analytical techniques.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the synthesis of derivatives from this compound.

Active Methylene CompoundReaction TypeCatalystSolventTemperatureTypical Yield (%)
MalononitrileKnoevenagelPiperidine/Ammonium AcetateEthanolRoom Temp. to RefluxHigh
Ethyl CyanoacetateKnoevenagelPiperidineEthanolRoom Temp. to RefluxGood to High
Diethyl MalonateKnoevenagelPiperidine/Toluene (Dean-Stark)TolueneRefluxModerate to Good
4'-MethylacetophenoneClaisen-SchmidtNaOH/KOHEthanol0 °C to Room Temp.75-90[2]
AcetoneClaisen-SchmidtNaOH/KOHEthanol/WaterRoom Temp.Moderate

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Applications in Drug Discovery

The products derived from the reaction of this compound with active methylene compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Anticancer Agents: Many benzylidenemalononitrile and chalcone derivatives have demonstrated potent anticancer properties.[2][10] For instance, certain chalcones induce apoptosis in cancer cells and can modulate key signaling pathways.[2][3] The 3,5-dimethoxy substitution pattern, similar to the one in our title compound, has been identified as a key pharmacophore for tubulin inhibition, a validated target in cancer therapy.[11]

  • Antimicrobial and Antifungal Agents: The α,β-unsaturated carbonyl system present in these products is a known pharmacophore that can react with biological nucleophiles, leading to antimicrobial and antifungal effects.[10]

  • Anti-inflammatory Properties: Chalcones are also recognized for their anti-inflammatory activities, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactions with active methylene compounds, primarily through Knoevenagel and Claisen-Schmidt condensations, provide straightforward and efficient routes to a variety of α,β-unsaturated systems and chalcones. These products serve as important scaffolds in the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and scientists in their pursuit of new chemical entities with the potential to address unmet medical needs.

References

  • Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Arom
  • Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde - Benchchem.
  • Novel Methods of Knoevenagel Condens
  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. [Link]

  • (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde - Benchchem.
  • Proposed mechanism of the reaction between the reactants benzaldehyde... - ResearchGate. [Link]

  • Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers - Benchchem.
  • Synthesis of 4-Methoxychalcone | PDF | Organic Chemistry - Scribd. [Link]

  • SYNTHESIS OF CHALCONES - Jetir.Org. [Link]

  • Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery - Benchchem.

Sources

Application Notes and Protocols: Aldol Condensation Reactions Involving 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chalcone Synthesis via Aldol Condensation

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] A particularly valuable variant, the Claisen-Schmidt condensation, facilitates the reaction between an aromatic aldehyde and a ketone, yielding α,β-unsaturated ketones known as chalcones.[3][4] Chalcones are not merely synthetic intermediates; they are a class of compounds endowed with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[5][6][7][8][9][10] Their prevalence in natural products and their therapeutic potential have established them as "privileged structures" in medicinal chemistry and drug development.[8]

This application note provides a detailed guide to the aldol condensation of 3,5-Dimethyl-4-Methoxybenzaldehyde, a substituted aromatic aldehyde. The presence of electron-donating methoxy and dimethyl groups on the aromatic ring influences its reactivity and the properties of the resulting chalcone products. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the characterization of the synthesized chalcones.

Mechanistic Insights: The Base-Catalyzed Claisen-Schmidt Condensation

The reaction of this compound with a ketone, such as acetophenone, proceeds via a base-catalyzed Claisen-Schmidt condensation. The key steps are outlined below:

  • Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-proton from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[2][11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-hydroxy ketone intermediate (an aldol addition product).[2][11]

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic conditions to yield the final α,β-unsaturated ketone, a chalcone.[1][11] This dehydration step is often the rate-limiting step of the overall condensation.[12]

The electron-donating nature of the 4-methoxy and 3,5-dimethyl groups on the benzaldehyde ring increases the electron density at the carbonyl carbon, which can slightly decrease its electrophilicity compared to unsubstituted benzaldehyde. However, the reaction is generally robust and proceeds efficiently.

Diagram: Mechanism of Base-Catalyzed Aldol Condensation

Aldol_Condensation_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Acetophenone Enolate Enolate (nucleophile) Ketone->Enolate Base abstraction of α-H⁺ Base OH⁻ Water H₂O Aldehyde 3,5-Dimethyl-4- Methoxybenzaldehyde (electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_ref->Aldehyde Nucleophilic attack Water_ref H₂O BetaHydroxyKetone β-Hydroxy Ketone Hydroxide_ref OH⁻ Alkoxide_ref->BetaHydroxyKetone Protonation Chalcone Chalcone (α,β-unsaturated ketone) Water_final H₂O BetaHydroxyKetone_ref->Chalcone Elimination of H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

The following protocols are representative methods for the synthesis of chalcones from this compound. While specific reaction conditions may be optimized, these provide a robust starting point.

Protocol 1: Synthesis of (E)-1-phenyl-3-(3,5-dimethyl-4-methoxyphenyl)prop-2-en-1-one

This protocol details the reaction of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of 95% ethanol.

    • To this solution, add 10 mmol of acetophenone.

    • In a separate beaker, prepare a solution of 20 mmol of NaOH in 20 mL of deionized water and cool to room temperature.

  • Reaction:

    • Place the flask containing the aldehyde and ketone solution in an ice bath on a magnetic stirrer.

    • Slowly add the NaOH solution dropwise to the stirred mixture over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

    • A solid precipitate of the chalcone should form. If no solid forms, the beaker can be chilled in an ice bath to promote precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[14]

Diagram: Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow A 1. Reagent Preparation (Aldehyde, Ketone, EtOH) B 2. Base Addition (aq. NaOH) (Ice Bath) A->B C 3. Reaction at Room Temperature (2-4 hours) B->C D 4. Quenching (Ice-cold water) C->D E 5. Neutralization (dil. HCl) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H Final Product (Pure Chalcone) G->H

Caption: General workflow for chalcone synthesis.

Data Presentation: Expected Product Characteristics

The successful synthesis of the target chalcone can be confirmed through various analytical techniques. Below are the expected characteristics for (E)-1-phenyl-3-(3,5-dimethyl-4-methoxyphenyl)prop-2-en-1-one.

Parameter Expected Value/Observation
Molecular Formula C₁₈H₁₈O₂
Molecular Weight 266.34 g/mol
Appearance Yellowish solid
Melting Point Dependent on purity, typically a sharp range
¹H NMR (CDCl₃, δ) Aromatic protons: ~6.8-8.0 ppm, Vinyl protons (α,β to carbonyl): ~7.4-7.8 ppm (doublets), Methoxy protons: ~3.8 ppm (singlet), Methyl protons: ~2.3 ppm (singlet)
¹³C NMR (CDCl₃, δ) Carbonyl carbon: ~190 ppm, Aromatic and vinyl carbons: ~110-160 ppm, Methoxy carbon: ~60 ppm, Methyl carbons: ~16 ppm
IR (KBr, cm⁻¹) C=O stretch (conjugated): ~1650-1670 cm⁻¹, C=C stretch: ~1580-1620 cm⁻¹

Applications in Drug Development

Chalcones derived from substituted benzaldehydes are of significant interest in drug discovery. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of their biological activities.[15] These compounds have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[10][16]

  • Anti-inflammatory Activity: Chalcones can inhibit inflammatory pathways.

  • Antimicrobial Properties: They have shown efficacy against a range of bacteria and fungi.[9]

  • Antioxidant Effects: The phenolic nature of many chalcones contributes to their ability to scavenge free radicals.

The specific substitution pattern on the aromatic rings of the chalcone molecule can be fine-tuned to enhance potency and selectivity for a particular biological target.

Conclusion

The aldol condensation of this compound provides an efficient route to novel chalcone derivatives. The protocols and data presented in this application note offer a comprehensive guide for researchers in synthetic chemistry and drug development. The versatility of the Claisen-Schmidt condensation allows for the creation of a diverse library of chalcones from various ketone starting materials, paving the way for the discovery of new therapeutic agents.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). ResearchGate. Retrieved from [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. (2017). PubMed Central. Retrieved from [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • The Complete Mechanism of an Aldol Condensation. (2016). Journal of Organic Chemistry. Retrieved from [Link]

  • synthesis, characterization and biological evaluation of some new chalcones. (n.d.). International Journal of Pharmacy. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Research Square. Retrieved from [Link]

  • An animated, base-catalyzed crossed aldol condensation mechanism explained. (2018). YouTube. Retrieved from [Link]

  • Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. (n.d.). PubMed Central. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved from [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • An Introduction to Aldol Condensation. (2014). AZoM. Retrieved from [Link]

  • Aldol Condensation of p-Anisaldehyde. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). PubMed Central. Retrieved from [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (n.d.). Universiti Putra Malaysia. Retrieved from [Link]

  • 3,4-Dimethoxychalcone. (2006). ResearchGate. Retrieved from [Link]

  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (2021). PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Wittig Reaction of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Synthesis of Stilbenoids via the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction has become indispensable in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[3] The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry, a critical feature in the development of novel therapeutic agents.

This application note provides a detailed guide to the Wittig reaction of 3,5-Dimethyl-4-Methoxybenzaldehyde, an electron-rich aromatic aldehyde. The presence of electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting stilbene derivative. Stilbenoids, a class of compounds characterized by a 1,2-diphenylethylene backbone, are of significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4]

Herein, we present a comprehensive protocol for the synthesis of 4-methoxy-3,5-dimethylstilbene through the reaction of this compound with the ylide generated from benzyltriphenylphosphonium chloride. This guide is designed to provide researchers with the foundational knowledge and practical steps to successfully execute this transformation, enabling the exploration of novel stilbene-based compounds in various research and development endeavors.

Reaction Mechanism: A Stepwise Look at Alkene Formation

The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent elimination of triphenylphosphine oxide to yield the alkene.[3]

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, benzyltriphenylphosphonium chloride, by a strong base. The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be removed to form a phosphorus ylide, a species with adjacent positive and negative charges.[3]

  • Nucleophilic Attack and Oxaphosphetane Formation: The generated ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This nucleophilic addition leads to the formation of a betaine intermediate, which rapidly undergoes ring closure to form a four-membered cyclic intermediate known as an oxaphosphetane.[3]

  • Alkene Formation and Driving Force: The oxaphosphetane intermediate is unstable and spontaneously decomposes in a concerted, stereospecific manner. This fragmentation, a retro-[2+2] cycloaddition, yields the desired alkene (4-methoxy-3,5-dimethylstilbene) and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[5]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction with Aldehyde cluster_products Product Formation Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde This compound Aldehyde->Oxaphosphetane Alkene 4-Methoxy-3,5-dimethylstilbene (Alkene) Oxaphosphetane->Alkene Fragmentation Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: The Wittig reaction mechanism.

Experimental Protocol: Synthesis of 4-Methoxy-3,5-dimethylstilbene

This protocol details the step-by-step procedure for the Wittig reaction between this compound and the ylide derived from benzyltriphenylphosphonium chloride.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
This compound*C₁₀H₁₂O₂164.201.0 g6.09Solid, MP: 31-35 °C, BP: 147-149 °C/12 mmHg
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.862.60 g6.69White to off-white solid, MP: >300 °C
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.29 g7.31Flammable solid, reacts violently with water
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Flammable liquid, hygroscopic
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Volatile liquid, suspected carcinogen
Saturated aqueous NH₄ClNH₄Cl53.4920 mL-Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent
Silica Gel (for column chromatography)SiO₂60.08--Stationary phase
Hexane/Ethyl Acetate----Eluent for chromatography
Step-by-Step Procedure

Part 1: Preparation of the Phosphorus Ylide

  • Setup: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (2.60 g, 6.69 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask via a syringe. Stir the suspension at room temperature.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.31 mmol) portion-wise to the stirred suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved. The addition should be done slowly to control the effervescence.

  • Ylide Formation: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

Part 2: Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (1.0 g, 6.09 mmol) in anhydrous THF (20 mL) in a separate dry flask. Add this solution dropwise to the ylide solution at 0 °C via a dropping funnel or syringe over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Chromatography: The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 4-methoxy-3,5-dimethylstilbene.

Experimental_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_purification Part 3: Purification Start_Ylide Benzyltriphenylphosphonium Chloride in Anhydrous THF Add_Base Add Sodium Hydride at 0°C Start_Ylide->Add_Base Stir_Ylide Stir at Room Temperature for 1 hour Add_Base->Stir_Ylide Add_Aldehyde Add Aldehyde Solution to Ylide at 0°C Stir_Ylide->Add_Aldehyde Prepare_Aldehyde Dissolve this compound in Anhydrous THF Prepare_Aldehyde->Add_Aldehyde React Stir at Room Temperature for 12-16 hours Add_Aldehyde->React Quench Quench with Saturated Aqueous NH4Cl React->Quench Extract Extract with Dichloromethane Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography on Silica Gel Dry_Concentrate->Chromatography Final_Product Pure 4-Methoxy-3,5-dimethylstilbene Chromatography->Final_Product

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization

The Wittig reaction of this compound with the ylide from benzyltriphenylphosphonium chloride is expected to yield 4-methoxy-3,5-dimethylstilbene as a mixture of (E) and (Z) isomers. The ratio of the isomers can be influenced by the reaction conditions, with unstabilized ylides generally favoring the (Z)-isomer under salt-free conditions.[6] The final product can be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product and determine the E/Z isomeric ratio.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the isolated product.

Troubleshooting

  • Low Yield:

    • Incomplete Ylide Formation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The color change to deep orange-red is a good indicator of ylide formation.

    • Side Reactions: The aldehyde may be prone to side reactions if the reaction temperature is not controlled during the addition of the aldehyde solution.

  • Difficulty in Separating Triphenylphosphine Oxide:

    • Triphenylphosphine oxide can be challenging to remove completely. Careful column chromatography with an appropriate solvent system is crucial. Sometimes, trituration of the crude product with a non-polar solvent like hexane can help in removing some of the triphenylphosphine oxide before chromatography.

Safety Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Anhydrous Solvents: THF and dichloromethane are flammable and volatile. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Wittig reaction is a powerful and reliable method for the synthesis of stilbene derivatives from substituted benzaldehydes. The protocol detailed in this application note provides a robust framework for the synthesis of 4-methoxy-3,5-dimethylstilbene. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize this and other related stilbenoids for further investigation in drug discovery and materials science.

References

  • CHEM 322L. (n.d.). Experiment 8: Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chegg. (2022, August 16). benzyl chloride benzyltriphenylphosphonium chloride trans-9-(2-phenylethenyl)anthracene There is no available safety data on trans-9-(2-phenylethenylanthracene) or the phosphonium salt. Take appropriate care when handling the product! Introduction The Wittig reaction is a powerful and reliable C−C bond forming process and is one of the most important methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

Sources

Application Note: Synthesis of Secondary Alcohols via Grignard Reaction with 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its remarkable efficiency in forming carbon-carbon bonds.[1] This organometallic reaction utilizes a Grignard reagent (R-Mg-X), a potent nucleophile, to attack electrophilic carbon atoms, such as those in carbonyl groups.[1][2][3] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][4][5][6][7]

This application note provides a detailed guide for the synthesis of a secondary alcohol, specifically 1-(3,5-dimethyl-4-methoxyphenyl)ethanol, through the reaction of 3,5-Dimethyl-4-Methoxybenzaldehyde with a methyl Grignard reagent. The protocol herein is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high yield.

Reaction Mechanism and Scientific Principles

The Grignard reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by an acidic workup.[1][8]

  • Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[3][9] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the this compound. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[8][10]

  • Acidic Workup: The subsequent addition of a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[1][8][11]

Crucially, Grignard reagents are extremely sensitive to protic solvents, including water, as they will readily react to form an alkane, thereby being destroyed.[1][12][13] Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.[1][2][12][13][14][15][16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis reagents Materials & Reagents (Anhydrous Solvents, Aldehyde, Mg, Alkyl Halide) grignard_formation Grignard Reagent Formation (Inert Atmosphere) reagents->grignard_formation glassware Drying of Glassware (Flame or Oven) glassware->grignard_formation titration Grignard Titration (Determine Concentration) grignard_formation->titration Aliquot aldehyde_addition Addition of Aldehyde (Controlled Temperature) grignard_formation->aldehyde_addition titration->aldehyde_addition Stoichiometric Calculation workup Aqueous Workup (e.g., sat. NH4Cl) aldehyde_addition->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Column Chromatography or Distillation) drying->purification characterization Product Characterization (TLC, NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the Grignard synthesis of a secondary alcohol.

Materials and Reagents

Reagent/MaterialGradePuritySupplierNotes
This compoundReagent≥98%Sigma-AldrichStore in a desiccator.
Magnesium TurningsN/A≥99.5%Sigma-AldrichActivate before use.
Methyl IodideReagent≥99%Sigma-AldrichFreshly distilled recommended.
Anhydrous Diethyl Ether (Et₂O)Anhydrous<50 ppm H₂OSigma-AldrichStore over molecular sieves.
Anhydrous Tetrahydrofuran (THF)Anhydrous<50 ppm H₂OSigma-AldrichStore over molecular sieves.
Saturated Ammonium Chloride (NH₄Cl)ACSN/AFisher ScientificFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSN/AFisher ScientificFor drying organic layers.
IodineACS≥99.8%Sigma-AldrichFor activating magnesium.
(-)-MentholReagent≥99%Sigma-AldrichFor Grignard titration.
1,10-PhenanthrolineReagent≥99%Sigma-AldrichIndicator for titration.

Detailed Experimental Protocols

Protocol 1: Preparation of Anhydrous Solvents

The success of a Grignard reaction is critically dependent on the absence of water.[13][17]

  • Drying with Molecular Sieves: Place activated 3 Å molecular sieves (approximately 50 g per 1 L of solvent) in a bottle of diethyl ether or THF.[18]

  • Storage: Allow the solvent to stand over the sieves for at least 24 hours before use.[18] Seal the bottle with Parafilm to prevent atmospheric moisture ingress.[18]

  • Alternative (Sodium/Benzophenone Still): For exceptionally dry solvent, a still using sodium metal and benzophenone indicator can be employed. The solvent is dry when the solution maintains a deep blue or purple color.[18] This method should only be used by experienced personnel due to the hazards of sodium metal.

Protocol 2: Formation and Titration of Methylmagnesium Iodide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas to remove adsorbed moisture.[18]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.[3] Gently warm the flask until violet vapors are observed, then allow it to cool. This process etches the passivating magnesium oxide layer.[3]

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve methyl iodide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when bubbling is observed and the color of the iodine fades.[1]

  • Reaction Maintenance: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[14] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Titration: To accurately determine the concentration of the Grignard reagent, a titration is necessary.[19][20][21]

    • Under an inert atmosphere, add a few crystals of 1,10-phenanthroline to a dry flask.

    • Add a known volume of anhydrous THF.

    • Titrate with a standardized solution of (-)-menthol in dry toluene or THF until the characteristic color of the Grignard-indicator complex disappears.[19][20]

Protocol 3: Reaction with this compound
  • Aldehyde Preparation: Dissolve this compound (1.0 equivalent based on the titrated Grignard concentration) in anhydrous diethyl ether in a separate flame-dried flask under an inert atmosphere.

  • Addition of Grignard Reagent: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the prepared methylmagnesium iodide solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C to minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 4: Workup and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the magnesium alkoxide.[11] This is preferred over strong acids to prevent potential elimination side reactions.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure to obtain the crude product. The resulting secondary alcohol, 1-(3,5-dimethyl-4-methoxyphenyl)ethanol, can be further purified by flash column chromatography on silica gel or by distillation.

Reaction Pathway Diagram

G cluster_reactants cluster_intermediate cluster_product aldehyde This compound alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack grignard Methylmagnesium Iodide (CH3MgI) grignard->alkoxide alcohol 1-(3,5-dimethyl-4-methoxyphenyl)ethanol alkoxide->alcohol Acidic Workup (H+)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethyl-4-Methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this important chemical intermediate. The following information is based on established chemical principles and proven experimental insights to ensure scientific integrity and reproducibility.

I. Introduction to Synthetic Strategies

This compound is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its preparation is most commonly achieved through the formylation of an electron-rich aromatic precursor, 3,5-dimethylanisole. Several classical formylation reactions can be employed, each with its own set of advantages and challenges. The most prevalent and often optimized method is the Vilsmeier-Haack reaction.[1][2] Other notable methods include the Duff reaction and the Gattermann reaction.[3][4]

The choice of synthetic route often depends on the available starting materials, desired scale, and safety considerations. This guide will primarily focus on the optimization of the Vilsmeier-Haack reaction due to its widespread use and versatility, while also addressing potential issues with alternative methods.

II. Troubleshooting Guide: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] While effective, the reaction can be sensitive to a number of parameters.

Problem 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is resulting in a very low yield of this compound, with a significant amount of starting material (3,5-dimethylanisole) recovered. What are the potential causes and how can I improve the yield?

A: Low yields are a frequent issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

1. Vilsmeier Reagent Instability or Incomplete Formation:

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive and can decompose if exposed to atmospheric water.[6] Its formation is also an exothermic process that requires careful temperature control.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous grade DMF and ensure the POCl₃ is of high purity.[7]

    • Temperature Control: The Vilsmeier reagent should be prepared at a low temperature, typically 0-5 °C in an ice bath, by the slow, dropwise addition of POCl₃ to DMF with vigorous stirring.[6][8] This prevents localized heating and potential degradation of the reagent.

    • In Situ Preparation: Always prepare the Vilsmeier reagent in situ and use it immediately. Do not attempt to store it.

2. Insufficient Substrate Reactivity or Suboptimal Reaction Temperature:

  • Causality: While 3,5-dimethylanisole is an electron-rich arene, the Vilsmeier reagent is a relatively weak electrophile.[9][10] The reaction may require thermal energy to proceed at a reasonable rate.

  • Solutions:

    • Increase Reaction Temperature: After the addition of the substrate at a low temperature, the reaction mixture can be allowed to warm to room temperature or heated.[8] Depending on the scale and specific setup, temperatures ranging from 40-80 °C may be necessary to drive the reaction to completion.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and time.[8]

    • Increase Reaction Time: For sluggish reactions, extending the reaction time, even overnight, may be required.[8]

3. Improper Stoichiometry:

  • Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

  • Solution:

    • Increase Equivalents of Vilsmeier Reagent: A common molar ratio is 1.5 equivalents of the Vilsmeier reagent relative to the aromatic substrate.[8] Experimenting with a slight excess of the reagent may improve the yield.

4. Inefficient Work-up and Product Isolation:

  • Causality: The initial product of the electrophilic substitution is an iminium ion intermediate, which must be hydrolyzed to the final aldehyde product during the work-up.[2] Incomplete hydrolysis or issues during extraction can lead to significant product loss.

  • Solutions:

    • Proper Quenching: The reaction mixture should be quenched by pouring it slowly and carefully into a vigorously stirred mixture of ice and water.[8] This hydrolyzes the iminium intermediate.

    • pH Adjustment: After quenching, the solution is typically made basic (e.g., with NaOH) to neutralize any remaining acid and facilitate the extraction of the aldehyde. The pH should be carefully monitored.

    • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product. If emulsions form, adding brine (saturated NaCl solution) can help to break them.[6]

Problem 2: Formation of Impurities and Side Products

Q: My final product shows significant impurities by NMR and GC-MS analysis. What are the likely side reactions and how can I minimize them?

A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

1. Di-formylation or Other Isomers:

  • Causality: Although the methoxy and two methyl groups on 3,5-dimethylanisole strongly direct the formylation to the para position (C4), under harsh conditions or with a large excess of the formylating agent, di-formylation or formylation at other positions could potentially occur, though this is less common for this specific substrate.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (e.g., 1.5 equivalents) to minimize the risk of multiple formylations.[11]

2. Residual Starting Material and Reagents:

  • Causality: Incomplete reaction or inefficient purification will lead to the presence of 3,5-dimethylanisole, DMF, and derivatives of POCl₃ in the final product.

  • Solutions:

    • Reaction Monitoring: As mentioned previously, monitor the reaction to ensure complete consumption of the starting material.[8]

    • Thorough Work-up: Ensure the aqueous washes during the work-up are effective at removing water-soluble impurities like DMF.

    • Purification: The crude product should be purified, typically by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., isopropanol).[12][13]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

A1: The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vilsmeier Reagent: The reagent itself is moisture-sensitive and the reaction to form it is exothermic.[6]

  • Quenching: The work-up procedure, which involves quenching the reaction with ice water, is also highly exothermic and must be performed slowly and with caution to control the release of heat and any potential splashing of corrosive materials.[6]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[6] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with a small amount of an organic solvent, and then spotted on a TLC plate alongside the starting material (3,5-dimethylanisole) as a reference. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q3: Are there alternative formylation methods for synthesizing this compound?

A3: Yes, other formylation reactions can be used, although they may have their own limitations.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid.[3][14] While it can be effective for electron-rich aromatics, the Duff reaction is often less efficient than the Vilsmeier-Haack reaction, with yields sometimes being low.[3][15]

  • Gattermann Reaction: This method traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[4] Due to the high toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) is often employed.[4] However, the Gattermann reaction is generally not as widely used for this specific transformation as the Vilsmeier-Haack reaction.

Q4: What are the optimal purification strategies for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is a very effective method for separating the product from unreacted starting material and non-polar impurities. A solvent system of petroleum ether/ethyl acetate is commonly used.[16]

  • Recrystallization: For larger quantities or as a final purification step, recrystallization can be employed. A suitable solvent would be one in which the product is sparingly soluble at room temperature but highly soluble when hot. Isopropanol has been reported as a suitable recrystallization solvent.[12]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[17]

IV. Experimental Protocols & Data

Optimized Vilsmeier-Haack Protocol for this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature remains below 10 °C.[8]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The formation of a solid or viscous oil is normal.

2. Formylation Reaction:

  • Dissolve 3,5-dimethylanisole (1.0 eq.) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane (DCM).[8]

  • Add the solution of 3,5-dimethylanisole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.[8]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice.

  • Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent, or by recrystallization from isopropanol.[12][16]

Parameter Recommended Condition Rationale
Reagent Stoichiometry 1.5 eq. Vilsmeier ReagentEnsures complete conversion of the substrate.[8]
Vilsmeier Reagent Prep. Temp. 0-5 °CMinimizes reagent decomposition.[6]
Reaction Temperature 60-80 °CProvides sufficient energy for the reaction to proceed.[8]
Reaction Time 2-6 hours (TLC monitored)Ensures reaction goes to completion.[8]
Work-up pH 9-10Neutralizes acid and facilitates extraction.
Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_conditions Use Anhydrous Solvents, Fresh Reagents reagents_ok->improve_conditions No check_temp Review Reaction Temperature & Time reagents_ok->check_temp Yes improve_conditions->check_reagents temp_ok Temp/Time Optimized? check_temp->temp_ok increase_temp_time Increase Temperature (40-80°C) / Extend Time temp_ok->increase_temp_time No check_stoichiometry Verify Stoichiometry temp_ok->check_stoichiometry Yes increase_temp_time->check_temp stoichiometry_ok Reagent Ratio Correct? (e.g., 1.5 eq.) check_stoichiometry->stoichiometry_ok adjust_stoichiometry Increase Vilsmeier Reagent to 1.5 eq. stoichiometry_ok->adjust_stoichiometry No check_workup Examine Work-up Procedure stoichiometry_ok->check_workup Yes adjust_stoichiometry->check_stoichiometry workup_ok Work-up Performed Correctly? check_workup->workup_ok optimize_workup Ensure Complete Hydrolysis (Ice Quench), Proper pH, and Thorough Extraction workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_workup->check_workup

Caption: A decision-making workflow for troubleshooting low product yield in the Vilsmeier-Haack synthesis of this compound.

V. References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Retrieved from

  • Wikipedia. (n.d.). Duff reaction. Retrieved from

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Erowid. (n.d.). Aromatic Formylation with HMTA and TFA. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from

  • ChemicalBook. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde. Retrieved from

  • Google Patents. (n.d.). 3,5-dimethylbenzaldehyde preparation method. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.

Introduction

This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its preparation, however, can be challenging, often plagued by issues of low yield and difficult purification. The most common synthetic routes involve a two-step process: the formylation of 2,6-dimethylphenol to create 3,5-Dimethyl-4-hydroxybenzaldehyde, followed by the methylation of the hydroxyl group. This guide will focus on optimizing both of these critical stages.

Troubleshooting Guide: Common Synthesis Problems and Solutions

Low yields and the formation of impurities are the most frequently encountered obstacles. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Yield in the Formylation Step (Duff Reaction)

The Duff reaction, which uses hexamethylenetetramine (HMTA) to formylate phenols, is a common method but is notoriously inefficient under certain conditions.[1]

Probable Cause Underlying Rationale & Explanation Recommended Solution & Protocol Adjustment
Inefficient Formylating Agent Activation The traditional Duff reaction requires strongly electron-donating groups on the aromatic ring.[1] The activation of HMTA to the reactive iminium ion species is often the rate-limiting step and can be sluggish in standard acidic media like acetic acid or glyceroboric acid.Switch to a stronger acid catalyst. Using trifluoroacetic acid (TFA) as the solvent and catalyst has been shown to dramatically improve yields, often to over 90%.[2][3] TFA facilitates the rapid formation of the electrophilic iminium ion from HMTA, leading to a more efficient reaction under milder conditions.[2]
Suboptimal Reaction Temperature and Time Inadequate thermal energy can lead to incomplete reaction, while excessive heat can promote side reactions and decomposition of the product. The reaction kinetics are highly dependent on the solvent and substrate.For the HMTA/TFA system, refluxing at 80-90°C for 12-15 hours is typically sufficient for complete conversion of 2,6-dimethylphenol.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Moisture Water can hydrolyze the reactive iminium intermediate, deactivating the formylating agent and reducing the overall yield.[4]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents where possible. While some protocols in aqueous acetic acid exist, they generally result in lower yields.[5]
Incorrect Stoichiometry An insufficient amount of the formylating agent will naturally lead to incomplete conversion of the starting material.Use at least a 1:1 molar ratio of 2,6-dimethylphenol to HMTA. Some procedures may benefit from a slight excess of HMTA to drive the reaction to completion.[2]
Problem 2: Complications in the Methylation Step

The methylation of the phenolic hydroxyl group can also present challenges, including incomplete reaction and the formation of byproducts.

Probable Cause Underlying Rationale & Explanation Recommended Solution & Protocol Adjustment
Incomplete Deprotonation of Phenol The phenoxide anion is the nucleophile that attacks the methylating agent. Incomplete deprotonation due to a weak base or insufficient amount of base will result in unreacted starting material.Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF or acetone. Ensure at least one equivalent of base is used relative to the 3,5-Dimethyl-4-hydroxybenzaldehyde.
Ineffective Methylating Agent The choice and reactivity of the methylating agent are crucial. Common agents include dimethyl sulfate (DMS) and methyl iodide (MeI). DMS is often more reactive and cost-effective.Dimethyl sulfate is a highly effective methylating agent for this transformation.[6][7] Use a slight excess (1.1-1.2 equivalents) to ensure complete methylation. Safety Note: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution in a well-ventilated fume hood.
Side Reactions Over-methylation or reaction with other functional groups is possible, though less likely in this specific substrate. The primary concern is often the recovery and purity of the final product.The reaction is typically clean. After the reaction is complete, excess DMS can be quenched with an aqueous ammonia solution.[8] Purification can be achieved through recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.
Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and resolving issues during the synthesis.

G cluster_formylation Formylation Step Troubleshooting cluster_methylation Methylation Step Troubleshooting LowYieldF Low Yield of 3,5-Dimethyl-4-hydroxybenzaldehyde CheckReagentsF Verify Reagent Purity & Stoichiometry LowYieldF->CheckReagentsF CheckConditionsF Analyze Reaction Conditions (Temp, Time) CheckReagentsF->CheckConditionsF Reagents OK CheckSolventF Evaluate Solvent/ Acid System CheckConditionsF->CheckSolventF Conditions OK OptimizeSolvent Switch to HMTA/TFA System CheckSolventF->OptimizeSolvent Inefficient System FinalProduct High Yield, Pure Product OptimizeSolvent->FinalProduct Yield Improved LowYieldM Low Yield of This compound CheckBase Ensure Complete Deprotonation (Base Choice) LowYieldM->CheckBase CheckMethylatingAgent Verify Methylating Agent Reactivity CheckBase->CheckMethylatingAgent Base OK CheckWorkup Optimize Workup & Purification Protocol CheckMethylatingAgent->CheckWorkup Agent OK Recrystallize Recrystallize from Isopropanol/Ethanol CheckWorkup->Recrystallize Impure Product Recrystallize->FinalProduct Purity Improved Start Synthesis Issue Identified Start->LowYieldF Formylation Issue Start->LowYieldM Methylation Issue

Caption: A workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

The most common and cost-effective starting material is 2,6-dimethylphenol. This compound is readily available and its structure, with the ortho positions blocked by methyl groups, directs the formylation to the desired para position.[1]

Q2: Can I perform a direct formylation on 2,6-dimethylanisole to skip the methylation step?

Yes, this is a viable alternative. The Vilsmeier-Haack reaction or a modified Duff reaction using trifluoroacetic acid can be used to directly formylate 2,6-dimethylanisole to produce this compound.[3][9] One study reported a 74% yield for this direct formylation using HMTA in TFA.[2][3] This one-step approach can be more efficient, avoiding the isolation of the intermediate hydroxybenzaldehyde.

Q3: What causes the formation of polymeric side products in the Duff reaction?

Polymeric materials can form through side reactions, especially if the reaction conditions are not well-controlled. The hydroxybenzylamine intermediate formed during the reaction can potentially polymerize. Using milder conditions and ensuring a homogenous reaction mixture can help minimize this. The improved HMTA/TFA method generally reduces the formation of such byproducts.[2]

Q4: How can I effectively purify the final product, this compound?

The crude product obtained after the methylation step and aqueous workup can be effectively purified by recrystallization. A mixture of isopropanol and water or ethanol and water is often suitable. If significant impurities persist, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable method.[10]

Q5: Are there "greener" alternatives to traditional formylation and methylation reagents?

Research is ongoing into more environmentally friendly synthetic methods. For formylation, solvent-free grinding methods have been explored for similar reactions, potentially reducing solvent waste.[11] For methylation, dimethyl carbonate (DMC) is considered a greener and safer alternative to dimethyl sulfate, although it may require more forcing conditions.[12]

Reaction Mechanism: Formylation via the Duff Reaction

The diagram below illustrates the key steps in the formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium.

G HMTA HMTA (Hexamethylenetetramine) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Ring Opening H_plus H⁺ H_plus->Iminium Intermediate Addition Intermediate Iminium->Intermediate Phenol 2,6-Dimethylphenol Phenol->Intermediate Electrophilic Attack Benzylamine Benzylamine Derivative Intermediate->Benzylamine Rearrangement Product 3,5-Dimethyl-4- hydroxybenzaldehyde Benzylamine->Product Intramolecular Redox & Hydrolysis Hydrolysis H₂O / H⁺ (Hydrolysis) Hydrolysis->Product

Caption: Mechanism of the Duff formylation reaction.

Detailed Experimental Protocol: High-Yield Synthesis

This two-step protocol is based on an optimized Duff reaction followed by a standard methylation procedure.

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylphenol (100 mmol, 12.2 g) and hexamethylenetetramine (100 mmol, 14.0 g).

  • Solvent Addition: Carefully add trifluoroacetic acid (150 mL) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 85-90°C) and maintain this temperature for 12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Isolation: Pour the concentrated residue into 600 mL of ice-cold water and stir for 15 minutes. Carefully make the mixture basic by adding solid sodium carbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent to yield a solid. Recrystallize the crude product from a chloroform-pentane mixture to afford pure 3,5-dimethyl-4-hydroxybenzaldehyde as a crystalline solid (expected yield: ~95%).

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the 3,5-Dimethyl-4-hydroxybenzaldehyde (90 mmol, 13.5 g) from Step 1 in 200 mL of acetone.

  • Base Addition: Add anhydrous potassium carbonate (135 mmol, 18.7 g) to the solution.

  • Methylation: With vigorous stirring, add dimethyl sulfate (99 mmol, 9.4 mL) dropwise to the suspension. (Caution: Highly Toxic) .

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be recrystallized from isopropanol to yield pure this compound.

References

  • Duff, J. C. The Duff reaction or hexamine aromatic formylation. Wikipedia. [Link]

  • Smith, W. E. Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry. 1972, 37 (24), 3972–3973. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Scope of substituted benzaldehydes. ResearchGate. [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. [Link]

  • Duff Reaction. Name Reactions in Organic Synthesis. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Quora. [Link]

  • Phenol Electrophilic substitution rxn. SlideShare. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Method for the purification of benzaldehyde. European Patent Office. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Rhodium.ws. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. Taylor & Francis Online. [Link]

  • Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • Reactions of Phenols. Chemistry Steps. [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Arkivoc. [Link]

  • Process for the methylation of hydroxybenzene derivatives.

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Overview of Primary Synthetic Routes

The synthesis of this compound typically starts from 2,6-dimethylanisole or its precursor, 2,6-dimethylphenol. The goal is to introduce a formyl (-CHO) group at the para-position, which is sterically accessible and electronically activated by the methoxy group. The most prevalent methods are electrophilic aromatic substitutions.

Synthesis Method Starting Material Core Reagents Pros Cons & Common Side Reactions
Vilsmeier-Haack Reaction 2,6-DimethylanisolePOCl₃, DMFHigh regioselectivity for the para position, generally good yields, mild conditions.[1][2]Formation of Vilsmeier reagent is moisture-sensitive; potential for incomplete hydrolysis of the iminium intermediate; formation of colored impurities.
Duff Reaction 2,6-DimethylphenolHexamethylenetetramine (HMTA), acid (e.g., TFA, boric/glycerol)Uses inexpensive reagents, operationally simple.[3]Generally inefficient with low yields[4]; risk of diformylation if ortho positions are vacant[4]; complex reaction mechanism involving multiple steps.[3][4]
Oxidation 3,5-Dimethyl-4-Methoxybenzyl AlcoholVarious oxidants (e.g., PCC, MnO₂, TEMPO)Can be very clean and high-yielding if the starting alcohol is available.Over-oxidation to the corresponding carboxylic acid is a major side reaction[5]; some oxidants are toxic or require stoichiometric amounts.
Grignard Formylation 4-Bromo-2,6-dimethylanisoleMg, DMF (or other formylating agent)Good for specific labeled compounds or when other methods fail.Requires strictly anhydrous conditions; Wurtz coupling is a significant side reaction[6][7]; potential for the Grignard to react with the product aldehyde.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the synthesis.

Category: Low Yield & Incomplete Conversion

Q1: My Vilsmeier-Haack reaction has stalled, and TLC analysis shows significant unreacted starting material. What went wrong?

A1: This is a common issue often traced back to the Vilsmeier reagent itself.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and a halide like phosphorus oxychloride (POCl₃).[8] This reagent is highly moisture-sensitive. Any water contamination will consume the POCl₃ and the reagent, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled or anhydrous grade DMF and POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Order of Addition: The standard procedure is to cool the DMF (often in a solvent like DCM) to 0 °C before slowly adding POCl₃ to form the reagent in situ. Allow the reagent to form completely (typically 30-60 minutes) before adding the 2,6-dimethylanisole.

    • Temperature Control: While reagent formation is done at 0 °C, the subsequent formylation step may require gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor progress by TLC.

Q2: The yield from my Duff reaction is below 20%. How can I optimize this?

A2: The Duff reaction is notoriously low-yielding.[4] It involves the formylation of highly activated aromatic rings, like phenols, with hexamine as the formyl source.[4]

  • Cause 1: Inefficient Mechanism. The reaction proceeds through a complex mechanism involving aminomethylation and a subsequent intramolecular redox reaction to form the aldehyde.[4] Each step can have unfavorable equilibria.

  • Troubleshooting Steps:

    • Choice of Acid: The original Duff protocol uses glyceroboric acid.[9] However, using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst can sometimes improve yields and regioselectivity.[10]

    • Reaction Time and Temperature: These reactions often require prolonged heating (several hours) at high temperatures (150-160 °C in glycerol).[9] Ensure the temperature is maintained and the reaction is allowed to run for a sufficient duration.

    • Consider an Alternative: For 2,6-disubstituted systems, the Duff reaction is often directed to the para-position.[4] Given the low efficiency, a Vilsmeier-Haack reaction on the corresponding anisole is generally a more reliable alternative.

Category: Impurity & Side Product Formation

Q3: My final product from an oxidation reaction is contaminated with 3,5-Dimethyl-4-Methoxybenzoic acid. How do I prevent this?

A3: This is a classic case of over-oxidation. The aldehyde product is susceptible to further oxidation to a carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.

  • Mechanism of Over-oxidation: The aldehyde exists in equilibrium with its hydrate form in the presence of water. This hydrate can be readily oxidized to the carboxylic acid.

  • Troubleshooting & Prevention Protocol:

    • Select a Mild Oxidant: Use an oxidant known for stopping at the aldehyde stage.

      • Pyridinium chlorochromate (PCC): Generally reliable for this transformation but is a toxic chromium reagent.

      • Manganese dioxide (MnO₂): Excellent for benzylic alcohols, but requires a large excess and activation of the MnO₂.

      • Swern or Moffatt Oxidations: DMSO-based oxidations are very mild and effective but require careful temperature control (-78 °C) and can have side reactions related to the DMSO activator.[11]

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant, but avoid a large excess.

    • Monitor Closely: Follow the reaction's progress by TLC. As soon as the starting alcohol is consumed, quench the reaction immediately to prevent over-oxidation of the product.

    • Purification: If a small amount of acid is formed, it can often be removed by washing the organic extract with a mild base like aqueous sodium bicarbonate solution during workup.

Q4: I am attempting a Grignard formylation and my mass spectrum shows a significant peak corresponding to 1,2-bis(3,5-dimethyl-4-methoxyphenyl)ethane. What is this and why did it form?

A4: You are observing a Wurtz-type coupling product. This is a major side reaction in Grignard syntheses, especially with benzylic and aryl halides.[6][7]

  • Mechanism of Wurtz Coupling: The already-formed Grignard reagent (R-MgBr) can act as a nucleophile and attack the C-Br bond of a starting halide molecule (R-Br) that has not yet reacted with the magnesium metal. This results in an R-R dimer.

  • Prevention:

    • Slow Addition: The key is to maintain a very low concentration of the unreacted aryl halide in the solution. This is achieved by adding the solution of 4-bromo-2,6-dimethylanisole very slowly to the suspension of magnesium turnings. This ensures that as soon as a halide molecule enters the solution, it reacts with the magnesium rather than another Grignard molecule.

    • Temperature Control: While initiation may require gentle heating, the reaction is exothermic. Maintain a gentle reflux and avoid excessive temperatures which can favor the coupling reaction.[6]

    • Magnesium Quality: Use activated magnesium turnings to ensure a fast initiation and reaction with the halide.

Section 3: Visualizing Key Reaction Pathways

Understanding the flow of electrons is critical for troubleshooting. The following diagrams illustrate the primary Vilsmeier-Haack pathway and the common over-oxidation side reaction.

Primary Synthesis: Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reacts with StartMat 2,6-Dimethylanisole StartMat->Iminium Electrophilic Attack Product 3,5-Dimethyl-4- Methoxybenzaldehyde Iminium->Product Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack formylation pathway.

Side Reaction: Over-oxidation to Carboxylic Acid

Over_Oxidation Aldehyde Target Aldehyde (R-CHO) Hydrate Aldehyde Hydrate (R-CH(OH)₂) Aldehyde->Hydrate + H₂O (equilibrium) Acid Carboxylic Acid (R-COOH) Aldehyde->Acid [Strong Oxidant] (Slower) Hydrate->Acid [Oxidant] (Fast)

Caption: Pathway for over-oxidation of the target aldehyde.

References

  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. (Note: While not directly cited for a protocol, this is the foundational Gattermann-Koch reaction.) 12

  • Duff, J. C. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Journal of the Chemical Society, 1305. 4

  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254. 10

  • Vilsmeier-Haack Reaction Overview. NROChemistry. 1

  • Saikia, P., & Sarma, D. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Research in Advent Technology, 7(4). 13

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. 2

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. 8

  • Rajput, A. P., & Rajput, S. S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. 14

  • Ríos-Gutiérrez, M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9593-9600. 3

  • Mondal, J., et al. (2018). A Metallomicellar Catalyst for Controlled Oxidation of Alcohols and Lignin Mimics in Water using Open Air as Oxidant. ChemCatChem, 10(21), 4949-4956. 5

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. (Note: Foundational paper for the Reimer-Tiemann reaction, another formylation method.) 15

  • Smith, A. M., et al. (2019). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Journal of Labelled Compounds and Radiopharmaceuticals, 62(12), 779-785. 16

  • Sprung, M. M. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. 9

  • Forum discussion on Grignard reactions. (2021). Sciencemadness.org. 17

  • Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-31. 18

  • Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Organic & Biomolecular Chemistry, 3, 3473-3475. 19

  • Reimer-Tiemann Reaction Overview. (2021). L.S. College, Muzaffarpur. 20

  • Organic Chemistry Explained. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. 11

  • Arias-López, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. 21

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. 22

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B. Google Patents. 23

  • Arias-López, E., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. 24

  • 2,6-DIMETHYLANISOLE synthesis. ChemicalBook. 25

  • The Reimer-Tiemann Reaction. Scribd. 26

  • How to handle unreacted magnesium in 3,5-Dimethylbenzylmagnesium bromide synthesis. Benchchem. 6

  • Meyers, A. I., & Collington, E. W. (1970). An efficient synthesis of aldehydes from Grignard reagents. Journal of the American Chemical Society, 92(22), 6676-6677. 27

  • Supplementary Information for a related Grignard reaction. Royal Society of Chemistry. 28

  • Chemistry with Caroline. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry. YouTube. 29

  • Lee, J. K., et al. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. Journal of the American Society for Mass Spectrometry, 30(10), 2149-2156. 30

  • Reimer Tiemann Reaction Mechanism. BYJU'S. 31

  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions. Khan Academy. 32

  • Kunz, N., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6(9), 1636-1644. 7

Sources

Technical Support Center: A Guide to Overcoming Purification Challenges of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key aromatic aldehyde in high purity. Here, we will delve into the common impurities, troubleshooting strategies for various purification techniques, and provide detailed protocols to streamline your experimental workflow.

Understanding the Core Purification Challenges

The primary challenges in purifying this compound often stem from impurities introduced during its synthesis. A common and efficient synthetic route involves a two-step process:

  • Duff Reaction: Formylation of 2,6-dimethylphenol using hexamine in an acidic medium to produce 3,5-Dimethyl-4-hydroxybenzaldehyde.

  • Williamson Ether Synthesis: Methylation of the resulting phenolic hydroxyl group to yield the final product.

This synthetic pathway can introduce several key impurities that require targeted purification strategies.

Typical Impurities Encountered
ImpurityStructureOriginImpact on Purification
Unreacted 2,6-Dimethylphenol Incomplete Duff reaction.Structurally similar to the product, can be challenging to separate by simple extraction.
3,5-Dimethyl-4-hydroxybenzaldehyde Incomplete methylation.More polar than the final product, making it separable by chromatography. Can co-crystallize if not removed.
Over-oxidation Products Oxidation of the aldehyde to a carboxylic acid.Can be removed by a basic wash, but may complicate chromatography if present in high amounts.
Isomeric Aldehydes Non-regioselective formylation (less common).May have very similar physical properties, making separation difficult.

Troubleshooting Your Purification: A Q&A Approach

This section addresses specific issues you might face during the purification of this compound.

Recrystallization Issues

Q1: My product oils out during recrystallization instead of forming crystals. What's going wrong?

A1: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of impurities is very high, depressing the melting point of the mixture.

  • Causality: The compound melts before it dissolves in the hot solvent, forming an immiscible liquid layer. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities.

  • Troubleshooting Steps:

    • Choose a lower-boiling point solvent. If you are using a high-boiling solvent like toluene, try a solvent with a lower boiling point such as isopropanol or a mixture of ethyl acetate and hexanes.

    • Use a solvent pair. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow it to cool slowly.

    • Perform a pre-purification step. If the impurity load is high, consider a quick column chromatography pass to remove the bulk of the impurities before attempting recrystallization.

Q2: I'm getting very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Rapid cooling leads to the formation of small, impure crystals and can trap the desired product in the mother liquor.

  • Troubleshooting Steps:

    • Use a minimal amount of hot solvent. Add just enough hot solvent to fully dissolve the crude product.

    • Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Concentrate the mother liquor. After filtering your crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Column Chromatography Hurdles

Q3: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking is often a sign of compound overloading, interactions with the stationary phase, or the presence of highly polar impurities.

  • Causality: Overloading the column or TLC plate leads to broad, streaky bands. Acidic or basic functional groups on your compound or impurities can interact strongly with the silica gel, causing tailing.

  • Troubleshooting Steps:

    • Reduce the amount of material loaded. Ensure you are not exceeding the capacity of your column.

    • Adjust the polarity of your eluent. A slightly more polar solvent system can sometimes improve peak shape.

    • Neutralize the stationary phase. If you suspect acidic impurities (like the corresponding carboxylic acid), you can add a small amount (0.1-1%) of triethylamine to your eluent to neutralize the silica gel. For basic impurities, a small amount of acetic acid can be added.

    • Consider a different stationary phase. If streaking persists, switching to a neutral alumina column may be beneficial.

Q4: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

A4: Improving separation of compounds with similar Rf values requires optimizing your chromatography conditions.

  • Causality: Insufficient difference in the affinity of the compounds for the stationary phase results in poor separation.

  • Troubleshooting Steps:

    • Use a less polar eluent system. This will generally increase the retention time of both compounds and can improve separation.

    • Try a different solvent system. Sometimes, changing the composition of the eluent (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) can alter the selectivity and improve resolution.

    • Use a longer column. A longer column provides more surface area for interaction and can enhance separation.

    • Employ gradient elution. Start with a less polar eluent and gradually increase the polarity. This can help to separate the desired compound from impurities that are either much less or much more polar.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification via Recrystallization

This protocol is suitable for material that is already relatively pure (>90%) and needs a final polishing step.

  • Solvent Selection: A good starting point for recrystallization is a mixture of ethyl acetate and hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot hexanes to the hot ethyl acetate solution until it becomes slightly cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying crude material with a significant amount of impurities.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: A common eluent system is a mixture of petroleum ether and ethyl acetate. A good starting point for finding the optimal ratio is to target an Rf value of ~0.3 for the product on a TLC plate. A ratio of 5:1 (petroleum ether:ethyl acetate) has been reported for the purification of the precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, and is a good starting point.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent you plan to use.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble materials, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.

  • Elution: Begin elution with a less polar solvent mixture (e.g., 20:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 10:1, then 5:1) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment: Know Your Product

Confirming the purity of your final product is a critical step. Here are the key analytical techniques and their expected results for pure this compound.

Analytical Data Summary
TechniqueExpected Results
¹H NMR Signals corresponding to the aldehyde proton, aromatic protons, methoxy group protons, and methyl group protons with the correct integration and splitting patterns.
¹³C NMR Peaks for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons at their characteristic chemical shifts.
GC-MS A single major peak with the correct mass-to-charge ratio for the molecular ion.
Melting Point A sharp melting point close to the literature value.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow oil, but I expected a solid. Is it impure?

A1: Not necessarily. While many substituted benzaldehydes are solids at room temperature, some can exist as oils or low-melting solids, especially if trace impurities are present that depress the melting point. The precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, is a white solid.[1] If your analytical data (NMR, GC-MS) confirms high purity, the physical state may be correct. However, if significant impurities are detected, further purification is warranted.

Q2: How can I remove the unreacted 2,6-dimethylphenol from my crude product?

A2: 2,6-dimethylphenol has a phenolic hydroxyl group, making it acidic. You can perform a basic wash of your crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The deprotonated phenoxide will be soluble in the aqueous layer and can be separated. Be sure to wash the organic layer with brine afterward to remove any residual base and water.

Q3: What are the best storage conditions for purified this compound?

A3: Aldehydes are susceptible to oxidation by air, which can convert them into the corresponding carboxylic acids. It is best to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Visualizing the Purification Workflow

General Purification Strategy

PurificationWorkflow Crude Crude Product Basic_Wash Basic Wash (e.g., 1M NaOH) Crude->Basic_Wash Remove acidic impurities Column Column Chromatography (Silica Gel) Basic_Wash->Column Separate by polarity Recrystal Recrystallization Column->Recrystal Final Polishing Pure_Product Pure Product Recrystal->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Result->Crystals Success Oiling_Out Oils Out Result->Oiling_Out Failure Low_Recovery Low Recovery Result->Low_Recovery Failure Action1 Change Solvent or Use Solvent Pair Oiling_Out->Action1 Action2 Use Less Solvent & Ensure Slow Cooling Low_Recovery->Action2 Action1->Dissolve Action2->Dissolve

Sources

Technical Support Center: Purification of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dimethyl-4-Methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common impurities, troubleshooting scenarios, and provide detailed, validated protocols to resolve purification challenges. Our approach emphasizes understanding the chemical principles behind each technique to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is primarily dictated by its synthetic route. The most common synthesis involves the Vilsmeier-Haack formylation of 2,6-dimethylphenol to produce 3,5-Dimethyl-4-hydroxybenzaldehyde, followed by O-methylation.

Based on this, the most prevalent impurities are:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde: The direct precursor, resulting from an incomplete methylation reaction.[1][2]

  • 3,5-Dimethyl-4-methoxybenzoic acid: The over-oxidation product of the target aldehyde. Aldehydes are susceptible to air oxidation, which can occur during the reaction, work-up, or storage.[3]

  • Unreacted Starting Materials: Residual 2,6-dimethylphenol or methylating agents and their byproducts.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Table 1: Common Impurities and Key Differentiating Properties
Impurity NameChemical StructureMolecular Weight ( g/mol )PolarityIdentification Notes (¹H NMR)
This compound (Product) O=Cc1cc(C)c(OC)c(C)c1164.20ModerateAldehyde proton (CHO) at ~9.8 ppm. Methoxy protons (OCH₃) at ~3.8 ppm.
3,5-Dimethyl-4-hydroxybenzaldehydeO=Cc1cc(C)c(O)c(C)c1150.17HighAldehyde proton at ~9.7 ppm. Broad phenolic proton (OH) at ~5-7 ppm.
3,5-Dimethyl-4-methoxybenzoic acidO=C(O)c1cc(C)c(OC)c(C)c1180.20Very HighAbsence of aldehyde proton. Broad carboxylic acid proton (COOH) >10 ppm.
Q2: I've received a batch of this compound. What's the best first step to assess its purity?

The most efficient initial assessment is Thin Layer Chromatography (TLC). It is fast, requires minimal material, and provides a clear visual representation of the number of components in your sample.

  • Recommended TLC System: Use a silica gel plate with a mobile phase of 3:1 Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm) is typically sufficient. A potassium permanganate stain can also be used for compounds without a strong UV chromophore.

  • Interpretation:

    • Pure Sample: A single, well-defined spot.

    • Impure Sample: Multiple spots. The carboxylic acid will appear as a spot with a very low Rf (retention factor), possibly streaking. The hydroxy-precursor will have a lower Rf than the product but higher than the acid. Less polar impurities will have a higher Rf.

Q3: Which purification method should I choose?

The optimal method depends on the primary impurity you need to remove. The following decision workflow provides a general guideline.

Purification_Workflow start Assess Purity via TLC/NMR impurity_type What is the major impurity? start->impurity_type acid Carboxylic Acid impurity_type->acid Acidic precursor Hydroxy-Precursor impurity_type->precursor Phenolic multiple Multiple/Unknown Impurities impurity_type->multiple Mixed minor Minor Impurities (<5%) impurity_type->minor Solid Product extraction Liquid-Liquid Extraction (Weak Base Wash) acid->extraction column Column Chromatography precursor->column multiple->column recrystallization Recrystallization minor->recrystallization end_pure Pure Product extraction->end_pure column->end_pure recrystallization->end_pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows a broad singlet above 10 ppm, and the integration of my aldehyde peak at ~9.8 ppm is low.
  • Probable Cause: Your sample has partially oxidized to the corresponding carboxylic acid (3,5-Dimethyl-4-methoxybenzoic acid). The peak above 10 ppm is characteristic of a carboxylic acid proton.

  • Solution: An acid-base liquid-liquid extraction is the most efficient method to remove this acidic impurity. Column chromatography will also work but is more time and resource-intensive for this specific problem.

    ➡️ See Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction.

Problem: After column chromatography, my yield is very low, and TLC analysis of the column fractions shows many new, unidentified spots.
  • Probable Cause: The aldehyde is degrading on the silica gel. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the decomposition of sensitive aldehydes.[3]

  • Solution: Deactivate the silica gel before use. This can be achieved in two ways:

    • Mobile Phase Modification: Add ~0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexanes:Ethyl Acetate). The basic amine will neutralize the acidic sites on the silica as it runs through the column.

    • Slurry Deactivation: When preparing the silica slurry, add 1% triethylamine relative to the solvent volume, mix thoroughly, and then pack the column as usual.

    ➡️ See Protocol 2: Purification by Flash Column Chromatography (with deactivation).

Problem: I tried to recrystallize my product, but it "oiled out" instead of forming crystals, or the purity did not improve.
  • Probable Cause: The chosen solvent system is not optimal. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor purity improvement suggests that the impurities have very similar solubility profiles to the product in that specific solvent.

  • Solution: A systematic solvent screen is required. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[4] For compounds like this, a two-solvent system (e.g., a "good" solvent where it is highly soluble and a "poor" solvent where it is insoluble) often provides the best results. Common systems include Ethanol/Water, Acetone/Hexanes, or Dichloromethane/Hexanes.

    ➡️ See Protocol 3: Purification by Recrystallization (with solvent screening).

Problem: My main impurity is the 3,5-Dimethyl-4-hydroxybenzaldehyde precursor. Can I remove it with a basic wash?
  • Probable Cause: Incomplete methylation reaction during synthesis.

  • Solution: While a strong base (like 1M NaOH) could deprotonate the phenolic hydroxyl group and extract it into the aqueous layer, this is a high-risk strategy. Strongly basic conditions can promote undesirable side reactions for the aldehyde product, such as the Cannizzaro reaction.[5] The safest and most effective method for separating two compounds with a significant polarity difference (phenol vs. methyl ether) is column chromatography.

    ➡️ See Protocol 2: Purification by Flash Column Chromatography.

Detailed Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is ideal for removing carboxylic acid impurities.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate fully. The top layer is typically the organic phase (confirm by adding a drop of water). Drain and discard the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 3-5) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method for removing a variety of impurities.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare the eluent. A good starting point is 10% Ethyl Acetate in Hexanes.

    • Critical for Aldehydes: Add 0.5% triethylamine to the eluent to prevent product degradation on the column.[3]

    • Pack the column using the "slurry method" with your prepared eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with your chosen solvent system, maintaining positive pressure.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing as described in the FAQ section.[6]

    • Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the final product.

Column_Chromatography cluster_0 Separation Principle cluster_1 Elution Order column Column Top Mobile Phase (Eluent) Flow ↓ Silica Gel (Stationary Phase) Column Outlet elutes_first Fraction 1-5: Impurity A column:f3->elutes_first A Impurity A (Low Polarity) - Weak interaction with silica - Travels fast B Product B (Moderate Polarity) - Moderate interaction - Travels at medium speed C Impurity C (High Polarity) - Strong interaction with silica - Travels slowly elutes_second Fraction 6-12: Pure Product B elutes_first->elutes_second elutes_third Fraction 13+: Impurity C elutes_second->elutes_third

Caption: Principle of separation by column chromatography.

Protocol 3: Purification by Recrystallization

This protocol is best for removing small amounts of impurities from a solid product.

  • Solvent Screening (Microscale):

    • Place ~20 mg of crude material into a small test tube.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. The compound should be sparingly soluble or insoluble.

    • Heat the tube with stirring (e.g., in a hot water bath). The solid should completely dissolve. If it does not, add more solvent dropwise until it does.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Ideal Result: Abundant, pure crystals form. If no crystals form, the compound is too soluble. If it crashes out immediately as a powder, it is not soluble enough. A good two-solvent system (e.g., ethanol/water) can be tested by dissolving the compound in a minimal amount of the "good" solvent (ethanol) while hot, then adding the "poor" solvent (water) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[7]

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent (or "good" solvent of a pair) to create a slurry.

    • Heat the mixture to a gentle boil with stirring until the solid is fully dissolved. Add more solvent in small portions if needed.

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the "good" solvent to re-clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 4: Purification via Sodium Bisulfite Adduct Formation

This chemical separation method is highly specific for aldehydes and is excellent for removing stubborn non-aldehydic impurities.[8][9]

  • Adduct Formation:

    • Dissolve the crude material in a suitable solvent like methanol or ethanol.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the sodium bisulfite solution to the aldehyde solution (a 10% molar excess of NaHSO₃ is a good starting point) and stir vigorously at room temperature for 1-2 hours. The solid bisulfite adduct may precipitate.

  • Impurity Removal:

    • Dilute the mixture with water to dissolve the adduct fully.

    • Transfer the aqueous solution to a separatory funnel and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). This removes any non-aldehydic organic impurities. Discard the organic washes.

  • Regeneration of Aldehyde:

    • To the clean aqueous layer containing the adduct, add either a saturated sodium bicarbonate solution or a dilute base (e.g., 10% NaOH) dropwise until the solution is basic. Alternatively, an acid like dilute HCl can be used. This reverses the reaction and regenerates the aldehyde, which will often precipitate or form an oily layer.

  • Isolation:

    • Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

References

  • Benchchem Technical Support. (n.d.). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Erowid. (1983). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes).
  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
  • Benchchem. (2025). Sourcing 3,5-Dimethyl-4-hydroxybenzaldehyde: A Procurement Guide for Chemicals.

Sources

Technical Support Center: 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.

I. Compound Overview and Inherent Instabilities

This compound is an aromatic aldehyde with a substitution pattern that influences its reactivity and stability. Like many benzaldehyde derivatives, it is susceptible to degradation through several pathways, primarily oxidation and photodegradation. Understanding these inherent instabilities is the first step in implementing effective storage and handling protocols.

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3,5-Dimethyl-4-methoxybenzoic acid, particularly in the presence of atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures. Furthermore, aromatic aldehydes can be light-sensitive, leading to photodegradation and the formation of various byproducts.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thus preventing oxidation.
Light Amber glass vial or opaque containerProtects the compound from photodegradation.
Container Tightly sealed containerPrevents the ingress of moisture and air.

Q2: I've noticed a change in the color of my this compound. What does this indicate?

A2: A color change, typically to a yellowish or brownish hue, is a common visual indicator of degradation.[5] This is often due to the formation of oxidized impurities or other degradation byproducts. If you observe a color change, it is advisable to assess the purity of the compound before use, for example, by High-Performance Liquid Chromatography (HPLC).

Q3: Can I store this compound at room temperature for short periods?

A3: While refrigerated storage is recommended for long-term stability, storage at room temperature for short durations (e.g., during experimental use) is generally acceptable, provided the compound is protected from light and excessive exposure to air. However, for extended periods, refrigeration is crucial to minimize degradation.

Q4: What are the primary degradation products I should be aware of?

A4: The two most probable degradation products are:

  • 3,5-Dimethyl-4-methoxybenzoic acid: Formed via oxidation of the aldehyde group.

  • Products of photodegradation: While specific studies on this compound are limited, photodegradation of a structurally similar compound, 3,5-dimethoxy curcuminoid, yields 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid, suggesting a similar pathway for your compound.[3][4][6]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause 1: Degradation of the starting material. The presence of impurities, such as the corresponding carboxylic acid, can interfere with your reaction. Aldehydes are prone to oxidation, and even small amounts of the oxidized product can affect reaction outcomes.

    • Solution:

      • Purity Check: Before use, verify the purity of your this compound using an appropriate analytical technique like HPLC or NMR.

      • Purification: If impurities are detected, consider purifying the aldehyde. A common method is recrystallization. For some aldehydes, distillation under reduced pressure can be effective, though care must be taken to avoid thermal degradation.[1]

  • Possible Cause 2: Batch-to-batch variability. The purity and reactivity of commercial batches of reagents can sometimes vary.

    • Solution:

      • Standardization: If possible, use the same batch of the aldehyde for a series of related experiments to ensure consistency.

      • Qualification of New Batches: When a new batch is received, perform a quick purity check and a small-scale test reaction to ensure it performs as expected.

Problem 2: The compound appears to have polymerized or solidified upon storage.

  • Possible Cause: Some aldehydes, particularly in the presence of acidic or basic impurities, can undergo polymerization or self-condensation reactions.[7][8] While less common for substituted benzaldehydes compared to aliphatic aldehydes, it can still occur under non-ideal storage conditions.

    • Solution:

      • Proper Storage: Adhere strictly to the recommended storage conditions (cool, dry, dark, inert atmosphere).

      • Inhibitors: For long-term storage of bulk quantities, the addition of a radical inhibitor like hydroquinone (at very low concentrations) can help prevent polymerization.[1][9] However, be aware that this may interfere with certain downstream applications.

Problem 3: Difficulty in dissolving the compound.

  • Possible Cause 1: Presence of insoluble impurities. Degradation products or polymers may have different solubility profiles than the pure aldehyde.

    • Solution:

      • Filtration: If you observe insoluble material in your solution, it may be beneficial to filter the solution before use.

      • Solvent Selection: Ensure you are using a compatible and appropriate solvent. This compound is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

  • Possible Cause 2: Incorrect solvent choice for recrystallization.

    • Solution:

      • Solvent Screening: If you are attempting to recrystallize the compound, perform small-scale solubility tests to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[10]

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product, 3,5-Dimethyl-4-methoxybenzoic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a suitable ratio of Solvent A and B (e.g., 70:30) and gradually increase the proportion of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample of the batch to be tested at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms. The retention time of the main peak in the sample should correspond to that of the standard. The presence of a peak at a different retention time may indicate an impurity. The benzoic acid derivative, being more polar, is expected to elute earlier than the aldehyde.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for purifying this compound by recrystallization.

  • Materials:

    • Crude this compound

    • A suitable solvent or solvent pair (e.g., ethanol/water, heptane/ethyl acetate). The ideal solvent should dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to just dissolve the solid.

    • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.[11]

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. Visualization of Degradation Pathways and Workflows

Diagram 1: Primary Degradation Pathways

A This compound B 3,5-Dimethyl-4-methoxybenzoic acid A->B Oxidation (O2, heat) C Other Photodegradation Products A->C Photodegradation (light)

Caption: Primary degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Reactions

Start Inconsistent Reaction Results Purity Assess Purity of This compound (e.g., HPLC, NMR) Start->Purity Impure Impurities Detected? Purity->Impure Purify Purify Aldehyde (e.g., Recrystallization) Impure->Purify Yes Pure Compound is Pure Impure->Pure No Retest Re-run Small-Scale Reaction Purify->Retest End Consistent Results Retest->End Batch Consider Batch-to-Batch Variability Pure->Batch Batch->End

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

VI. References

  • Khan Academy. (n.d.). Le Chatelier's principle: Worked example. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.

  • Chemguide. (n.d.). Le Chatelier's Principle. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Le Chatelier's principle. Retrieved from [Link]

  • Compound Interest. (2017, May 8). Reversible Reactions, Equilibrium, and Le Chatelier's Principle. Retrieved from [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Le Chatelier's Principle. Retrieved from [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. Retrieved from [Link]

  • JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

  • University of Basrah. (n.d.). Identification of Aldehydes and Ketones. Retrieved from [Link]

  • Pharmaguideline. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (n.d.). Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and Its Degradation Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • PharmTech. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Retrieved from

  • Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preventing the polymerization of unsaturated aldehyde. Retrieved from

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Hydroxy-4-methoxy-benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: 3,5-Dimethyl-4-Methoxybenzaldehyde Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed to provide in-depth technical assistance and troubleshooting for your degradation studies. We understand the nuances of experimental work and aim to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict its degradation pathways based on the reactivity of its functional groups and by analogy to structurally similar compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1] The primary degradation routes are expected to be oxidation of the aldehyde and potential demethylation or modification of the methoxy group under strenuous conditions.

  • Oxidation of the Aldehyde Group: The most probable degradation pathway is the oxidation of the benzaldehyde moiety to form 3,5-Dimethyl-4-methoxybenzoic acid. This is a common reaction for aldehydes, particularly under oxidative stress.[1]

  • Demethylation: The methoxy group may undergo demethylation to yield 3,5-Dimethyl-4-hydroxybenzaldehyde, especially under acidic or high-temperature conditions.

  • Ring Oxidation and Cleavage: Under harsh oxidative conditions (e.g., strong oxidizing agents, high-intensity light), further degradation of the aromatic ring could occur, leading to the formation of smaller, more polar compounds.

Here is a diagram illustrating the predicted primary degradation pathways:

Degradation_Pathways This compound This compound 3,5-Dimethyl-4-methoxybenzoic_acid 3,5-Dimethyl-4-methoxybenzoic_acid This compound->3,5-Dimethyl-4-methoxybenzoic_acid Oxidation 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde This compound->3,5-Dimethyl-4-hydroxybenzaldehyde Demethylation Further_Degradation_Products Further_Degradation_Products 3,5-Dimethyl-4-methoxybenzoic_acid->Further_Degradation_Products Harsh Oxidation Quinone-like_structures Quinone-like_structures 3,5-Dimethyl-4-hydroxybenzaldehyde->Quinone-like_structures Oxidation

Caption: Predicted degradation pathways of this compound.

Q2: What are the typical stress conditions for a forced degradation study of this compound?

A2: Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[2][3][4] For this compound, a comprehensive study would involve the following conditions, aiming for 5-20% degradation:[2][4]

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°CDemethylation
Base Hydrolysis 0.1 M - 1 M NaOH, at room temperature or slightly heatedPotential hydrolysis of the methoxy group, though less likely than acid-catalyzed demethylation.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperatureOxidation of the aldehyde to a carboxylic acid.[1]
Thermal Degradation Solid-state heating at a temperature below the melting point (e.g., 80-105°C)General decomposition, potential demethylation.
Photodegradation Exposure to UV (254 nm) and/or visible light (ICH Q1B guidelines)Photochemical oxidation or rearrangement.

Q3: How do I prepare my samples for a forced degradation study?

A3: Proper sample preparation is critical for reliable results. Here is a general protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions:

    • For hydrolytic and oxidative studies, add the stock solution to the respective stressor solution (acid, base, or H₂O₂) to achieve the desired final concentration of the active ingredient.

    • For thermal studies, place the solid compound in a controlled temperature oven.

    • For photolytic studies, expose the solution or solid to a calibrated light source.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation on the analytical column.

  • Dilution: Dilute the samples to an appropriate concentration for your analytical method (e.g., HPLC-UV).

Troubleshooting Guide: Analytical Challenges

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor peak shape (tailing or fronting) for the parent compound.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The methoxy and aldehyde groups can have secondary interactions with residual silanols on C18 columns.

    • Solution: Use a base-deactivated column or add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to mask the silanols. Adjusting the pH of the mobile phase can also help.

  • Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Possible Cause 3: Incompatible Sample Solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition.[5]

Issue 2: Unstable retention times during a sequence.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Increase the column equilibration time.[6]

  • Possible Cause 2: Mobile Phase Composition Change. Evaporation of the organic component or inaccurate mixing can alter the mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure the online degasser and mixer are functioning correctly.[6][7]

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Carryover from Previous Injections. Highly retained compounds from a previous injection may elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and include a blank injection after high-concentration samples.

  • Possible Cause 2: Contamination in the Mobile Phase or System. Impurities in the solvents or leaching from tubing can cause ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and flush the system thoroughly.[5]

Issue 4: Difficulty in separating degradation products from the parent peak.

  • Possible Cause 1: Inadequate Chromatographic Resolution. The mobile phase and stationary phase are not providing sufficient selectivity.

    • Solution:

      • Method Development: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol), as they offer different selectivities.

      • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks.

      • Column Chemistry: Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with aromatic and polar compounds.

  • Possible Cause 2: Co-elution of Impurities. An impurity may be co-eluting with a degradation product.

    • Solution: Utilize a peak purity analysis tool with a photodiode array (PDA) detector to assess the homogeneity of the peaks.

Here is a workflow for troubleshooting HPLC separation issues:

HPLC_Troubleshooting Start Start Poor_Separation Poor Separation of Peaks Start->Poor_Separation Check_Method Review Method Parameters Poor_Separation->Check_Method Adjust_Mobile_Phase Adjust Mobile Phase Composition Check_Method->Adjust_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Adjust_Mobile_Phase->Optimize_Gradient Good_Separation Achieve Good Separation Adjust_Mobile_Phase->Good_Separation Change_Column Try Different Column Chemistry Change_Column->Good_Separation Optimize_Gradient->Change_Column Optimize_Gradient->Good_Separation

Caption: A systematic workflow for troubleshooting HPLC separation issues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a reversed-phase HPLC method for analyzing this compound and its degradation products.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Note: This is a starting point. The gradient, mobile phase composition, and column chemistry may need to be optimized for your specific application and degradation products.

References

Sources

Technical Support Center: Preventing Oxidation of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to help you understand, prevent, and resolve issues related to the oxidation of this key aromatic aldehyde, ensuring the integrity and success of your experiments.

Section 1: The Science of Oxidation in Aromatic Aldehydes
1.1 Why is this compound Prone to Oxidation?

This compound, like many aromatic aldehydes, is susceptible to autoxidation—a spontaneous oxidation that occurs in the presence of atmospheric oxygen.[1] The primary culprit is the aldehyde functional group (-CHO). The hydrogen atom on the carbonyl carbon is particularly susceptible to abstraction, initiating a free-radical chain reaction.[2][3]

The overall process can be summarized as: Aldehyde + Oxygen → Carboxylic Acid

In this case, the aldehyde is converted to its corresponding carboxylic acid, 3,5-Dimethyl-4-Methoxybenzoic acid. This impurity can significantly impact reaction yields, product purity, and the overall success of downstream applications.

1.2 The Autoxidation Mechanism: A Free-Radical Chain Reaction

The oxidation of benzaldehydes is a classic example of a free-radical chain reaction, which proceeds in three main stages: initiation, propagation, and termination.[1][4][5]

  • Initiation: The reaction begins with the formation of a free radical. This can be triggered by light, heat, or trace metal impurities, leading to the abstraction of the aldehydic hydrogen.[1]

  • Propagation: A benzoyl radical is formed, which then reacts rapidly with molecular oxygen (O₂) to create a benzoylperoxy radical.[5] This peroxy radical is highly reactive and can abstract a hydrogen atom from another aldehyde molecule, forming peroxybenzoic acid and a new benzoyl radical, thus propagating the chain.[1][5][6]

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.


// Nodes Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Initiator\n(Light, Heat, Metal)", fillcolor="#FBBC05", fontcolor="#202124"]; BenzoylRadical [label="Benzoyl Radical\n(R-C•=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen (O₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; PeroxyRadical [label="Benzoylperoxy Radical\n(R-CO-OO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NewBenzoylRadical [label="New Benzoyl Radical\n(Propagates Chain)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Initiator -> Aldehyde [label=" H• abstraction"]; Aldehyde -> BenzoylRadical; BenzoylRadical -> PeroxyRadical [label="+ O₂"]; PeroxyRadical -> CarboxylicAcid [label="+ R-CHO\n(H• abstraction)"]; CarboxylicAcid -> NewBenzoylRadical [style=invis]; // for layout PeroxyRadical -> NewBenzoylRadical [lhead=Aldehyde, label=" regenerates"]; }

Figure 1: Simplified free-radical autoxidation pathway of an aromatic aldehyde.

Section 2: Proactive Prevention: Best Practices for Handling & Storage

Proper handling and storage are the most effective strategies to prevent oxidation. The key is to minimize exposure to oxygen, light, and heat.[7][8]

2.1 Inert Atmosphere Handling

Since oxygen is the primary reactant in autoxidation, the most critical preventive measure is to handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon).

  • Upon Receipt: When you receive a new bottle, do not leave it on the shelf. Immediately transfer it into a glovebox or use a Schlenk line to break the manufacturer's seal under an inert atmosphere.

  • Aliquoting: Avoid repeatedly opening and closing the main container. Aliquot the aldehyde into smaller, single-use vials or ampoules under inert gas. This minimizes the exposure of the bulk material.

  • Purging: Before sealing any container, flush the headspace with a gentle stream of nitrogen or argon for several minutes to displace any residual air.

2.2 Optimal Storage Conditions
  • Temperature: Store containers at a cool temperature, typically 2-8°C, to reduce the rate of chemical reactions. However, avoid freezing unless you are certain it will not cause the compound to polymerize or crash out of solution in an undesirable way.[9]

  • Light: Store in amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can initiate radical formation.

  • Container Seal: Use vials with PTFE-lined caps or glass ampoules that can be flame-sealed for long-term storage. Ensure the cap provides a tight, secure seal.

2.3 Use of Antioxidants

For less sensitive applications or bulk storage, adding a radical scavenger can inhibit the oxidation chain reaction.

  • Common Inhibitors: Butylated hydroxytoluene (BHT) is a common antioxidant added at low concentrations (e.g., 50-200 ppm) to scavenge free radicals and prevent the initiation of autoxidation.

  • Considerations: Ensure that the chosen antioxidant will not interfere with your downstream reactions. The presence of an inhibitor should always be noted and considered during experimental design.

Section 3: Quality Control & Detection of Oxidation

Regularly assessing the purity of your aldehyde is crucial. The primary oxidation product, 3,5-Dimethyl-4-Methoxybenzoic acid, has distinct physical and chemical properties that allow for its detection.

3.1 Visual and Physical Inspection
  • Appearance: Pure this compound is typically a white to off-white solid. The presence of a yellow or tan discoloration can be an initial sign of degradation.

  • Solubility: The carboxylic acid byproduct is less soluble in nonpolar organic solvents and more soluble in basic aqueous solutions compared to the aldehyde.

3.2 Analytical Techniques for Detection
TechniquePure Aldehyde (Expected Result)Oxidized Sample (Observed Result)Notes
Thin-Layer Chromatography (TLC) A single, higher Rf spot.Two spots: the original aldehyde spot and a new, lower Rf spot (more polar carboxylic acid).[10]Use a moderately polar mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). The acid will often streak on silica gel.
¹H NMR Spectroscopy Sharp singlet for the aldehyde proton (-CHO) around 9.8-10.0 ppm.Appearance of a very broad singlet for the carboxylic acid proton (-COOH) typically >11 ppm, alongside the diminishing aldehyde peak.This is a highly quantitative method to determine the percentage of oxidation.
Infrared (IR) Spectroscopy Strong C=O stretch for the aldehyde around 1690-1715 cm⁻¹.A second, broader C=O stretch for the carboxylic acid appears around 1700-1725 cm⁻¹, and a very broad O-H stretch from ~2500-3300 cm⁻¹.Useful for qualitative confirmation of the acid functional group.
Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a direct question-and-answer format.


// Nodes Start [label="Problem Observed\n(e.g., Low Yield, Impure Product)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; CheckPurity [label="Is the starting aldehyde pure?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; Pure [label="Yes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="No", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify the aldehyde\n(See Protocol 5.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReRun [label="Re-run experiment with\npure starting material", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckProcedure [label="Review experimental procedure\nfor other error sources", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckStorage [label="Review storage and\nhandling procedures\n(See Section 2)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CheckPurity; CheckPurity -> Pure [label=" Yes"]; CheckPurity -> Impure [label="No "]; Impure -> Purify; Purify -> ReRun; Pure -> CheckProcedure; Purify -> CheckStorage [style=dashed, label="Prevent future oxidation"]; }

Figure 2: Decision tree for troubleshooting experiments involving the aldehyde.

Q1: I just opened a brand-new bottle of this compound and it's already slightly yellow. Is it usable?

A: A slight yellow tint can indicate the initial stages of oxidation. While it might be usable for non-sensitive applications, it is highly recommended to first assess its purity via TLC or ¹H NMR (see Section 3.2). If the level of carboxylic acid impurity is more than 1-2%, you should purify the material before use to ensure reproducible results.

Q2: My reaction yield is consistently lower than expected. Could aldehyde oxidation be the cause?

A: Absolutely. The oxidized impurity, 3,5-Dimethyl-4-Methoxybenzoic acid, will not participate in most reactions intended for the aldehyde (e.g., Wittig, reductive amination, condensation). This effectively reduces the molar quantity of your active starting material, leading directly to lower yields. Always use a purity-corrected weight for your starting material or, preferably, use freshly purified aldehyde.

Q3: Can I purify my partially oxidized aldehyde in the lab?

A: Yes. A simple and effective method is an acid-base liquid-liquid extraction. The carboxylic acid is acidic, while the aldehyde is neutral. By dissolving the mixture in an organic solvent (like ethyl acetate or diethyl ether) and washing with a mild aqueous base (like sodium bicarbonate solution), the carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The aldehyde remains in the organic layer, which can then be dried and concentrated. For a more rigorous purification, forming a bisulfite adduct is also an excellent option.[10][11][12]

Q4: I ran a TLC of my aldehyde and see a streak starting from the baseline. What does that mean?

A: Streaking on a silica gel TLC plate is characteristic of highly polar, acidic compounds like carboxylic acids. This is a strong indicator that your aldehyde has undergone significant oxidation. The aldehyde itself should appear as a well-defined spot with a higher Rf value.

Section 5: Detailed Experimental Protocols
Protocol 5.1: Inert Atmosphere Aliquoting and Storage

Objective: To safely store this compound to prevent long-term oxidation.

Materials:

  • Stock bottle of this compound

  • Dry, clean glass vials (2-4 mL) with PTFE-lined screw caps

  • Nitrogen or Argon gas source with a manifold or Schlenk line

  • Glovebox (optional, but recommended)

  • Spatulas, funnels

Procedure:

  • Place the stock bottle and the required number of empty vials (uncapped) into a glovebox. If a glovebox is not available, connect the stock bottle and vials to a Schlenk line.

  • Purge the glovebox or Schlenk line with the inert gas for at least 15-20 minutes to displace all oxygen.

  • Carefully open the stock bottle inside the inert atmosphere.

  • Using a clean, dry spatula, dispense the desired amount of aldehyde into each vial.

  • Securely cap each vial.

  • For added protection, wrap the outside of each cap with parafilm.

  • Label each vial clearly with the compound name, date, and "Stored under N₂/Ar".

  • Store the aliquoted vials in a dark, refrigerated (2-8°C) location.

Protocol 5.2: Purification of Partially Oxidized Aldehyde via Acid-Base Extraction

Objective: To remove the 3,5-Dimethyl-4-Methoxybenzoic acid impurity from the aldehyde.

Materials:

  • Partially oxidized this compound

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in a suitable organic solvent (e.g., 50 mL of diethyl ether for every 1-2 grams of aldehyde) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Cap the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure that may build up.

  • Allow the layers to separate. The top layer is the organic phase containing the pure aldehyde, and the bottom is the aqueous phase containing the sodium salt of the carboxylic acid impurity.

  • Drain the lower aqueous layer and discard it.

  • Repeat the wash with NaHCO₃ solution (Step 2-5) one more time to ensure complete removal of the acid.

  • Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water-soluble components.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter the drying agent and collect the filtrate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified, solid this compound.

  • Confirm purity using TLC or ¹H NMR and immediately store under an inert atmosphere as described in Protocol 5.1.

References
  • Filo. (2025, May 25).
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.14: Oxidative Chemical Tests for Aldehydes. [Link]

  • RSC Publishing. (2022, July 27). Green Chemistry. [Link]

  • ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • UFDC Image Array 2. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE. [Link]

  • PubMed. (2014, February 25). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? : r/chemistry. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4,5-trimethoxybenzaldehyde (the dimethyl ether of syringaldehyde). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common but nuanced O-methylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting this synthesis.

Q1: What is the core chemical reaction for converting syringaldehyde to 3,4,5-trimethoxybenzaldehyde?

The synthesis is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In this reaction, a base is used to deprotonate the phenolic hydroxyl group of syringaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired ether product.[1][2][3]

Q2: My yields are consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from one or more of three primary areas:

  • Incomplete Deprotonation: The phenolic proton of syringaldehyde must be fully removed to generate the active nucleophile. Insufficient or weak bases, or the presence of water, can hinder this crucial first step.[4]

  • Competing Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4] Additionally, elimination reactions of the alkylating agent can compete with the desired substitution.[1][5]

  • Sub-optimal Reaction Conditions: Factors like temperature, solvent choice, and reaction time can dramatically impact the reaction's efficiency and selectivity.[1][5] For instance, polar aprotic solvents like DMF or DMSO are generally preferred as they favor the Sₙ2 pathway.[4]

Q3: Which methylating agent and base combination is best?

There is no single "best" combination, as the choice involves a trade-off between reactivity, safety, cost, and environmental impact.

Reagent TypeCommon ExamplesProsCons
Methylating Agent Dimethyl Sulfate (DMS)Highly reactive, cost-effective, high yields often achieved.[6]Extremely toxic and carcinogenic, requires careful handling.[7]
Dimethyl Carbonate (DMC)"Green" reagent, low toxicity, environmentally benign.[7][8][9]Less reactive, often requires higher temperatures, pressure, or phase-transfer catalysts for good yields.[7][8]
Trimethyl Phosphate (TMP)Safer alternative to DMS, can give high yields under mild conditions.[6]Less common, may require specific catalysts or conditions.[6]
Base Potassium Carbonate (K₂CO₃)Inexpensive, moderately strong, commonly used in solvents like acetone or DMF.[7][10]Can be slow; must be anhydrous as it's hygroscopic.
Sodium Hydride (NaH)Very strong base, ensures complete and irreversible deprotonation.[2][4]Highly reactive with water and protic solvents, requires anhydrous conditions and an inert atmosphere.
Sodium Hydroxide (NaOH)Strong, inexpensive base.Can introduce water into the reaction, promoting hydrolysis of the methylating agent. Often used in phase-transfer catalysis systems.[11]

Q4: How can I confirm the identity and purity of my 3,4,5-trimethoxybenzaldehyde product?

The most reliable methods are spectroscopic (¹H NMR, ¹³C NMR). However, a simple and effective preliminary check is the melting point. Pure 3,4,5-trimethoxybenzaldehyde has a sharp melting point in the range of 73-75 °C.[12][13] A melting point that is depressed and broad suggests the presence of impurities, such as unreacted syringaldehyde (m.p. 110-112 °C).[14][15][16]

Section 2: Detailed Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low Conversion - Significant Starting Material Recovered

Q: My post-reaction analysis (TLC, GC, or NMR) shows a large amount of unreacted syringaldehyde. What are the likely causes and how do I fix them?

A: This is one of the most common issues and points to a problem with the fundamental reaction setup. Consult the table below for probable causes and corrective actions.

Probable CauseExplanationRecommended Solution
Ineffective Base The base (e.g., K₂CO₃) may be hydrated, or not strong enough to fully deprotonate the phenol. Water competes with the phenoxide formation and can hydrolyze the methylating agent.1. Dry your reagents: Dry K₂CO₃ in an oven (>150 °C) for several hours before use. Use anhydrous solvents.[10] 2. Increase stoichiometry: Use a larger excess of the base (e.g., 2-3 equivalents). 3. Switch to a stronger base: Consider using sodium hydride (NaH) in an anhydrous, aprotic solvent like THF or DMF for irreversible deprotonation.[4]
Inactive Methylating Agent The methylating agent (e.g., DMS) may have degraded due to improper storage or exposure to moisture.1. Use fresh reagent: Purchase a new bottle of the methylating agent. 2. Check storage conditions: Ensure the reagent is stored under the manufacturer's recommended conditions (e.g., cool, dry, away from light).
Insufficient Reaction Time or Temperature The Sₙ2 reaction may be sluggish under the chosen conditions, especially with less reactive combinations like DMC/K₂CO₃.[1]1. Increase reaction time: Monitor the reaction by TLC until the starting material spot has disappeared or is minimized. Reactions can take anywhere from a few hours to overnight.[10][11] 2. Increase temperature: Gently refluxing the reaction mixture can significantly increase the rate. For DMC, temperatures of 90 °C or higher are common.[8]
Poor Solubility If the generated phenoxide salt is not soluble in the reaction solvent, it cannot effectively react with the methylating agent.1. Change solvent: Switch to a more polar aprotic solvent like DMF or NMP, which are excellent at solvating ions.[7] 2. Add a phase-transfer catalyst (PTC): If using a biphasic system or a less polar solvent, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase to react.[7]
Problem 2: Formation of Multiple Byproducts

Q: My crude product shows several unexpected spots on a TLC plate or peaks in a GC trace. What are these impurities?

A: The formation of byproducts points to competing reaction pathways. Understanding these pathways is key to suppressing them.

Reaction Pathways Diagram

G cluster_main Desired O-Alkylation Pathway cluster_side Side Reactions Syringaldehyde Syringaldehyde Phenoxide Syringaldehyde Phenoxide Syringaldehyde->Phenoxide Base (e.g., K2CO3) Product 3,4,5-Trimethoxybenzaldehyde (Desired Product) Phenoxide->Product Methylating Agent (O-Alkylation) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated C-Alkylation (Favored in protic solvents) Hydrolysis Methylating Agent Hydrolysis Products MethylatingAgent Methylating Agent MethylatingAgent->Hydrolysis H2O

Caption: Desired vs. side reaction pathways in syringaldehyde methylation.

  • C-Alkylation: Phenoxide ions are ambident, with electron density on both the oxygen and the aromatic ring. While polar aprotic solvents (DMF, DMSO) favor the desired O-alkylation, protic solvents (water, ethanol) can solvate the oxygen atom, leaving the ring carbons more available for nucleophilic attack, leading to C-methylated byproducts.[4]

    • Solution: Strictly use polar aprotic solvents and ensure your system is anhydrous.

  • Hydrolysis of Methylating Agent: Reagents like dimethyl sulfate react readily with water. This side reaction consumes both the methylating agent and the base, lowering the overall efficiency.

    • Solution: Use anhydrous solvents and reagents. If using aqueous base (e.g., NaOH), employ a phase-transfer catalyst to minimize contact time between the methylating agent and the bulk aqueous phase.[11]

  • Over-methylation/Decomposition: While less common for this specific substrate, extremely harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to other reactions or decomposition.[17]

    • Solution: Use the mildest conditions that allow the reaction to proceed to completion. Monitor the reaction progress to avoid unnecessarily long heating times.

Problem 3: Difficult Purification and Oily Product

Q: My final product is a sticky oil or a solid with a low, broad melting point, even after a standard workup. How can I effectively purify it?

A: This indicates significant impurities, most commonly unreacted syringaldehyde. Because both molecules are aldehydes with similar polarity, simple extraction or filtration is often insufficient.

  • Alkaline Wash: The most critical purification step is to remove the unreacted phenolic starting material. During the workup, wash the organic layer thoroughly with an aqueous base solution (e.g., 1M NaOH). The acidic syringaldehyde will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer, while the neutral ether product remains in the organic layer.

  • Recrystallization: This is the gold standard for purifying solid products.

    • Solvent Selection: An ideal solvent should dissolve the product well when hot but poorly when cold. Common choices for 3,4,5-trimethoxybenzaldehyde include aqueous methanol or cyclohexane.[7][14]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by filtration.

  • Sodium Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. This can be exploited for purification.[14]

    • Procedure: Extract the crude product into a solvent like chloroform or ether. Stir this solution vigorously with a saturated aqueous solution of sodium bisulfite.[14] The aldehyde product will form the adduct and move to the aqueous layer, leaving non-aldehyde impurities behind in the organic layer. Separate the aqueous layer, wash it with fresh solvent, and then regenerate the pure aldehyde by adding an acid (e.g., H₂SO₄) or base and heating to break the adduct.[14]

Section 3: Optimized Experimental Protocol

This protocol uses dimethyl sulfate (DMS) and potassium carbonate, a common and effective combination. Extreme caution must be exercised when handling DMS as it is highly toxic and a suspected carcinogen. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Materials

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Syringaldehyde182.1710.01.82 g1.0
Potassium Carbonate (anhydrous)138.2125.03.45 g2.5
Dimethyl Sulfate (DMS)126.1315.01.4 mL1.5
Acetone (anhydrous)--40 mL-

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add syringaldehyde (1.82 g) and finely powdered, anhydrous potassium carbonate (3.45 g).

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask.

  • Initiate Reaction: Begin vigorous stirring. In the fume hood, carefully add dimethyl sulfate (1.4 mL) to the suspension using a syringe.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 56 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the syringaldehyde spot.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the mixture into 100 mL of deionized water. A precipitate of the crude product may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 30 mL portions of ethyl acetate.

  • Workup - Washing: Combine the organic layers. Wash the combined organic extract sequentially with:

    • 2 x 40 mL of 1M NaOH solution (to remove unreacted syringaldehyde).

    • 1 x 40 mL of water.

    • 1 x 40 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot aqueous methanol or cyclohexane to obtain pure, white crystals of 3,4,5-trimethoxybenzaldehyde. Dry the crystals in a vacuum oven.

Section 4: Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your synthesis.

TroubleshootingWorkflow cluster_results Analysis Results cluster_solutions Corrective Actions start Low Yield Obtained analyze Analyze Crude Mixture (TLC, Crude NMR, or GC-MS) start->analyze high_sm High % of Starting Material analyze->high_sm byproducts Multiple Byproducts analyze->byproducts oily_product Impure / Oily Product analyze->oily_product sol_base Check Base & Reagents: - Use fresh, anhydrous base - Increase stoichiometry - Use stronger base (NaH) high_sm->sol_base Probable Cause: Ineffective Deprotonation sol_conditions Optimize Conditions: - Increase temperature/reflux - Increase reaction time - Ensure adequate stirring high_sm->sol_conditions Probable Cause: Sluggish Reaction sol_solvent Check Solvent System: - Use anhydrous polar aprotic solvent (DMF) - Add Phase-Transfer Catalyst byproducts->sol_solvent Probable Cause: Side Reactions (e.g., C-Alkylation) sol_purify Improve Purification: - Perform thorough alkaline wash (NaOH) - Recrystallize from appropriate solvent - Consider bisulfite adduct purification oily_product->sol_purify Probable Cause: Contamination

Caption: A workflow for diagnosing and resolving low yields.

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society, 70(5), 1746–1748. Retrieved from [Link]

  • Allen, C. F. H., & LeSueur, A. D. (1955). Syringic Aldehyde. Organic Syntheses, 35, 95. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. Retrieved from [Link]

  • Mohamad Ibrahim, M. N., et al. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4377-4399. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. Retrieved from [Link]

  • Pearl, I. A. (1947). U.S. Patent No. 2,433,227. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

  • Hamilton, J. K. (1969). U.S. Patent No. 3,446,856. Washington, DC: U.S. Patent and Trademark Office.
  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Gholipour, F., et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. Retrieved from [Link]

  • Hungarian Patent No. HU204752B. (1992). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

  • The Hive. (2004). pyrogallol 1,3-dimethyl ether aka syringol. Retrieved from [Link]

  • Rachlin, A. I., et al. (1973). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses, 53, 1. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Successful "green" PTC-mediated methylation of syringaldehyde to 3,4,5 trimethoxybenzaldehyde using DMC without pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction development a, Optimization of the oxidative methylation.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Improving yields of TMP methylation? Retrieved from [Link]

  • Reddit. (2015). Williamson Ether Synthesis trouble, 2.0. Retrieved from [Link]

  • The Good Scents Company. (n.d.). syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Lapierre, C., et al. (2020). Mild and controlled lignin methylation with trimethyl phosphate. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Righi, G., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(12), 20370–20379. Retrieved from [Link]

  • ResearchGate. (n.d.). Syringaldehyde Yields Catalyzed by Different Catalysts (%) a. Retrieved from [Link]

  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

  • Sciencemadness.org. (2021). 5-hydroxyvanillin methylation? Retrieved from [Link]

  • PubMed. (1948). Synthesis of syringaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

Sources

Alternative reagents for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic aldehydes. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde, with a special focus on alternative formylating reagents for its sterically hindered precursor, 2,6-dimethylphenol.

Introduction: The Challenge of Steric Hindrance in Formylation

The synthesis of this compound typically proceeds in two key steps: the formylation of 2,6-dimethylphenol to produce 3,5-Dimethyl-4-hydroxybenzaldehyde, followed by the methylation of the hydroxyl group. The primary synthetic challenge lies in the first step. The two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol create significant steric hindrance, which can impede the approach of the formylating agent and often leads to low yields with traditional methods. Furthermore, these methyl groups direct electrophilic substitution to the para position, which is the desired site of formylation for this synthesis. This guide explores robust and efficient alternative reagents and methodologies to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde and the subsequent methylation to this compound.

Formylation of 2,6-Dimethylphenol

Q1: My standard formylation reaction (e.g., Vilsmeier-Haack, Reimer-Tiemann) is giving very low to no yield of 3,5-Dimethyl-4-hydroxybenzaldehyde. What is the likely cause and what are my alternatives?

A1: Low yields in the formylation of 2,6-dimethylphenol using classical methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are common due to the steric hindrance imposed by the two ortho-methyl groups.

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent, a chloroiminium ion, is a relatively bulky electrophile.[1][2][3] Its approach to the electron-rich para position of the phenoxide intermediate is sterically hindered, leading to poor reactivity. For this reaction to be effective, the aromatic substrate must be highly activated.[4]

  • Reimer-Tiemann Reaction: This reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the electrophile.[5] While less bulky than the Vilsmeier reagent, its reactivity with sterically hindered phenols can still be sluggish, often resulting in low yields.[6][7] Furthermore, the reaction is often conducted in a biphasic system, which can lead to mass transfer issues.[8]

Recommended Alternatives:

  • Modified Duff Reaction: This is a highly effective method for the para-formylation of sterically hindered phenols like 2,6-dimethylphenol.[9] The use of hexamethylenetetramine (HMTA) in a strong acid like trifluoroacetic acid (TFA) has been shown to produce 3,5-Dimethyl-4-hydroxybenzaldehyde in good yields (up to 95%).[9][10] The reaction proceeds through the formation of an iminium ion intermediate which is a potent electrophile.[11]

  • Casnati-Skattebøl Formylation (Magnesium-Mediated): This method utilizes paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[12] It is particularly known for its high ortho-selectivity.[8][13] While for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde para-formylation is desired, this method is an excellent alternative for other hindered phenols where ortho-formylation is the goal.

Q2: I am attempting a modified Duff reaction with 2,6-dimethylphenol and HMTA in TFA, but my yield is still not optimal and I'm getting a lot of tar-like side products. How can I improve this?

A2: While the modified Duff reaction is generally robust, several factors can lead to suboptimal yields and the formation of polymeric side products.

  • Reaction Temperature: Overheating can promote the formation of phenol-formaldehyde-type resins.[14] It is crucial to maintain the reaction at a controlled reflux temperature.

  • Stoichiometry: An excess of HMTA can sometimes lead to the formation of di-formylated or other side products, although with the para-position being the only accessible one in 2,6-dimethylphenol, this is less of a concern.[14] However, ensuring the correct molar ratios as per established protocols is critical.

  • Reaction Time: Prolonged reaction times can lead to decomposition of the product and increased resin formation. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.[14]

  • Work-up Procedure: The work-up is critical. The reaction mixture is highly acidic due to TFA. Quenching with ice-water followed by careful neutralization is necessary to prevent product degradation.

Troubleshooting Workflow for Modified Duff Reaction

start Low Yield in Duff Reaction check_temp Check Reaction Temperature start->check_temp check_stoich Verify Reagent Stoichiometry start->check_stoich check_time Monitor Reaction Time (TLC) start->check_time check_workup Review Work-up Procedure start->check_workup optimize Optimize Conditions check_temp->optimize Maintain gentle reflux check_stoich->optimize Use correct molar ratios check_time->optimize Stop reaction at optimal point check_workup->optimize Ensure proper quenching and neutralization

Caption: Troubleshooting workflow for the modified Duff reaction.

Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

Q3: My methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde with dimethyl sulfate (DMS) is incomplete. How can I drive the reaction to completion?

A3: Incomplete methylation is a common issue and can often be resolved by optimizing the reaction conditions.

  • Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Sodium hydroxide or potassium carbonate are commonly used.[15] Ensure at least a stoichiometric amount of base is used relative to the phenol.

  • Solvent: While the reaction can be run under solvent-free conditions, the use of a polar aprotic solvent like DMF can aid in dissolving the reactants and promoting the reaction.[16]

  • Temperature: Gently heating the reaction mixture (e.g., 75-95°C) can increase the reaction rate.[15]

  • Excess Methylating Agent: Using a slight excess of dimethyl sulfate can help drive the reaction to completion. However, be aware that DMS is highly toxic and should be handled with extreme caution in a fume hood.[15]

Q4: Are there greener or safer alternatives to dimethyl sulfate for the methylation step?

A4: Yes, dimethyl carbonate (DMC) is an excellent environmentally friendly alternative to dimethyl sulfate.[16] It is significantly less toxic and produces benign byproducts. The reaction with DMC is typically carried out at higher temperatures (130-180°C) and may require a catalyst such as a Y-type zeolite or an organic base like DBU.[16]

Comparison of Alternative Formylation Reagents

The following table provides a comparative overview of the most relevant formylation methods for sterically hindered phenols like 2,6-dimethylphenol.

Reaction NameFormylating AgentCatalyst/SolventTypical Temp.Typical TimeTypical Yield (with hindered phenols)Key AdvantagesKey Disadvantages
Modified Duff Reaction Hexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA)80-100°C12 hHigh (up to 95%)[9][10]High yield for para-formylation of hindered phenols.Requires corrosive and expensive TFA.
Casnati-Skattebøl Formylation ParaformaldehydeMgCl₂, Triethylamine in THF or ACNReflux2-4 hGood to Excellent[13]High ortho-selectivity, mild conditions.Not suitable for para-formylation.
Reimer-Tiemann Reaction ChloroformStrong base (e.g., NaOH)60-70°CSeveral hoursLow to Moderate[6][7]Does not require anhydrous conditions.Often low yields with hindered substrates, formation of isomers.
Vilsmeier-Haack Reaction DMF, POCl₃-0-100°C2.5-6.5 hGenerally low for hindered phenols[1][2][3]Wide substrate scope for electron-rich, unhindered arenes.Inefficient for sterically hindered phenols.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde via Modified Duff Reaction

This protocol is adapted from a literature procedure with demonstrated high yield for the target intermediate.[10]

Reagents and Equipment:

  • 2,6-Dimethylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and extraction

  • Diethyl ether

  • Sodium carbonate

  • Ice

Procedure:

  • In a round-bottom flask, combine 2,6-dimethylphenol (0.1 mol), hexamethylenetetramine (0.1 mol), and trifluoroacetic acid (150 ml).

  • Heat the mixture to reflux (approximately 85-90°C) with stirring for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture by removing the trifluoroacetic acid under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into 600 ml of ice water and stir for 15 minutes.

  • Carefully make the mixture basic with sodium carbonate.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a solid product.

  • The crude 3,5-Dimethyl-4-hydroxybenzaldehyde can be further purified by recrystallization from a chloroform-pentane mixture.

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns.[17][18][19][20] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Hexamethylenetetramine (HMTA) is a flammable solid and can cause skin allergies.[21] Avoid creating dust and keep away from ignition sources.

Protocol 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol is a general method for the methylation of hydroxybenzaldehydes.[15]

Reagents and Equipment:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Dimethyl Carbonate (DMC)

  • Potassium carbonate

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • In a round-bottom flask, mix 3,5-Dimethyl-4-hydroxybenzaldehyde (0.1 mol), potassium carbonate (0.15 mol), and dimethyl sulfate (0.12 mol).

  • Heat the mixture with stirring to 85-95°C for 3-4 hours.

  • After cooling, add water to the reaction mixture.

  • The product, this compound, can be isolated by filtration or extraction with a suitable organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Safety Precautions:

  • Dimethyl sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE. Have an ammonia solution readily available to neutralize any spills.

Mechanistic Insights

The Duff Reaction Mechanism

The Duff reaction proceeds through a series of steps involving the activation of hexamethylenetetramine by the acidic medium.

HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA H+ (TFA) Iminium_Ion Iminium Ion Electrophile Protonated_HMTA->Iminium_Ion Ring Opening EAS Electrophilic Aromatic Substitution (para-attack) Iminium_Ion->EAS Phenol 2,6-Dimethylphenol Phenol->EAS Intermediate Benzylamine Intermediate EAS->Intermediate Redox Intramolecular Redox Intermediate->Redox Hydrolysis Hydrolysis Redox->Hydrolysis Product 3,5-Dimethyl-4-hydroxybenzaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction.

In the presence of a strong acid like TFA, HMTA is protonated and undergoes ring-opening to form a reactive iminium ion. This potent electrophile then attacks the electron-rich para position of 2,6-dimethylphenol in an electrophilic aromatic substitution. The resulting benzylamine intermediate undergoes an intramolecular redox reaction, followed by hydrolysis during the work-up to yield the final aldehyde product.[11]

References

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • SynArchive. (n.d.). Casnati-Skattebøl Formylation. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Org. Synth. 2012, 89, 220. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET. [Link]

  • Journal of Visualized Experiments. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]

  • Wikipedia. (n.d.). Casiraghi formylation. [Link]

  • YouTube. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols | Request PDF. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). (PDF) Organogel delivery vehicles for the stabilization of organolithium reagents. [Link]

  • Acta Chemica Scandinavica. (n.d.). Convenient Method for the ortho-Formylation - of Phenols. [Link]

  • RSC Publishing. (n.d.). Formylation of phenols using formamidine acetate. [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Sciencemadness. (n.d.). THE REIhtER-TIEMANN REACTION. [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. [Link]

  • Scribd. (n.d.). 2,6-Dimethylphenol and Kolbe's Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • AmericanBio. (2015). TRIFLUOROACETIC ACID. [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde, a key intermediate in various pharmaceutical and chemical manufacturing processes. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both success and scalability.

Synthetic Overview & Core Strategy

The most common and scalable route to this compound involves the formylation of a suitable precursor, 2,6-dimethylanisole. The Vilsmeier-Haack reaction is the industry-standard method for this transformation due to its use of cost-effective reagents and generally high yields on electron-rich aromatic substrates.[1] The precursor, 2,6-dimethylanisole, is typically prepared via the methylation of 2,6-dimethylphenol.

The overall synthetic workflow is as follows:

Synthetic_Workflow A 2,6-Dimethylphenol B 2,6-Dimethylanisole A->B Methylation (e.g., DMS, NaH) C This compound B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Fig 1. High-level synthetic pathway for this compound.

Troubleshooting Guide & FAQs: Vilsmeier-Haack Formylation

The formylation step is the most critical and often presents the most challenges. This section addresses common issues encountered during the Vilsmeier-Haack reaction of 2,6-dimethylanisole.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

Low yield is the most frequent issue and can be traced back to several factors related to reagents, reaction conditions, and the substrate itself.

Answer:

Several factors can contribute to low yields in this specific Vilsmeier-Haack formylation.[2] The Vilsmeier reagent, an electrophilic iminium salt, is a weak electrophile, making the reaction highly sensitive to both substrate reactivity and reaction conditions.[3]

Troubleshooting Steps & Explanations:

  • Integrity of the Vilsmeier Reagent:

    • Cause: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] Both reagents are highly sensitive to moisture. Contamination with water will hydrolyze the POCl₃ and the active Vilsmeier reagent, halting the reaction.

    • Solution: Ensure you are using anhydrous DMF and a fresh, unopened bottle of POCl₃. If you suspect your DMF is wet (it can absorb atmospheric moisture), it should be dried over molecular sieves or distilled. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature and Time:

    • Cause: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0 °C). However, the subsequent electrophilic attack by the electron-rich 2,6-dimethylanisole may require thermal energy to proceed at a practical rate.[5] Insufficient heating can lead to an incomplete reaction.

    • Solution: After the addition of 2,6-dimethylanisole at 0 °C, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.

  • Stoichiometry of Reagents:

    • Cause: An incorrect ratio of POCl₃ to DMF can lead to an incompletely formed Vilsmeier reagent. Similarly, an insufficient amount of the Vilsmeier reagent relative to the substrate will result in unreacted starting material.

    • Solution: A slight excess of the Vilsmeier reagent is often beneficial. A molar ratio of 1.5:1 of the Vilsmeier reagent to the 2,6-dimethylanisole substrate is a good starting point for optimization.[5]

Q2: The reaction mixture turned dark brown or black upon heating. What does this signify?

Answer:

Significant color change to dark brown or black is indicative of decomposition and side reactions. This is often caused by excessive heating or the presence of impurities.

Troubleshooting Steps & Explanations:

  • Overheating: The Vilsmeier-Haack reaction, while often requiring heat, can lead to polymerization or charring of the substrate if the temperature is too high. The methoxy and methyl groups on the ring are activating, making the substrate susceptible to undesired side reactions at elevated temperatures.

    • Solution: Maintain the reaction temperature strictly within the optimized range (e.g., 60-70 °C). Use a temperature-controlled oil bath for uniform heating.

  • Chlorination Side Reactions: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts and decomposition.[5]

    • Solution: Maintain the lowest effective reaction temperature that allows the reaction to proceed to completion. Prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with reactive species.[5]

Q3: My TLC plate shows multiple spots, including one very close to my starting material. What are these byproducts?

Answer:

The formation of byproducts is a common reason for low yields and purification difficulties.[5]

Troubleshooting Steps & Explanations:

  • Incomplete Reaction: The spot closest to your starting material is likely unreacted 2,6-dimethylanisole.

    • Solution: Refer to the solutions for Q1 . Extend reaction time or cautiously increase the temperature.

  • Positional Isomers: While formylation is expected at the para-position due to steric hindrance from the two methyl groups, trace amounts of ortho-formylation might occur under certain conditions, though this is less likely for this specific substrate.

    • Solution: Proper temperature control can enhance regioselectivity. Purification via column chromatography should effectively separate these isomers.

  • Decomposition Products: Streaking or multiple spots on the TLC could be due to the decomposition issues mentioned in Q2 .

The following decision tree can help diagnose low-yield issues:

Troubleshooting_Vilsmeier Start Low Yield in Formylation CheckReagents Are POCl3 and DMF anhydrous and fresh? Start->CheckReagents CheckTemp Was the reaction heated after initial addition (e.g., 60-70°C)? CheckReagents->CheckTemp Yes Sol_Reagents Use fresh, anhydrous reagents under an inert atmosphere. CheckReagents->Sol_Reagents No CheckTLC Does TLC show unreacted starting material? CheckTemp->CheckTLC Yes Sol_Temp Heat the reaction and monitor progress by TLC. Extend time if needed. CheckTemp->Sol_Temp No CheckTLC->Sol_Temp Yes Sol_Decomp Reaction may have decomposed. Re-run with stricter temperature control. CheckTLC->Sol_Decomp No (and mixture is dark) Sol_Stoichiometry Optimize stoichiometry. Use a slight excess of Vilsmeier reagent.

Fig 2. Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

Work-up and Purification FAQs

Q4: The work-up procedure is difficult, and my product oils out instead of precipitating. How can I improve isolation?

Answer:

The work-up of a Vilsmeier-Haack reaction involves quenching the reaction by hydrolyzing the intermediate iminium salt.[2] This is typically done by carefully pouring the reaction mixture into a beaker of crushed ice and water.[5]

Troubleshooting Steps & Explanations:

  • Oiling Out: this compound has a relatively low melting point. If the quenching and extraction process generates heat, or if residual solvent is present, the product may separate as an oil rather than a solid.

    • Solution: Ensure the ice/water mixture for quenching is substantial and vigorously stirred. Perform extractions with a suitable organic solvent (like ethyl acetate or dichloromethane) promptly after quenching. If the product persists as an oil, you can proceed with liquid-liquid extraction and purify the resulting crude oil via column chromatography or vacuum distillation.[6]

  • Inducing Crystallization:

    • Solution: After extraction and concentration, if the product is an oil, try dissolving it in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol or a hexane/ethyl acetate mixture) and then cooling slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

Q5: What is the best method for purifying the final product to >99% purity for drug development applications?

Answer:

Achieving high purity requires a multi-step approach involving careful work-up, followed by either recrystallization or chromatography.

Purification Strategy Comparison:

MethodAdvantagesDisadvantagesBest For
Recrystallization Cost-effective, scalable, can yield very pure material.Potential for material loss in the mother liquor. May not remove impurities with similar solubility.Removing minor impurities when the crude product is >90% pure.
Column Chromatography Excellent for separating multiple components and closely related impurities.More expensive (solvents, silica), less scalable for large quantities.Complex crude mixtures with multiple byproducts.
Vacuum Distillation Effective for thermally stable, low-melting-point solids or liquids.[6]Requires specialized equipment. Not suitable for thermally sensitive compounds.Oily products or removing non-volatile impurities.

Recommended Protocol for High Purity:

  • Perform a standard aqueous work-up and extraction.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

  • Combine the pure fractions, concentrate the solvent, and perform a final recrystallization from a suitable solvent like isopropanol to obtain a highly pure, crystalline solid.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and scale.

Step 1: Synthesis of 2,6-Dimethylanisole

(This step is assumed to be completed, yielding the starting material for the formylation.)

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: To a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. A thick, white salt (the Vilsmeier reagent) may form.[3]

  • Addition of Substrate: Dissolve 2,6-dimethylanisole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[5]

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. This quench is exothermic and should be done in a fume hood.

  • Isolation: Stir the aqueous mixture for 30 minutes. The product may precipitate as a solid or separate as an oil. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Brainly.com. (2023). p-Methoxybenzaldehyde can be prepared from anisole using the Gatterman-Koch formylation. What mixture of.... Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Venkatesh, K., Pandurangan, A., & Murugesan, V. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4).
  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Patil, S., & Patil, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Ishii, H., et al. (1983). Several benzaldehyde derivatives were prepared for use as synthetic starting materials. Chemical and Pharmaceutical Bulletin, 31, 3024-3038.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Manchand, P. S., Belica, P. S., & Wong, H. S. (2006). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • NPTEL Archive. (n.d.).
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalytic synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Navigating the Synthesis

This compound is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its preparation typically involves the electrophilic formylation of an electron-rich aromatic precursor, such as 2,6-dimethylanisole. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4]

The core of a successful synthesis lies in understanding the catalyst system, managing reaction conditions, and anticipating potential challenges. This guide is structured to address specific issues you may encounter, providing both troubleshooting solutions and answers to frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of this compound via the Vilsmeier-Haack reaction.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is moisture-sensitive. Its formation is a critical first step.

    • Solution: Ensure your DMF is anhydrous. If the DMF bottle is old or smells fishy (due to decomposition to dimethylamine), use a freshly opened bottle or distill it over a suitable drying agent.[5] Similarly, use a fresh, unopened bottle of POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Insufficient Reaction Temperature or Time: While the formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C), the subsequent electrophilic substitution on the aromatic ring may require more energy.[6]

    • Solution: After the addition of your substrate (2,6-dimethylanisole), allow the reaction to warm to room temperature and then gently heat it (e.g., to 60-70 °C) for several hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Substrate Reactivity: While the methoxy and two methyl groups make the ring electron-rich, other factors can influence reactivity.

    • Solution: For less reactive substrates, increasing the molar ratio of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents relative to the substrate) can improve conversion.[6]

Q2: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are they and how can I avoid them?

Possible Causes & Solutions:

  • Di-formylation or Tri-formylation: Highly activated aromatic rings can sometimes undergo multiple formylation reactions.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of the Vilsmeier reagent to the substrate between 1.1:1 and 1.5:1 as a starting point.[6] Adding the Vilsmeier reagent dropwise to the substrate solution can also help prevent localized high concentrations that favor multiple additions.

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[6]

    • Solution: Maintain the lowest effective reaction temperature. If heating is necessary, do so cautiously and for the minimum time required for complete conversion of the starting material, as monitored by TLC.

  • Hydrolysis Issues: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium ion intermediate to the aldehyde.[1][4] Incomplete or improper hydrolysis can lead to impurities.

    • Solution: After the reaction is complete, quench the mixture by pouring it onto crushed ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to neutralize the acid and facilitate hydrolysis.[2] Ensure thorough stirring during this work-up step.

Q3: The reaction mixture becomes a thick, unstirrable precipitate during the formation of the Vilsmeier reagent. How can I manage this?

Possible Causes & Solutions:

  • Precipitation of the Vilsmeier Reagent: The Vilsmeier reagent itself is a salt and can precipitate from the reaction mixture, especially if the concentration is high. This can trap the magnetic stir bar and halt mixing.[7]

    • Solution 1 (Solvent): Add a co-solvent. While DMF is a reactant, using an inert solvent like dichloromethane (DCM) or chloroform can help keep the reagent in solution.[5][8]

    • Solution 2 (Mechanical Agitation): For larger-scale reactions, switch from a magnetic stirrer to an overhead mechanical stirrer, which can handle thicker slurries more effectively.

    • Solution 3 (Reverse Addition): Instead of adding POCl₃ to DMF, try adding the DMF dropwise to a solution of POCl₃ in your chosen inert solvent. This can sometimes help to better control the exotherm and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for this synthesis?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic (chloromethylene)dimethyliminium ion, which is the active Vilsmeier reagent.[1][2][3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate (2,6-dimethylanisole) attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate. During aqueous work-up, this intermediate is hydrolyzed to yield the final product, this compound.[4][8]

Q2: Are there alternative, greener catalysts for this formylation?

While the POCl₃/DMF system is classic, concerns over the use of a stoichiometric and hazardous reagent like POCl₃ have led to research into catalytic versions.[9] Some recent developments include:

  • Phosphine-Catalyzed Reactions: Catalytic cycles involving P(III)/P(V)=O have been developed for Vilsmeier-Haack-type reactions, though their application to this specific substrate may require optimization.[9]

  • Zeolite Catalysts: For some electrophilic aromatic substitutions, zeolites can act as shape-selective, reusable heterogeneous catalysts, potentially improving regioselectivity and simplifying work-up.[10]

However, for reliability and scale, the traditional POCl₃/DMF system remains the most documented method.

Q3: How do I choose the right starting material?

The logical precursor is 2,6-dimethylanisole. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The two methyl groups (-CH₃) are also activating and ortho-, para-directing. In 2,6-dimethylanisole, the position para to the strongly directing methoxy group is the only one available for substitution, leading to high regioselectivity for the desired product.

An alternative route could be the selective oxidation of 2,4,6-trimethylphenol, which has been shown to produce 3,5-dimethyl-4-hydroxybenzaldehyde.[11] This would then require a subsequent methylation step to obtain the final product.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure and should be adapted based on laboratory scale and safety protocols.

Materials:

  • 2,6-Dimethylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Crushed ice

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes. A precipitate may form.

  • Reaction with Substrate:

    • Dissolve 2,6-dimethylanisole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to 40-60 °C and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (5-6 equivalents).

    • Continue stirring for 30-60 minutes to ensure complete hydrolysis.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizing the Process

Reaction Workflow

The following diagram outlines the key stages of the synthesis.

Vilsmeier_Haack_Workflow reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0-5°C) substrate_add 2. Substrate Addition (2,6-Dimethylanisole in DCM) reagent_prep->substrate_add reaction 3. Electrophilic Substitution (Heat to 40-60°C, Monitor by TLC) substrate_add->reaction workup 4. Hydrolysis & Work-up (Ice + NaOAc solution) reaction->workup extraction 5. Extraction (DCM or EtOAc) workup->extraction purification 6. Purification (Chromatography/Recrystallization) extraction->purification product Pure 3,5-Dimethyl-4- Methoxybenzaldehyde purification->product

Caption: Key stages of the Vilsmeier-Haack synthesis.

Troubleshooting Logic

This flowchart provides a logical path for diagnosing common issues.

Troubleshooting_Logic start Low or No Product Yield? check_reagents Are DMF and POCl₃ anhydrous and fresh? start->check_reagents Yes check_byproducts Multiple Spots on TLC? start->check_byproducts No, but... check_temp Was the reaction heated after substrate addition? check_reagents->check_temp Yes check_temp->check_byproducts If still low yield stoichiometry Adjust stoichiometry to 1.1-1.5 eq. of Vilsmeier reagent. check_byproducts->stoichiometry Yes temp_control Lower reaction temperature to minimize side reactions. stoichiometry->temp_control

Caption: A decision tree for troubleshooting low yields.

Data Summary

The table below summarizes typical reaction parameters and expected outcomes. Actual results may vary based on specific lab conditions and scale.

ParameterRecommended RangeRationale
Substrate 2,6-DimethylanisoleHighly activated and regioselective for para-substitution.
Reagents POCl₃ / DMFForms the active Vilsmeier reagent for formylation.[1][3]
Stoichiometry (Vilsmeier:Substrate) 1.1:1 to 1.5:1Balances conversion with risk of di-formylation.[6]
Temperature (Reagent Formation) 0 - 10 °CControls the exothermic reaction between DMF and POCl₃.
Temperature (Substitution) 40 - 70 °CProvides activation energy for the C-C bond formation.[6]
Typical Yield 60 - 85%Dependent on purity of reagents and reaction control.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Organic Syntheses. A Catalytic Vilsmeier-Haack Reaction. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • Green Chemistry (RSC Publishing). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction? [Link]

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical role of solvents. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and understanding in your work.

Synthesis Overview: Strategic Pathways

The most common and reliable route to this compound begins with 2,6-Dimethylphenol. The synthesis involves two key transformations: O-methylation followed by formylation of the electron-rich aromatic ring. The choice of solvent and reagents in the formylation step is paramount to achieving high yield and purity.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Formylation (Solvent-Dependent) A 2,6-Dimethylphenol P1 Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., NaOH) Solvent: Water/Organic Biphasic A->P1 Methylation B 2,6-Dimethylanisole P2 Formylating Agent (Vilsmeier or Duff Reagent) Solvent: DMF or TFA B->P2 Formylation P1->B C This compound P2->C

Caption: General synthetic workflow for this compound.

The critical formylation step is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the two methyl groups (-CH₃) are weakly activating, ortho-, para-directing groups. Their combined electronic influence strongly directs the incoming electrophile (the formyl group) to the para position, which is the only unsubstituted position available, leading to high regioselectivity.

Formylation Methods: A Comparative Analysis

The choice of formylation method dictates the solvent system and overall reaction conditions. The two most effective methods for this substrate are the Vilsmeier-Haack reaction and a modified Duff reaction.

Method Reagents Primary Solvent Typical Yield Advantages Disadvantages
Vilsmeier-Haack POCl₃, DMFN,N-Dimethylformamide (DMF)Good to ExcellentReadily available reagents; well-understood mechanism.[1][2][3]Highly sensitive to moisture; DMF can be difficult to remove.[4]
Modified Duff Hexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA)Excellent (~74%)[5]High yield; mild conditions; simple workup.[5][6]TFA is corrosive and expensive.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction failed or gave a very low yield. What are the most likely causes?

A: This is a common issue, almost always traceable to the integrity of the Vilsmeier reagent.

  • Moisture Contamination (Primary Culprit): The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[4] Any water present in your DMF, glassware, or starting material will rapidly decompose the reagent and the POCl₃.

    • Solution: Use freshly opened, anhydrous grade DMF or distill DMF from a suitable drying agent (e.g., CaH₂) before use. Ensure all glassware is rigorously oven- or flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent.

    • Solution: A slight excess of POCl₃ (1.1-1.5 equivalents relative to the substrate) is often used. The POCl₃ should be added dropwise to the DMF at 0 °C to control the exothermic reaction and ensure complete formation of the reagent before adding your substrate.[4]

  • Insufficient Reaction Temperature: While reagent formation requires cooling, the subsequent electrophilic substitution on the relatively electron-rich 2,6-dimethylanisole may require thermal energy to proceed at a practical rate.

    • Solution: After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then gently heat to 50-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]

Q: I attempted the Duff reaction with HMTA in TFA, but my starting material was largely unreacted. Why?

A: While robust, the Duff reaction's success hinges on the acidic medium and reaction time.

  • Insufficiently Acidic Medium: Trifluoroacetic acid (TFA) serves as both the solvent and the strong acid catalyst required to generate the reactive iminium ion electrophile from HMTA.[5][7] Using a weaker acid like acetic acid may not be sufficient for this less-activated substrate, resulting in a sluggish or incomplete reaction.

  • Inadequate Reaction Time/Temperature: This electrophilic substitution requires overcoming an activation energy barrier.

    • Solution: The literature procedure specifies refluxing in TFA (83-90 °C) for an extended period (e.g., 12 hours) to ensure the reaction goes to completion.[5] Confirm that your reaction is maintained at the reflux temperature for the entire duration.

TroubleshootingTree Start Low Yield in Vilsmeier-Haack Q1 Is your DMF anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was POCl₃ added dropwise at 0°C before substrate? A1_Yes->Q2 S1 Use freshly distilled or anhydrous grade DMF. Dry all glassware. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction heated after substrate addition? A2_Yes->Q3 S2 Ensure controlled, low-temp formation of Vilsmeier reagent before adding substrate. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. A3_Yes->End S3 Gently heat to 50-70°C and monitor by TLC. A3_No->S3

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack synthesis.

Issue 2: Product Purity and Side Reactions

Q: My final product is impure. What are the common byproducts and how can solvent choice help?

A: Byproducts depend on the method used. Solvent purity is key to preventing them.

  • For Vilsmeier-Haack:

    • Unreacted DMF: DMF has a high boiling point (153 °C) and can be difficult to remove.

      • Solvent Solution: After quenching the reaction in ice water, the product often precipitates or can be extracted. Thoroughly washing the organic layer with water or brine is crucial to remove residual DMF. Using a co-solvent like Dichloromethane (DCM) can simplify the workup, as it is immiscible with water and easily removed under reduced pressure.

    • Chlorinated Byproducts: At excessively high temperatures, the Vilsmeier reagent can act as a chlorinating agent.[4]

      • Solution: Maintain the lowest effective reaction temperature to minimize this side reaction.

  • For the Duff Reaction:

    • Unreacted HMTA/Byproducts: The workup step is designed to hydrolyze the intermediate imine salt and remove HMTA-related species.

      • Solution: The workup involves quenching with a large volume of ice water and then basifying.[5] This ensures the hydrolysis of the imine intermediate to the aldehyde and helps in partitioning the basic HMTA byproducts into the aqueous layer during extraction.

General FAQs

Q: Why is DMF the standard solvent and reagent for the Vilsmeier-Haack reaction?

A: DMF (N,N-Dimethylformamide) plays a dual role. It is a polar aprotic solvent that effectively solubilizes the aromatic substrate and the polar intermediates. Critically, it is also the reactant that combines with POCl₃ to form the actual electrophile, the Vilsmeier reagent.[3][8] Its high boiling point also allows for a wide range of reaction temperatures.

Q: What is the role of the solvent during the workup and purification phase?

A: The solvent's role shifts from reaction medium to separation medium.

  • Quenching: The reaction is typically quenched by pouring it into ice water. This hydrolyzes the reactive intermediates to form the final aldehyde product and neutralizes any remaining acidic reagents.

  • Extraction: A water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) is used to extract the desired aldehyde from the aqueous mixture. The polarity of the extraction solvent must be chosen to maximize the solubility of the product while minimizing the solubility of impurities.

  • Recrystallization: The final purification is often achieved by recrystallization. A solvent or solvent system is chosen in which the product is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling. For this compound, solvents like ethanol or mixtures of hexane/ethyl acetate are often effective.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of electron-rich arenes.[4][9]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF over 30-60 minutes. Maintain the temperature at 0-5 °C. A precipitate of the Vilsmeier reagent may form.[4]

  • Substrate Addition: Dissolve 2,6-dimethylanisole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Isolation: The crude product may precipitate. If so, collect the solid by vacuum filtration and wash thoroughly with cold water. If it does not precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Modified Duff Reaction (HMTA/TFA)

This protocol is based on the highly effective method described by Smith, W. E.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylanisole (1 equivalent) and hexamethylenetetramine (HMTA) (1-1.2 equivalents).

  • Solvent Addition: Add trifluoroacetic acid (TFA) to the flask. Sufficient TFA should be used to completely dissolve the reactants and act as the solvent (e.g., ~10 mL per gram of substrate).

  • Reaction Progression: Heat the mixture to reflux (83-90 °C) and maintain this temperature for 12-15 hours.

  • Workup and Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the TFA. Add the residue to a large volume of ice water with vigorous stirring.

  • Hydrolysis and Isolation: Make the aqueous mixture basic (pH > 8) by the careful addition of sodium carbonate (Na₂CO₃) or another suitable base. Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent like a chloroform-pentane mixture to yield this compound.[5]

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • Li, K. T., Wang, I., & Chang, K. R. (1993). Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst. Industrial & Engineering Chemistry Research, 32(6), 1007-1011. [Link]

  • Żukowski, W., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(55). [Link]

  • Semantic Scholar. (1993). Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst.[Link]

  • NROChemistry. Vilsmeier-Haack Reaction.[Link]

  • ACS Publications. (1993). Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst.[Link]

  • PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.[Link]

  • Wikipedia. Duff reaction.[Link]

  • Cambridge University Press. Duff Reaction.[Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973. [Link]

  • Wikipedia. Gattermann reaction.[Link]

  • Wikipedia. Reimer–Tiemann reaction.[Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction.[Link]

  • SynArchive. Duff Reaction.[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.[Link]

  • Wikipedia. Vilsmeier–Haack reaction.[Link]

  • Wikipedia. Electrophilic aromatic substitution.[Link]

Sources

Technical Support Center: Navigating Reactions of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3,5-Dimethyl-4-Methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Core Principles of Reaction Monitoring

Successful synthesis relies on accurate monitoring of reaction progress. For transformations involving this compound, several analytical techniques are indispensable. The choice of method depends on the specific reaction, available equipment, and the information required.

A general workflow for monitoring these reactions is outlined below. This systematic approach ensures that you can track the consumption of starting materials, the formation of products, and the appearance of any byproducts in near real-time.

Reaction Monitoring Workflow General Reaction Monitoring Workflow start Start Reaction aliquot Take an Aliquot of the Reaction Mixture start->aliquot tlc Analyze by TLC (Quick Check) aliquot->tlc decision Is the Reaction Complete? tlc->decision decision->aliquot No, Continue Reaction quantitative Quantitative Analysis (GC-MS, HPLC, NMR) decision->quantitative Yes workup Reaction Workup and Purification quantitative->workup end End workup->end

Caption: A general workflow for monitoring organic reactions.

Troubleshooting Common Reactions

This section addresses specific issues that may arise during common reactions with this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] It is a valuable method for forming carbon-carbon bonds.

FAQ 1: My Knoevenagel condensation is sluggish or not proceeding to completion. What are the likely causes and solutions?

  • Expert Insight: The electron-donating nature of the methoxy and dimethyl groups on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to unsubstituted benzaldehyde.[2]

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst, typically a weak base like piperidine or ammonium acetate, is active.[2][3] If using a solid-supported catalyst, verify it hasn't been deactivated.

    • Reaction Conditions: Gentle heating may be necessary to drive the reaction to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Water Removal: The reaction produces water, which can inhibit the reaction from reaching completion. If applicable, use a Dean-Stark apparatus to azeotropically remove water and shift the equilibrium towards the product.[2]

    • Reagent Purity: Use high-purity this compound and active methylene compound. Impurities can interfere with the catalyst and the reaction.[2]

FAQ 2: I am observing a significant amount of a byproduct with a higher molecular weight than my expected product. What could it be?

  • Expert Insight: A common side reaction in Knoevenagel condensations, especially with highly reactive methylene compounds like malononitrile, is a Michael addition.[2] The initially formed α,β-unsaturated product can act as an electrophile and react with another molecule of the active methylene compound.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) to reduce the concentration of the active methylene compound available for Michael addition.[2]

    • Slow Addition: Add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.[2]

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes decrease the rate of the Michael addition more significantly than the desired Knoevenagel condensation.[2]

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the aldehyde to form a secondary alcohol.

FAQ 3: My Grignard reaction is giving a low yield of the desired alcohol, and I am recovering a lot of the starting aldehyde. What is going wrong?

  • Expert Insight: Grignard reagents are highly basic and will react with any acidic protons present, including water.[4] This is a much faster reaction than the desired nucleophilic addition to the carbonyl.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[4][5]

    • Grignard Reagent Quality: If you are preparing the Grignard reagent, ensure the magnesium turnings are fresh and the alkyl/aryl halide is pure.[5] The concentration of a freshly prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[4]

    • Reaction Temperature: The addition of the Grignard reagent to the aldehyde is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.[4]

FAQ 4: I am observing a significant amount of a white solid precipitating during my Grignard reaction, and the yield is still low.

  • Expert Insight: If the ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard reagent can act as a base and deprotonate the α-carbon of a ketone, forming an enolate.[4] While this is less common with aldehydes, bulky Grignard reagents can still lead to reduction of the aldehyde to the corresponding primary alcohol.

  • Troubleshooting Steps:

    • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

    • Slow Addition: Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent at any given time.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide.[6][7]

FAQ 5: My Wittig reaction is not proceeding, and I am only recovering the starting aldehyde and triphenylphosphine oxide. What could be the issue?

  • Expert Insight: The formation of the phosphorus ylide is a critical step. The base used to deprotonate the phosphonium salt must be strong enough to generate the ylide.

  • Troubleshooting Steps:

    • Ylide Formation: Ensure that the ylide is properly formed before adding the aldehyde. The choice of base is crucial; for non-stabilized ylides, strong bases like n-butyllithium or sodium amide are typically required.[8]

    • Anhydrous and Inert Conditions: The ylide is also sensitive to moisture and air. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

    • Reagent Purity: The purity of the phosphonium salt and the base is important. Impurities can quench the ylide or interfere with the reaction.

FAQ 6: My Wittig reaction is giving a mixture of E and Z isomers of the alkene product. How can I control the stereoselectivity?

  • Expert Insight: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically give the (Z)-alkene, while stabilized ylides (with an electron-withdrawing group on the carbanion) tend to give the (E)-alkene.[7]

  • Troubleshooting Steps:

    • Ylide Type: To favor the (Z)-alkene, use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). To favor the (E)-alkene, use a stabilized ylide (e.g., from a phosphonium salt with an adjacent ester or ketone group).

    • Reaction Conditions: For non-stabilized ylides, running the reaction in a non-polar, aprotic solvent in the absence of lithium salts can enhance the selectivity for the (Z)-alkene.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde and an amine into a more substituted amine. It involves the initial formation of an imine or enamine, which is then reduced.[9]

FAQ 7: My reductive amination is resulting in a low yield of the desired amine, and I am observing the formation of a side product that appears to be the alcohol corresponding to my starting aldehyde.

  • Expert Insight: This indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and/or reduction of the imine.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[9]

    • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). This is because the acid catalyzes both the addition of the amine to the carbonyl and the subsequent dehydration. However, if the pH is too low, the amine will be protonated and become non-nucleophilic.

    • Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can be done without isolating the imine intermediate.[10]

FAQ 8: I am having difficulty purifying my amine product from the unreacted imine.

  • Expert Insight: Incomplete reduction of the imine is a common issue.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reduction step is allowed to proceed to completion. This may require longer reaction times or gentle heating. Monitor the reaction by TLC or another suitable analytical method.

    • Excess Reducing Agent: Using a slight excess of the reducing agent can help drive the reaction to completion.

    • Purification: If a small amount of imine remains, it can sometimes be hydrolyzed back to the aldehyde and amine during an acidic workup, which may simplify purification. However, the stability of your desired amine to these conditions must be considered.

Analytical Techniques: A Deeper Dive

This section provides specific guidance on using common analytical techniques to monitor reactions of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction.[5][10] It allows you to visualize the disappearance of starting materials and the appearance of products.

FAQ 9: I am having trouble getting good separation of my starting material and product on a TLC plate. What can I do?

  • Expert Insight: The key to good TLC separation is finding the right solvent system (eluent). The polarity of the eluent should be adjusted so that the Rf values of the components of interest are between 0.2 and 0.8.[11]

  • Troubleshooting Steps:

    • Solvent Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease its polarity by adding more of the non-polar solvent component (e.g., hexane). If your spots are too low (low Rf), your eluent is not polar enough. Increase its polarity by adding more of the polar solvent component (e.g., ethyl acetate).

    • Solvent System Selection: For benzaldehyde derivatives, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol. Experiment with different ratios to achieve optimal separation.

    • Visualization: Since this compound and many of its derivatives are aromatic, they can be visualized under a UV lamp.[5] Staining with reagents like potassium permanganate or p-anisaldehyde can also be used.

Compound Type Typical Polarity Suggested Starting Eluent (Hexane:Ethyl Acetate)
This compoundModerately Polar7:3 to 9:1
Secondary Alcohol (from Grignard)More Polar5:5 to 7:3
Alkene (from Wittig)Less Polar9:1 to 9.5:0.5
α,β-Unsaturated Product (from Knoevenagel)Moderately Polar6:4 to 8:2
Secondary Amine (from Reductive Amination)More Polar4:6 to 6:4 (may require CH₂Cl₂/MeOH)

Caption: Suggested starting TLC eluent systems for common reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture.[3]

FAQ 10: I am not seeing my expected product in the GC-MS analysis, or the peak is very small.

  • Expert Insight: Not all compounds are suitable for GC-MS analysis. High molecular weight or very polar compounds may not be volatile enough to pass through the GC column.

  • Troubleshooting Steps:

    • Volatility: If your product is a high-boiling point liquid or a solid, it may not be sufficiently volatile. Derivatization to a more volatile compound can sometimes help.

    • Thermal Stability: Some compounds can decompose at the high temperatures used in the GC injector or column. Check the thermal stability of your expected product.

    • Column Choice: Ensure you are using a GC column with the appropriate polarity for your analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for monitoring reactions, especially for compounds that are not volatile or are thermally sensitive.[4]

FAQ 11: I am getting poor peak shape or resolution in my HPLC chromatogram.

  • Expert Insight: Proper method development is crucial for good HPLC separation. This includes selecting the right column, mobile phase, and gradient.

  • Troubleshooting Steps:

    • Column Selection: A C18 reversed-phase column is a good starting point for many organic compounds.[12]

    • Mobile Phase: For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used. Adjusting the ratio of these solvents will change the retention times of your compounds.

    • Gradient Elution: If you have compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve good separation of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor reaction kinetics and determine the ratio of products.[7][13]

FAQ 12: How can I use ¹H NMR to monitor the progress of my reaction?

  • Expert Insight: By taking an aliquot of the reaction mixture at different time points and acquiring a ¹H NMR spectrum, you can track the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The aldehydic proton of this compound has a characteristic chemical shift around 9.8-10.0 ppm, which is often in a clear region of the spectrum.[14]

  • Monitoring Strategy:

    • Identify Diagnostic Peaks: Identify unique and well-resolved peaks for your starting material and product. For reactions of this compound, the aldehydic proton is an excellent handle.

    • Integration: By integrating the signals of the starting material and product, you can determine their relative concentrations and calculate the reaction conversion.

    • Internal Standard: For quantitative analysis, adding a known amount of an internal standard (a compound that does not react and has a peak that does not overlap with other signals) can improve accuracy.

Functional Group Typical ¹H NMR Chemical Shift (ppm)
Aldehydic Proton (-CHO)9.5 - 10.5
Aromatic Protons6.5 - 8.0
Methoxy Protons (-OCH₃)3.7 - 4.0
Methyl Protons (Ar-CH₃)2.2 - 2.5
Vinylic Protons (C=CH)5.0 - 7.5
Carbinol Proton (CH-OH)3.5 - 4.5 (variable)

Caption: Typical ¹H NMR chemical shifts for relevant functional groups.

Troubleshooting Decision Tree

When a reaction does not proceed as expected, a systematic approach to troubleshooting is essential. The following decision tree can help guide your investigation.

Troubleshooting Decision Tree Troubleshooting Low Yield or Failed Reactions start Low Yield or No Reaction check_reagents Are Reagents Pure and Dry? start->check_reagents check_conditions Are Reaction Conditions Correct? check_reagents->check_conditions Yes solution_reagents Purify/Dry Reagents and Repeat check_reagents->solution_reagents No check_procedure Was the Procedure Followed Correctly? check_conditions->check_procedure Yes solution_conditions Optimize Temperature, Time, Catalyst, etc. check_conditions->solution_conditions No side_reactions Are There Side Reactions? check_procedure->side_reactions Yes solution_procedure Review and Repeat Procedure Carefully check_procedure->solution_procedure No purification_issue Was the Product Lost During Workup/Purification? side_reactions->purification_issue No solution_side_reactions Modify Conditions to Minimize Side Reactions side_reactions->solution_side_reactions Yes end Consult Further Literature or Technical Support purification_issue->end No solution_purification Optimize Workup and Purification Protocol purification_issue->solution_purification Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • SciSpace. (n.d.). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t. Retrieved from [Link]

  • 27. A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

  • 20. A Solvent Free Wittig Reaction. (2017, February 23). Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). [Link]

  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • PubMed. (2013, June 7). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. [Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • CAS Common Chemistry. (n.d.). 4-Methoxy-2,5-dimethylbenzaldehyde. [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). [Link]

  • Chemistry Stack Exchange. (2020, February 1). Reaction of dimethyl sulfate with Protocatechualdehyde. [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. [Link]

  • ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3,5-Dimethyl-4-Methoxybenzaldehyde: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dimethyl-4-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of its functional groups—a formyl, a methoxy, and two methyl groups—offers a unique scaffold for molecular elaboration. The successful synthesis of this compound with high purity and yield is paramount for downstream applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering experimental insights and data-driven recommendations for researchers and process chemists. We will dissect the mechanistic underpinnings, procedural nuances, and relative efficiencies of the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction followed by methylation, and the oxidation of the corresponding benzyl alcohol.

Introduction: The Strategic Importance of this compound

The utility of an aromatic aldehyde in organic synthesis is often dictated by the nature and position of its substituents. In this compound, the electron-donating methoxy group activates the aromatic ring, while the flanking methyl groups provide steric hindrance and electronic influence, directing further chemical transformations.[1] This substitution pattern makes it a crucial building block for complex molecular architectures where precise control of regioselectivity is required. Selecting an optimal synthetic pathway is a critical decision, balancing factors such as precursor availability, reaction yield, scalability, and environmental impact.

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound can be approached from several distinct precursors. The most common and logical starting materials are 3,5-dimethylanisole (from the methylation of 2,6-dimethylphenol) or 2,6-dimethylphenol itself. We will evaluate the most prominent formylation techniques applied to these substrates.

Method A: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][3] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][5]

Mechanism: The reaction proceeds via a two-stage mechanism. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[3][5] The electron-rich 3,5-dimethylanisole then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The strong activating effect of the para-directing methoxy group, combined with the ortho-directing methyl groups, overwhelmingly favors substitution at the sterically accessible C4 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[3][4]

Causality and Field Insights: This method is often the preferred route in industrial settings due to its generally high yields and regioselectivity for activated arenes.[5] The starting material, 3,5-dimethylanisole, is readily accessible from 2,6-xylenol. The reaction conditions are relatively mild, typically ranging from 0°C to room temperature, which helps to minimize side-product formation.[4] A critical experimental choice is the slow, controlled addition of POCl₃ to the DMF/substrate solution at low temperature to manage the exothermic formation of the Vilsmeier reagent.

  • Advantages: High regioselectivity, good to excellent yields, single-step transformation from the anisole precursor.

  • Disadvantages: POCl₃ is corrosive and moisture-sensitive, requiring careful handling. The reaction can be highly exothermic.

Method B: Reimer-Tiemann Formylation of 2,6-Dimethylphenol & Subsequent Methylation

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6][7][8] This pathway involves two distinct synthetic operations: the formylation of 2,6-dimethylphenol to produce 3,5-dimethyl-4-hydroxybenzaldehyde, followed by the methylation of the phenolic hydroxyl group.

Mechanism: The reaction is typically performed in a biphasic system of aqueous strong base (e.g., NaOH) and chloroform (CHCl₃).[6] The hydroxide deprotonates both the chloroform to form a trichloromethyl anion, which rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂), and the phenol to form the electron-rich phenoxide ion.[6][9] The phenoxide's delocalized negative charge makes the aromatic ring highly nucleophilic, attacking the dichlorocarbene preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic conditions yields the formyl group.[6] The second step involves a standard Williamson ether synthesis, where the intermediate hydroxybenzaldehyde is deprotonated and reacted with a methylating agent like dimethyl sulfate or methyl iodide.

Causality and Field Insights: While historically significant, the Reimer-Tiemann reaction often suffers from moderate yields (typically 5-35% for xylenols) and the formation of byproducts.[10] The harsh basic conditions and elevated temperatures can lead to side reactions.[6] Furthermore, the biphasic nature of the reaction requires vigorous mixing or the use of a phase-transfer catalyst to achieve reasonable reaction rates.[6][11] This two-step approach adds complexity and potential for yield loss compared to a direct formylation method.

  • Advantages: Utilizes a readily available phenol precursor.

  • Disadvantages: Typically low to moderate yields, harsh reaction conditions, formation of byproducts, and requires a second methylation step.

Method C: Oxidation of 3,5-Dimethyl-4-Methoxybenzyl Alcohol

A third strategy involves the oxidation of the corresponding primary alcohol, 3,5-dimethyl-4-methoxybenzyl alcohol. This approach is contingent on the efficient synthesis of the alcohol precursor.

Mechanism: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, with a vast array of available reagents.[12] Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common choices include pyridinium chlorochromate (PCC), Swern oxidation (using DMSO and oxalyl chloride), or Dess-Martin periodinane.[12] More modern, greener methods may employ catalytic systems with oxygen or air as the terminal oxidant.[13][14]

Causality and Field Insights: This method's viability is entirely dependent on the accessibility of the starting alcohol. If 3,5-dimethyl-4-methoxybenzyl alcohol can be synthesized efficiently (e.g., via reduction of a corresponding ester or acid), its oxidation can be a very clean and high-yielding final step.[13] However, this route adds steps to the overall synthesis compared to direct formylation of 3,5-dimethylanisole, making it less atom-economical. The choice of oxidant is critical; while classic chromium-based reagents like PCC are effective, their toxicity and disposal issues make them less desirable for large-scale synthesis.

  • Advantages: Can be a very high-yielding and clean reaction for the final step.

  • Disadvantages: The overall process is longer as it requires the prior synthesis of the benzyl alcohol precursor. The choice of oxidizing agent has significant cost and environmental implications.

Quantitative Data and Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic methods, providing a basis for objective comparison.

FeatureMethod A: Vilsmeier-HaackMethod B: Reimer-Tiemann & MethylationMethod C: Oxidation of Benzyl Alcohol
Starting Material 3,5-Dimethylanisole2,6-Dimethylphenol3,5-Dimethyl-4-Methoxybenzyl Alcohol
Number of Steps 121 (from alcohol) / >2 (overall)
Typical Yield 75-90%20-40% (overall)>90% (oxidation step)
Key Reagents POCl₃, DMFCHCl₃, NaOH, Dimethyl SulfatePCC, DMSO, or other oxidants
Reaction Conditions 0°C to 80°C, 2-6 hours[4]60-70°C, 3-5 hours (Formylation)[9]Varies with oxidant (e.g., Room Temp)
Purity & Selectivity High regioselectivityModerate, potential for byproductsHigh, if a selective oxidant is used
Scalability Good, but exotherm requires controlModerate, biphasic nature is challengingGood, but cost of oxidant is a factor
Safety Concerns POCl₃ is corrosive; exothermCHCl₃ is toxic; strong baseVaries (e.g., Cr(VI) reagents are toxic)

Recommended Experimental Protocol: Vilsmeier-Haack Synthesis

Based on the comparative analysis, the Vilsmeier-Haack reaction represents the most efficient, selective, and high-yielding approach for the synthesis of this compound.

Workflow Diagram: Vilsmeier-Haack Synthesis

G cluster_start Starting Materials cluster_reagent Reagent Addition (0°C) cluster_reaction Reaction & Hydrolysis cluster_end Final Product Start_Anisole 3,5-Dimethylanisole Vilsmeier_Reagent In-situ formation of Vilsmeier Reagent Start_Anisole->Vilsmeier_Reagent Start_DMF DMF (Solvent/Reagent) Start_DMF->Vilsmeier_Reagent Reagent_POCl3 POCl3 (Phosphorus Oxychloride) Reagent_POCl3->Vilsmeier_Reagent Slow addition Reaction_Mix Electrophilic Aromatic Substitution (Stir at RT) Vilsmeier_Reagent->Reaction_Mix Workup Aqueous Workup (Hydrolysis of Iminium Salt) Reaction_Mix->Workup Product 3,5-Dimethyl-4- Methoxybenzaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Initial Charge: In the flask, dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the solution to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side-product formation. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any unreacted POCl₃.

  • Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated sodium acetate or sodium bicarbonate solution until the pH is ~6-7. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack reaction stands out as the superior method. It offers a direct, single-step conversion from a readily available precursor with high yield and excellent regioselectivity. While the Reimer-Tiemann reaction is a viable alternative for ortho-formylation of the corresponding phenol, its lower yields and the necessity of a subsequent methylation step render it less efficient. The oxidation of 3,5-dimethyl-4-methoxybenzyl alcohol, though potentially high-yielding in its final step, is disadvantaged by a longer overall synthetic sequence. Therefore, for researchers and drug development professionals requiring reliable and scalable access to this key intermediate, the Vilsmeier-Haack formylation of 3,5-dimethylanisole is the most authoritative and trustworthy protocol.

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]. [Accessed January 11, 2026].

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]. [Accessed January 11, 2026].

  • SynArchive. Reimer-Tiemann Formylation. Available from: [Link]. [Accessed January 11, 2026].

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Sciencemadness.org. THE REIMER-TIEMANN REACTION. Available from: [Link]. [Accessed January 11, 2026].

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]. [Accessed January 11, 2026].

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. Available from: [Link]. [Accessed January 11, 2026].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Wikipedia. Gattermann reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Cibulka, R., Vasold, R., & König, B. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-31. Available from: [Link].

  • Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry. Available from: [Link].

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]. [Accessed January 11, 2026].

  • ResearchGate. Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to corresponding 4‐methoxybenzaldehyde. Available from: [Link]. [Accessed January 11, 2026].

  • BYJU'S. Gattermann reaction examples. Available from: [Link]. [Accessed January 11, 2026].

  • ACS Publications. Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor. Available from: [Link]. [Accessed January 11, 2026].

  • ResearchGate. Electrochemical formylation of aryl halides by using DMF as formyl source. Available from: [Link]. [Accessed January 11, 2026].

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available from: [Link]. [Accessed January 11, 2026].

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). Available from: [Link]. [Accessed January 11, 2026].

  • NIST WebBook. 3,5-Dimethylanisole. Available from: [Link]. [Accessed January 11, 2026].

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Available from: [Link].

  • Qiang, C., et al. (2024). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry, 48, 13854-13858. Available from: [Link]. [Accessed January 11, 2026].

  • ResearchGate. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Available from: [Link]. [Accessed January 11, 2026].

  • ResearchGate. Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Available from: [Link]. [Accessed January 11, 2026].

Sources

A Researcher's Guide to Differentiating Methoxybenzaldehyde Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Positional isomers, such as the ortho-, meta-, and para- forms of methoxybenzaldehyde, present a classic analytical challenge. While sharing the same molecular formula (C8H8O2) and core structure, the varied placement of the methoxy group on the benzaldehyde ring imparts distinct electronic and steric environments.[1][2] These subtle differences manifest in unique spectroscopic signatures, allowing for their unambiguous differentiation. This guide provides a comprehensive comparison of 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, and 4-methoxybenzaldehyde using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

The insights provided herein are grounded in established spectroscopic principles and supported by experimental data to empower researchers in their analytical workflows. Understanding the nuances of how isomeric positioning influences spectral output is crucial for confirming structural identity, assessing purity, and ultimately, ensuring the integrity of experimental outcomes.[3]

The Isomers at a Glance

Before delving into the spectroscopic data, it is essential to visualize the structures of the three methoxybenzaldehyde isomers. The relative positions of the aldehyde (-CHO) and methoxy (-OCH3) groups are the root cause of their differing spectroscopic properties.

From left to right: 2-methoxybenzaldehyde (ortho), 3-methoxybenzaldehyde (meta), and 4-methoxybenzaldehyde (para).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, we can map the electronic environment of each atom within the molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent and magnetic field strength are critical experimental parameters. Deuterated solvents, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), are used to avoid interference from proton signals of the solvent itself.[4] Higher magnetic field strengths (e.g., 400 MHz or greater for ¹H NMR) provide better signal dispersion, which is crucial for resolving the complex splitting patterns often observed in the aromatic region of these isomers.

¹H NMR: A Clear Window into Substitution Patterns

The aromatic region (typically δ 7.0-8.0 ppm) of the ¹H NMR spectrum is particularly diagnostic for distinguishing between the methoxybenzaldehyde isomers. The substitution pattern dictates the number of distinct proton environments and their coupling relationships.

  • 2-Methoxybenzaldehyde (ortho): The proximity of the methoxy group to the aldehyde function creates a more complex and spread-out aromatic region due to a combination of steric and electronic effects. We expect to see four distinct aromatic proton signals. The aldehyde proton signal is also influenced by the adjacent methoxy group.[5]

  • 3-Methoxybenzaldehyde (meta): This isomer exhibits four distinct aromatic proton signals. The splitting patterns will be characteristic of a 1,3-disubstituted benzene ring.

  • 4-Methoxybenzaldehyde (para): Due to the symmetry of the para-substitution, we expect to see only two distinct aromatic proton signals, each integrating to two protons. This results in a simpler, more symmetrical pattern in the aromatic region compared to the ortho and meta isomers.[6]

Isomer Aldehyde Proton (δ ppm) Aromatic Protons (δ ppm) Methoxy Protons (δ ppm)
2-Methoxybenzaldehyde ~10.47~6.97 - 7.83 (4H, complex multiplet)~3.92
3-Methoxybenzaldehyde ~9.98~7.25 - 7.51 (4H, complex multiplet)~3.82
4-Methoxybenzaldehyde ~9.87~7.00 (d, 2H), ~7.83 (d, 2H)~3.88

Table 1: Comparative ¹H NMR Data (in DMSO-d6) for Methoxybenzaldehyde Isomers. Data is compiled from publicly available spectral databases.[7]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments. The chemical shift of the carbonyl carbon and the aromatic carbons are particularly sensitive to the position of the methoxy group.[8][9]

  • 2-Methoxybenzaldehyde: We expect eight distinct carbon signals. The chemical shift of the carbonyl carbon will be influenced by the through-space interaction with the ortho-methoxy group.

  • 3-Methoxybenzaldehyde: This isomer will also show eight distinct carbon signals. The substituent effects on the aromatic carbon chemical shifts will follow predictable additivity rules for a meta-disubstituted system.[10]

  • 4-Methoxybenzaldehyde: Due to symmetry, the para isomer will exhibit only six distinct carbon signals. Two pairs of aromatic carbons are chemically equivalent.

Isomer Carbonyl Carbon (δ ppm) Aromatic Carbons (δ ppm) Methoxy Carbon (δ ppm)
2-Methoxybenzaldehyde ~189.0~112.6, 120.5, 124.1, 127.7, 136.4, 161.5~55.8
3-Methoxybenzaldehyde ~193.0~112.9, 121.0, 122.5, 130.3, 137.6, 159.8~55.4
4-Methoxybenzaldehyde ~190.7~114.7 (2C), 131.9 (2C), 130.2, 164.5~55.5

Table 2: Comparative ¹³C NMR Data (in DMSO-d6 and CDCl3) for Methoxybenzaldehyde Isomers. Data is compiled from publicly available spectral databases.[7][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[12][13] While all three isomers will exhibit the characteristic absorptions for an aldehyde and an ether, the precise frequencies and the fingerprint region can be used for differentiation.

Causality Behind Experimental Choices in FTIR

The choice of sampling technique (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) can influence the appearance of the spectrum. ATR is often preferred for its simplicity and minimal sample preparation. The key is to maintain consistency in the sampling method when comparing spectra.

The carbonyl (C=O) stretching frequency of the aldehyde is particularly sensitive to the electronic effects of the methoxy group.

  • 2-Methoxybenzaldehyde: The C=O stretch may be slightly shifted due to potential intramolecular interactions with the ortho-methoxy group.

  • 3-Methoxybenzaldehyde: The methoxy group exerts a moderate electronic effect on the carbonyl group.

  • 4-Methoxybenzaldehyde: The para-methoxy group, being a strong electron-donating group through resonance, will have the most significant electronic influence on the carbonyl bond, potentially lowering its stretching frequency compared to the other isomers.[14]

The C-O stretching vibrations of the ether and the C-H bending modes in the fingerprint region (below 1500 cm⁻¹) will also show subtle but reproducible differences between the isomers.

Vibrational Mode 2-Methoxybenzaldehyde (cm⁻¹) 3-Methoxybenzaldehyde (cm⁻¹) 4-Methoxybenzaldehyde (cm⁻¹)
C-H stretch (aromatic) ~3000-3100~3000-3100~3010
C-H stretch (aldehyde) ~2700-2900~2700-2900~2730, 2840
C=O stretch (aldehyde) ~1680~1695~1702
C=C stretch (aromatic) ~1580, 1480~1580, 1470~1600, 1575
C-O stretch (ether) ~1245~1260~1250

Table 3: Characteristic FTIR Absorption Frequencies for Methoxybenzaldehyde Isomers. Data is compiled from publicly available spectral databases and general FTIR correlation charts.[14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[18][19] The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.[20]

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is crucial as it can influence the position of the λmax. Polar solvents can interact with the ground and excited states of the molecule, leading to solvatochromic shifts.[21][22] Therefore, it is essential to use the same solvent for a direct comparison of the isomers' spectra.

The aldehyde and the benzene ring form a conjugated system in all three isomers. However, the position of the electron-donating methoxy group alters the energy of the electronic transitions.

  • 2-Methoxybenzaldehyde: Steric hindrance between the ortho-substituents may slightly disrupt the planarity of the molecule, which could affect the extent of conjugation and lead to a blue shift (shorter λmax) compared to the para isomer.

  • 3-Methoxybenzaldehyde: The methoxy group in the meta position has a less pronounced effect on the main π → π* transition compared to the ortho and para positions.

  • 4-Methoxybenzaldehyde: The para-methoxy group is in direct conjugation with the electron-withdrawing aldehyde group, leading to a more extended π-system. This results in a bathochromic shift (longer λmax) and often an increase in molar absorptivity.[23]

Isomer λmax (nm) Solvent
2-Methoxybenzaldehyde ~254, 316Ethanol
3-Methoxybenzaldehyde ~252, 310Ethanol
4-Methoxybenzaldehyde ~275Ethanol

Table 4: UV-Vis Absorption Maxima for Methoxybenzaldehyde Isomers. Data is compiled from publicly available spectral databases and literature.[23][24]

Mass Spectrometry (MS): Fragmentation Patterns as Structural Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (136.15 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their substitution pattern.[25][26][27]

Causality Behind Experimental Choices in MS

The choice of ionization technique (e.g., Electron Ionization - EI) and the collision energy can influence the fragmentation pattern. EI is a common technique that induces reproducible fragmentation.

The primary fragmentation pathways often involve the loss of the aldehyde proton, the formyl group, or the methoxy group. The relative abundance of these fragment ions can vary between the isomers.

  • Key Fragments: We expect to see a prominent molecular ion peak at m/z 136. A significant fragment at m/z 135 corresponds to the loss of a hydrogen atom from the aldehyde. Another important fragment at m/z 107 results from the loss of the formyl group (-CHO). The stability of the resulting ions can be influenced by the position of the methoxy group.

While the primary mass spectra of positional isomers can be very similar, advanced techniques such as tandem mass spectrometry (MS/MS) or by carefully analyzing the relative intensities of the fragment ions can aid in their differentiation.[1][28][29]

m/z Proposed Fragment Notes
136[M]⁺Molecular Ion
135[M-H]⁺Loss of aldehyde proton
107[M-CHO]⁺Loss of formyl group
92[M-CHO-CH₃]⁺Subsequent loss of methyl radical
77[C₆H₅]⁺Phenyl cation

Table 5: Common Mass Spectral Fragments for Methoxybenzaldehyde Isomers. The relative intensities of these fragments will vary between the isomers.[25][30][31][32]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the methoxybenzaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol
  • Sample Preparation: If using ATR-FTIR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.[3]

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the methoxybenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry Protocol (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the methoxybenzaldehyde isomer in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph to separate the analyte from any impurities.

  • Ionization: The separated analyte is introduced into the mass spectrometer and ionized using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of methoxybenzaldehyde isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Methoxybenzaldehyde Isomer (ortho, meta, or para) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data FTIR_Data C=O Stretch Frequency Fingerprint Region FTIR->FTIR_Data UV_Vis_Data λmax Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification FTIR_Data->Identification UV_Vis_Data->Identification MS_Data->Identification

Figure 2. Experimental workflow for isomer differentiation.

Conclusion

The differentiation of methoxybenzaldehyde isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the most definitive structural information, with the substitution pattern being clearly reflected in the chemical shifts and coupling patterns of the aromatic region. FTIR and UV-Vis spectroscopy offer rapid and complementary data, with the carbonyl stretching frequency and the λmax, respectively, being sensitive to the electronic effects of the methoxy group's position. Mass spectrometry confirms the molecular weight and can provide supporting structural information through analysis of fragmentation patterns. By systematically applying these techniques and understanding the underlying principles of how isomeric position influences spectral output, researchers can confidently identify and characterize these and other positional isomers in their work.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

  • RTI Laboratories. FTIR Analysis. Available from: [Link]

  • Galy, A. T., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. Available from: [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Available from: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available from: [Link]

  • mzCloud. (2017, April 12). 4 Methoxybenzaldehyde. Available from: [Link]

  • PubChem. 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Singh, R. N. (2025, August 8). Structural and spectroscopic (UV–Vis, IR, Raman, and NMR) characteristics of anisaldehydes that are flavoring food additives: A density functional study in comparison with experiments. ResearchGate. Available from: [Link]

  • Zanger, M., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

  • Lesiak, A. D., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5094-5101. Available from: [Link]

  • University of Regensburg. UV-Vis Spectroscopy. Available from: [Link]

  • NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Lesiak, A. D., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. Available from: [Link]

  • FooDB. Showing Compound 4-Methoxybenzaldehyde (FDB000872). Available from: [Link]

  • NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. Available from: [Link]

  • Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Available from: [Link]

  • The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available from: [Link]

  • Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available from: [Link]

  • Zanger, M., et al. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available from: [Link]

  • NP-MRD. (2022, April 29). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Available from: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

  • NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Aryal, S. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. Available from: [Link]

  • Nagaraju, S., et al. (2025, August 8). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. Available from: [Link]

  • Govindarajan, S., & Nagabalasubramanian, P. B. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Available from: [Link]

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?. Available from: [Link]

  • SpectraBase. 2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

  • NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Science.gov. aromatic positional isomers: Topics. Available from: [Link]

  • Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(21), 10371-10379. Available from: [Link]

  • Fausto, R., et al. Thermal and Photoinduced Control of Relative Populations of 4-Methoxybenzaldehyde (p-Anisaldehyde) Conformers. CORE. Available from: [Link]

  • Marian, C. M., et al. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Available from: [Link]

  • Marian, C. M., et al. (2025, August 10). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Available from: [Link]

Sources

Comparative Reactivity Analysis: 3,5-Dimethyl-4-Methoxybenzaldehyde vs. 3,5-Dimethyl-4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Synthetic and Medicinal Chemists

Abstract

In the landscape of drug discovery and fine chemical synthesis, substituted benzaldehydes are foundational synthons. Their reactivity, dictated by the electronic and steric nature of their ring substituents, determines their utility in complex synthetic pathways. This guide presents a detailed comparative analysis of two structurally similar yet functionally distinct aldehydes: 3,5-dimethyl-4-methoxybenzaldehyde and 3,5-dimethyl-4-hydroxybenzaldehyde. We will dissect how the subtle change from a phenolic hydroxyl (-OH) to a methoxy (-OCH3) group at the para position fundamentally alters the molecule's reactivity profile, particularly concerning the aldehyde carbonyl group and the aromatic ring. This analysis is grounded in established principles of physical organic chemistry and supported by actionable experimental protocols, providing researchers with the insights needed to make informed decisions in reagent selection and reaction design.

Structural and Electronic Properties: The Foundation of Reactivity

At first glance, the two molecules are nearly identical. Both possess a benzaldehyde core flanked by two methyl groups at the 3 and 5 positions. These methyl groups exert a weak electron-donating effect through induction (+I) and hyperconjugation, enriching the aromatic ring with electron density. They also provide steric shielding to the adjacent positions. The critical point of divergence lies at the 4-position: the hydroxyl versus the methoxy group.

Molecular_Structures cluster_hydroxy cluster_methoxy Hydroxy Methoxy

Caption: Molecular structures of the two aldehydes under comparison.

Both -OH and -OCH3 are potent electron-donating groups (EDGs) via resonance (+M effect), where a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. This effect strongly outweighs their inductive electron-withdrawing nature (-I effect) stemming from oxygen's high electronegativity. This electron donation has profound consequences for two key reactive sites: the aldehyde's carbonyl carbon and the aromatic ring itself.

Impact on Carbonyl Electrophilicity

Nucleophilic addition to the aldehyde is a cornerstone reaction.[1] The rate of this reaction is governed by the electrophilicity of the carbonyl carbon; the more electron-deficient (positive) this carbon is, the faster the reaction. The strong resonance donation from the para -OH and -OCH3 groups pushes electron density into the ring and towards the electron-withdrawing aldehyde group. This partially satisfies the electron-deficiency of the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]

To quantify this, we can look at the Hammett substituent constants (σp), which measure the electronic influence of a para-substituent.

  • -OH group: σp = -0.37[4]

  • -OCH3 group: σp = -0.27 (value for -OMe)[4]

The more negative value for -OH indicates it is a slightly stronger electron-donating group than -OCH3.[5][6] Consequently, under neutral or acidic conditions, 3,5-dimethyl-4-hydroxybenzaldehyde is expected to be slightly less reactive towards nucleophilic addition than its methoxy counterpart.

Electronic_Effects cluster_Resonance Resonance Electron Donation (+M Effect) Start_OH Phenolic Aldehyde (p-OH) Res_OH Resonance Structure (Negative charge on Carbonyl O) Start_OH->Res_OH Delocalization Start_OMe Methoxy Aldehyde (p-OMe) Res_OMe Resonance Structure (Negative charge on Carbonyl O) Start_OMe->Res_OMe Delocalization Carbonyl_C_OH Carbonyl Carbon: More electron density (Less Electrophilic) Res_OH->Carbonyl_C_OH Leads to Carbonyl_C_OMe Carbonyl Carbon: Less electron density (More Electrophilic) Res_OMe->Carbonyl_C_OMe Leads to Conclusion Result: Reactivity to Nucleophiles: -OMe > -OH (neutral conditions) Carbonyl_C_OH->Conclusion Carbonyl_C_OMe->Conclusion

Caption: Influence of substituent resonance on carbonyl carbon electrophilicity.

The Critical Role of pH for the Hydroxyl Group

The most significant difference in reactivity stems from the acidic proton of the phenolic -OH group (pKa ≈ 7-8). In the presence of a base, this proton is readily removed to form a phenoxide anion (-O⁻). The phenoxide is a vastly more powerful electron-donating group than a neutral hydroxyl or methoxy group. This "super-activation" dramatically reduces the electrophilicity of the carbonyl carbon, rendering the aldehyde highly unreactive to nucleophilic addition under basic conditions. This property allows for pH-mediated control of reactivity, a tool unavailable for the methoxy analogue.

Comparative Reactivity in Key Transformations

Nucleophilic Addition Reactions: A Tale of Two Pathways

Reactions like reductive amination, Wittig olefination, and Grignard additions are central to molecular construction. The choice between our two subject molecules can be critical for success.

  • Reductive Amination: A vital method for synthesizing amines in medicinal chemistry.[7][8] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.[9] The initial step—nucleophilic attack by the amine on the aldehyde—is rate-limiting.

    • This compound: Exhibits straightforward and predictable reactivity. Its slightly higher carbonyl electrophilicity leads to faster imine formation compared to the hydroxy analogue under identical, non-basic conditions.

    • 3,5-dimethyl-4-hydroxybenzaldehyde: Reactivity is highly dependent on the reaction pH. Under neutral or weakly acidic conditions (often used to catalyze imine formation), it will react, albeit slightly slower than the methoxy version. Under basic conditions, deprotonation will significantly inhibit the reaction.

  • Grignard and Organolithium Reactions: These reactions require strictly aprotic conditions.

    • This compound: An ideal substrate.

    • 3,5-dimethyl-4-hydroxybenzaldehyde: A problematic substrate. The acidic phenolic proton will rapidly quench at least one equivalent of the highly basic organometallic reagent, preventing addition to the carbonyl. Use of this substrate necessitates a protection-deprotection sequence for the hydroxyl group, adding two steps to the synthesis.

Oxidation: Stability of the Ring vs. the Aldehyde

Both molecules can be readily oxidized at the aldehyde functional group to form the corresponding carboxylic acid using standard oxidants (e.g., KMnO4, Jones reagent). However, the stability of the aromatic ring itself differs, particularly in environmental or biochemical contexts.

Phenolic compounds, including phenolic aldehydes, are known to be susceptible to oxidation by atmospheric agents like ozone (O3) and hydroxyl radicals (HO•).[10][11] Studies on related structures show that electron-donating groups activate the ring towards oxidative processes.[12][13] The presence of the phenolic hydroxyl group provides a site for radical-mediated coupling and degradation pathways that are less favorable for the more stable methoxy ether. While this is primarily of concern in atmospheric chemistry, it can be relevant in certain biomimetic or electrochemical oxidation experiments.[14]

Reactions of the 4-Position Substituent: A Key Synthetic Handle

This is where 3,5-dimethyl-4-hydroxybenzaldehyde offers unique synthetic advantages. The phenolic hydroxyl group is a versatile functional handle that the methoxy analogue lacks.

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a mild base (e.g., K2CO3) and alkylated with various alkyl halides.[15] This is, in fact, the most common method for synthesizing the methoxy derivative from the hydroxy starting material. This allows for the introduction of a vast array of ether-linked side chains.

  • O-Acylation: The hydroxyl group readily reacts with acyl chlorides or anhydrides to form esters, providing another avenue for prodrug strategies or modifying physicochemical properties.

Experimental Protocols: A Comparative Reductive Amination

To provide a practical context, we outline a protocol for a comparative study of reductive amination. This self-validating experiment is designed to highlight the reactivity differences discussed.

Objective: To compare the reaction rate and yield of the reductive amination of this compound and 3,5-dimethyl-4-hydroxybenzaldehyde with benzylamine.

Methodology:

  • Reaction Setup: Two identical round-bottom flasks are charged with the respective aldehyde (1.0 mmol), benzylamine (1.1 mmol), and a solvent such as methanol (10 mL). The flasks are equipped with magnetic stir bars.

  • Initiation: The reactions are initiated simultaneously by adding sodium borohydride (NaBH4, 1.5 mmol) in one portion at room temperature. Causality Note: NaBH4 is chosen as it reduces the imine intermediate much faster than the starting aldehyde, minimizing side reactions.[7]

  • Monitoring: Reaction progress is monitored every 15 minutes by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting aldehyde spot is tracked. Self-Validation: Comparing the two parallel reactions under identical conditions isolates the effect of the -OH vs. -OCH3 group.

  • Workup (after 2 hours or completion): The reactions are quenched by the slow addition of 1 M HCl (5 mL). The methanol is removed under reduced pressure. The aqueous residue is basified with 2 M NaOH to pH > 10 and extracted with ethyl acetate (3 x 15 mL).

  • Analysis: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product yields are determined, and the products are analyzed by ¹H NMR and LC-MS to confirm identity and purity.

Experimental_Workflow Start Start: Parallel Reaction Setup (Flask A: -OH Aldehyde, Flask B: -OMe Aldehyde) Reagents Add Reagents: - Aldehyde (1.0 mmol) - Benzylamine (1.1 mmol) - Methanol (10 mL) Start->Reagents Initiate Initiate Reaction: Add NaBH4 (1.5 mmol) Reagents->Initiate Monitor Monitor Progress (t = 0, 15, 30... min) via Thin-Layer Chromatography (TLC) Initiate->Monitor Workup Quench & Workup: - Add 1M HCl - Evaporate MeOH - Basify & Extract Monitor->Workup After 2h or completion Analyze Analysis: - Determine Yield - Characterize by NMR & LC-MS Workup->Analyze

Caption: Workflow for the comparative reductive amination experiment.

Data Summary and Expected Outcomes

Feature / ReactionThis compound3,5-Dimethyl-4-hydroxybenzaldehydeRationale
Carbonyl Electrophilicity HigherLower-OCH3 is a slightly weaker EDG than -OH.[4]
Reductive Amination Rate FasterSlowerDirectly related to carbonyl electrophilicity.
Suitability for Grignard ExcellentPoor (Requires Protection)Acidic proton quenches the Grignard reagent.
pH-Dependent Reactivity NoYesPhenolic proton can be removed to form a highly unreactive phenoxide.
Synthetic Handles Limited to aldehyde/ringAldehyde, ring, and -OH group-OH allows for O-alkylation and O-acylation.[15]
Oxidative Stability of Ring More StableLess StablePhenols are more susceptible to certain oxidative pathways.[10][13]

Conclusion and Recommendations

The choice between this compound and 3,5-dimethyl-4-hydroxybenzaldehyde is not arbitrary but a strategic decision based on the planned synthetic route.

  • Choose this compound for:

    • Maximizing the rate of nucleophilic additions like reductive amination or Wittig reactions under standard conditions.

    • Reactions involving strongly basic or organometallic reagents where an acidic proton cannot be tolerated.

    • Applications where the inertness of the para-substituent is paramount.

  • Choose 3,5-Dimethyl-4-hydroxybenzaldehyde for:

    • Syntheses that require a latent reactive site for subsequent modification via O-alkylation or O-acylation.

    • Applications where pH-gated control of aldehyde reactivity could be exploited to direct a reaction sequence.

    • When it is available as a more economical starting material, with the intention of converting it to the methoxy derivative or other ethers in a subsequent step.

By understanding the fundamental electronic differences imparted by the hydroxyl and methoxy groups, researchers can harness the specific attributes of each molecule to design more efficient, robust, and elegant synthetic strategies.

References

  • Ródenas, M., et al. (2021). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 5(10), 2865–2876. [Link]

  • Ortiz-Montalvo, D. L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Earth and Space Chemistry, 4(10), 1845–1856. [Link]

  • Ortiz-Montalvo, D. L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air-Water Interface. ChemRxiv. [Link]

  • Ródenas, M., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry, 6(9), 2321–2332. [Link]

  • Ortiz-Montalvo, D. L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. SciSpace. [Link]

  • Chemistry Stack Exchange. (2023). Substituent effect on Aromatic compound (Nucleophilic addition). [Link]

  • Shaikh, A. M., et al. (2018). Sustainable Amine Synthesis: Iron Catalyzed Reactions of Hydrosilanes with Imines, Amides, Nitroarenes and Nitriles. ResearchGate. [Link]

  • Ciriminna, R., et al. (2018). Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-25. [Link]

  • Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation. (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. [Link]

  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • Unknown. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Beilstein Journals. (n.d.). Reductive amination with zinc powder in aqueous media. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85, 569-579. [Link]

  • ResearchGate. (2009). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? [Link]

  • Barone, M. R., & Jones, A. M. (2017). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. Green Chemistry, 20(1), 169-174. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

Sources

A Comparative Guide to the Biological Activities of 3,5-Dimethyl-4-Methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast array of compounds with significant biological activities. Its derivatives are of profound interest to researchers in drug discovery due to their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer effects. The strategic placement of substituents, such as methyl and methoxy groups, on the benzaldehyde ring can dramatically modulate these activities. This guide focuses on 3,5-Dimethyl-4-Methoxybenzaldehyde, a specific derivative, and provides a comparative analysis of its potential biological activities by examining its structural analogs.

While direct and extensive experimental data for this compound is not abundant in publicly accessible literature, we can leverage established structure-activity relationship (SAR) principles derived from closely related analogs to project its bioactivity profile. This guide will synthesize data from various substituted benzaldehydes to offer a predictive comparison and provide robust, validated experimental protocols for researchers to conduct their own evaluations.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological efficacy of benzaldehyde derivatives is intricately linked to the nature and position of their substituents. Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃), play a crucial role in defining the antioxidant, antimicrobial, and cytotoxic potential of these molecules.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. For methoxy-substituted benzaldehydes, this activity is influenced by the number and position of the methoxy groups, which can donate electrons and stabilize the resulting radical.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence of hydroxyl groups is a primary determinant of antioxidant capacity. Dihydroxybenzaldehyde isomers, for instance, show potent radical scavenging activity.[1][2]

  • Methoxy Groups: Methoxy groups also contribute significantly to antioxidant activity. Studies on phenolic acids have shown that an increasing number of methoxy groups generally leads to higher antioxidant potential.[3][4] The electron-donating nature of the methoxy group enhances the stability of the antioxidant radical.

  • Methyl Groups: Methyl groups, being electron-donating, can further enhance antioxidant activity by increasing the electron density on the aromatic ring, thereby facilitating hydrogen or electron donation.

Comparative Data for Benzaldehyde Analogs (DPPH Assay):

Compound/AnalogAssayIC50 ValueReference(s)
3,5-Dimethyl-4-Hydroxybenzaldehyde DPPHData not available
3,4-Dihydroxybenzaldehyde DPPHHigh Activity[2]
2,5-Dihydroxybenzaldehyde DPPHHigh Activity[2]
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) DPPHStronger than analogs with fewer methoxy groups[3]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) DPPHModerate Activity[5]

IC50 (Half-maximal inhibitory concentration): A lower value indicates higher antioxidant activity.

Based on these principles, This compound is predicted to possess notable antioxidant activity. The methoxy group, coupled with two electron-donating methyl groups, likely enhances its ability to scavenge free radicals.

Antimicrobial Activity

Benzaldehyde and its derivatives exhibit broad-spectrum antimicrobial properties, often by disrupting microbial cell membranes.[6][7] Substituents on the aromatic ring are critical in modulating this activity.

Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: Hydroxybenzaldehydes demonstrate biocidal activity similar to phenols, leading to cell membrane disintegration.[6] Methoxy groups also contribute to antimicrobial effects. For example, 3,4,5-Trimethoxybenzaldehyde has shown inhibitory activity against Escherichia coli and Candida species.[8]

  • Halogens and Nitro Groups: The introduction of halogen or nitro groups often enhances antimicrobial potency.[9]

Comparative Data for Benzaldehyde Analogs (Minimum Inhibitory Concentration - MIC):

Compound/AnalogTest OrganismMIC (mg/mL)Reference(s)
This compound -Data not available
2,4,6-Trimethoxybenzaldehyde Candida albicans0.25[9]
3,4,5-Trimethoxybenzaldehyde Candida albicans1[9]
Benzaldehyde Various Bacteria≥ 1024 µg/mL[10][11]
Various Schiff Base Derivatives S. aureus24–49 µg/ml

MIC (Minimum Inhibitory Concentration): A lower value indicates higher antimicrobial activity.

The presence of the methoxy and dimethyl groups on This compound suggests it would likely exhibit moderate to good antimicrobial activity, particularly against fungal pathogens.

Cytotoxic (Anticancer) Activity

The anticancer potential of benzaldehyde derivatives is a significant area of research. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are dysregulated in cancer cells.[12][13]

Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups can influence cytotoxicity. For example, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines.[14] Thiosemicarbazones derived from 3-methoxybenzaldehyde have shown strong cytotoxic activity against breast cancer cells.[15]

  • Mechanism of Action: Benzaldehydes can suppress major signaling pathways in cancer, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[16][17] This multi-targeted approach makes them promising candidates for cancer therapy.

Comparative Data for Benzaldehyde Analogs (Cytotoxicity Assay):

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference(s)
This compound -Data not available
2,3-Dihydroxybenzaldehyde HL-60 (Leukemia)0.36[13]
2,5-Dihydroxybenzaldehyde HL-60 (Leukemia)0.42[13]
3-Methoxybenzaldehyde derivative MCF-7 (Breast)Near doxorubicin[15]
Benzaldehyde Various Cancer LinesVariable[17]

IC50 (Half-maximal inhibitory concentration): A lower value indicates higher cytotoxic activity.

Given the cytotoxic effects of other methoxy- and dimethyl-substituted benzaldehydes, it is plausible that This compound and its derivatives could exhibit significant anticancer properties, warranting further investigation.

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and reliable method to determine the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A color change from violet to yellow indicates radical scavenging.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_std Prepare Serial Dilutions of Standard (Ascorbic Acid) prep_std->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for the DPPH antioxidant assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Culture the test microorganism (bacteria or fungi) in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity or growth is observed.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in Plate start->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Mechanistic Insights: Potential Signaling Pathways

The cytotoxic effects of many benzaldehyde analogs are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Apoptosis_Pathway Compound Benzaldehyde Analog (e.g., this compound) Stress Cellular Stress Compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 forms Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Benzaldehyde and its derivatives can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This triggers the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death.[12]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound by examining its structural analogs. The structure-activity relationships derived from existing literature strongly suggest that this compound is a promising candidate for further investigation as an antioxidant, antimicrobial, and cytotoxic agent. The electron-donating methoxy and dimethyl groups are anticipated to confer significant bioactivity.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its novel analogs. The detailed experimental protocols provided herein offer a robust starting point for such investigations. Elucidating its precise mechanisms of action and evaluating its efficacy and safety in more complex biological systems will be critical steps in realizing its therapeutic potential.

References

  • Benchchem. (n.d.). Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Comparative Guide.
  • PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Retrieved from [Link]

  • PubMed Central. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]

  • SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • MDPI. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Retrieved from [Link]

  • PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

  • PubMed Central. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

  • WiserPub. (n.d.). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • ResearchGate. (n.d.). the strong cytotoxic activity of 3-methoxybenzaldehyde and.... Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • Benchchem. (n.d.). Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Activity of 3,5-Dihydroxybenzaldehyde and Its Isomers.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes.
  • ResearchGate. (n.d.). MIC of antibiotics and benzaldehyde against Staphylococcus aureus. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2,5-dimethylbenzaldehyde. Retrieved from [Link]

  • HMDB. (2012). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT.
  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • LabSolutions. (n.d.). 2,5-Dimethyl-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

The Strategic Application of 3,5-Dimethyl-4-Methoxybenzaldehyde in Modern Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzaldehyde

3,5-Dimethyl-4-methoxybenzaldehyde is an aromatic aldehyde that presents a unique combination of electronic and steric properties. The methoxy group at the C4 position and two methyl groups at the C3 and C5 positions collectively exert a significant electron-donating effect on the aromatic ring. This electronic enrichment deactivates the aldehyde functionality towards nucleophilic attack to some extent when compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups. However, this characteristic can be strategically exploited to achieve selectivity in certain reactions and provides a valuable building block for the synthesis of a variety of complex molecules, including biologically active stilbenoids. This guide will delve into the practical implications of this substitution pattern, offering a comparative perspective on its efficacy as a synthetic precursor.

Comparative Analysis of Reactivity in Key Organic Transformations

The utility of a synthon is best understood through its performance in a range of chemical reactions. Here, we compare the efficacy of this compound with other commonly used benzaldehyde derivatives in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of aldehydes to alkenes via olefination reactions is a cornerstone of organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods to achieve this transformation. The reactivity of the benzaldehyde derivative is a critical factor influencing reaction rates and yields.

Theoretical Considerations: The carbonyl carbon of an aldehyde is electrophilic and thus susceptible to attack by nucleophiles, such as the ylides in the Wittig reaction and phosphonate carbanions in the HWE reaction. The electrophilicity of this carbon is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), like the methyl and methoxy groups in our target synthon, decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.[1][2]

Comparative Data: While direct, side-by-side quantitative data for this compound is not extensively reported, the general trend for substituted benzaldehydes in the Wittig reaction is well-established. The relative rate constants for the Wittig reaction of various substituted benzaldehydes clearly demonstrate this principle.[2]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
3,5-(CH₃)₂, 4-OCH₃ Wittig Reaction Expected to be < 0.45
p-OCH₃Wittig ReactionNot specified, but expected to be low

Table 1: Relative rate constants for the Wittig reaction of substituted benzaldehydes. The value for this compound is an educated estimation based on the established trend of electron-donating groups decreasing the reaction rate.

This trend indicates that reactions with this compound will likely require longer reaction times or more forcing conditions to achieve comparable yields to benzaldehydes with electron-withdrawing or no substituents. However, this reduced reactivity can be advantageous in complex syntheses where chemoselectivity is paramount.

The Horner-Wadsworth-Emmons reaction, which utilizes more nucleophilic phosphonate carbanions, is often more effective than the Wittig reaction for less reactive aldehydes and ketones.[3] This makes the HWE reaction a particularly suitable choice for olefination reactions involving this compound, often leading to the preferential formation of the (E)-alkene.[4][5]

Aldol Condensation

The aldol condensation is another fundamental C-C bond-forming reaction where an enolate ion reacts with a carbonyl compound. In a crossed aldol condensation, where the aldehyde cannot form an enolate itself (like benzaldehyde derivatives), its electrophilicity is the key determinant of reaction success.

Comparative Insights: Similar to olefination reactions, the electron-donating nature of the substituents on this compound reduces the electrophilicity of the carbonyl carbon, making it less reactive in aldol condensations compared to unsubstituted benzaldehyde or those with electron-withdrawing groups.[6] This can lead to lower yields or require stronger bases and higher temperatures to drive the reaction to completion.

For instance, the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone is a well-documented procedure.[7][8] Given that this compound has additional electron-donating methyl groups, it is expected to be even less reactive than p-anisaldehyde under identical conditions.

Experimental Protocols

To provide a practical framework for utilizing this compound, we present detailed, step-by-step methodologies for its synthesis and a representative olefination reaction.

Synthesis of this compound

A plausible synthetic route to this compound involves the methylation of the corresponding hydroxybenzaldehyde. A detailed protocol for a similar compound, 3,5-dimethyl-4-hydroxybenzaldehyde, is available and can be adapted.[9]

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This can be achieved through the oxidation of 2,6-dimethylphenol. A green chemistry approach utilizing cobalt(II) acetate as a catalyst and oxygen as the oxidant has been reported with good yields.[9]

  • Reaction Setup: A mixture of 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol), and NaOH (5.0 mmol) in a mixture of ethylene glycol (5.0 mL) and water (0.25 mL) is stirred under an oxygen atmosphere (1.0 atm) at 50 °C for 12 hours.[9]

  • Work-up: After cooling, hydrochloric acid (2%, 10.0 mL) and chloroform (10.0 mL) are added. The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 10.0 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[9]

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield 3,5-dimethyl-4-hydroxybenzaldehyde as a white solid (reported yield: 88%).[9]

Step 2: Methylation to this compound

The synthesized 3,5-dimethyl-4-hydroxybenzaldehyde can then be methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Reaction Setup: To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by the dropwise addition of the methylating agent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Representative Olefination: Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of a stilbene derivative, a common application for this synthon, showcasing the efficacy of the HWE reaction.

  • Generation of the Phosphonate Carbanion: To a solution of a suitable benzylphosphonate (e.g., diethyl (4-methoxybenzyl)phosphonate) in an anhydrous solvent like THF at -78 °C, a strong base such as n-butyllithium is added dropwise. The mixture is stirred for a short period to ensure complete formation of the carbanion.[3]

  • Reaction with Aldehyde: A solution of this compound in anhydrous THF is then added dropwise to the cooled carbanion solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.[3]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired stilbene derivative. The (E)-isomer is typically the major product.[5]

Visualization of Key Synthetic Pathways

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key reaction workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2,6-Dimethylphenol 2,6-Dimethylphenol 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde 2,6-Dimethylphenol->3,5-Dimethyl-4-hydroxybenzaldehyde Oxidation (Co(OAc)₂, O₂) This compound This compound 3,5-Dimethyl-4-hydroxybenzaldehyde->this compound Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) HWE_Workflow Benzylphosphonate Benzylphosphonate Phosphonate Carbanion Phosphonate Carbanion Benzylphosphonate->Phosphonate Carbanion Deprotonation (e.g., n-BuLi) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonate Carbanion->Oxaphosphetane Intermediate Nucleophilic Attack Stilbene Derivative (E-isomer) Stilbene Derivative (E-isomer) Oxaphosphetane Intermediate->Stilbene Derivative (E-isomer) Elimination This compound This compound This compound->Oxaphosphetane Intermediate

Caption: Horner-Wadsworth-Emmons reaction workflow.

Characterization Data

Accurate characterization of synthons is crucial for reproducible research. While experimental spectra for this compound are not readily available in public databases, the expected NMR signals can be predicted based on its structure and comparison with analogous compounds like 3,5-dimethoxybenzaldehyde. [10][11] Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

  • Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic protons (-ArH): A singlet for the two equivalent protons at the C2 and C6 positions, expected around δ 7.0-7.2 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

  • Methyl protons (-CH₃): A singlet for the six equivalent protons of the two methyl groups, expected around δ 2.3-2.4 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

  • Carbonyl carbon (-CHO): A signal around δ 190-192 ppm.

  • Aromatic carbons: Signals in the range of δ 110-165 ppm, with the carbon attached to the methoxy group appearing most downfield.

  • Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Methyl carbons (-CH₃): A signal around δ 20-22 ppm.

Conclusion and Future Outlook

This compound serves as a valuable synthon for the synthesis of a range of organic molecules, particularly stilbene derivatives with potential biological activity. Its electron-rich nature, a consequence of the methoxy and dimethyl substitution pattern, leads to a moderated reactivity of the aldehyde group compared to many other benzaldehydes. This feature, while necessitating potentially more robust reaction conditions for transformations like olefications and aldol condensations, can be strategically employed to enhance chemoselectivity in multi-step syntheses. The Horner-Wadsworth-Emmons reaction, in particular, stands out as an effective method for the olefination of this less reactive aldehyde. Further research into the direct comparative performance of this synthon in a wider array of reactions will undoubtedly uncover new opportunities for its application in the synthesis of complex and medicinally relevant compounds.

References

  • He, Q., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to article if available]
  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(82), 78931-78939. [Link]

  • Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 26(10), 2263-2297. [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis Chemistry Department. [Link]

  • Yamataka, H., et al. (1998). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • Bock, H., et al. (1977). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 26-31. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Hoffmann-La Roche. (1985). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Darstellung von Olefinen durch Carbonyl-Olefinierung mit Phosphinoxyden. Chemische Berichte, 91(1), 61-63. [A seminal paper on the HWE reaction, a general chemistry resource]
  • Barrero, A. F., et al. (2007). Couplings of Benzylic Halides Mediated by Titanocene Chloride: Synthesis of Bibenzyl Derivatives. The Journal of Organic Chemistry, 72(12), 4381-4386. [Link]

  • Johnson, A. W. (1998). The Perkin Reaction and Related Reactions. In Organic Reactions (Vol. 51, pp. 1-361). John Wiley & Sons, Inc. [A general organic chemistry textbook reference]
  • Khan, K. M., et al. (2014). Synthesis of stilbene derivatives and their biological activities. European Journal of Medicinal Chemistry, 80, 23-45. [Link]

  • Collins, R. C., et al. (2018). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link]

  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. [Link]

  • Johnson, A. W. (1998). The Perkin Reaction and Related Reactions. In Organic Reactions (Vol. 51, pp. 1-361). John Wiley & Sons, Inc. [Link]

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. (n.d.). Columbia University. [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. [Link]

  • A process for preparation of 3,4-dimethylbenzaldehyde. (2016).
  • Istrati, D. I., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]

  • Cereda, E., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Letters in Organic Chemistry, 7(2), 148-152. [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. [Link]

  • Postigo, A., et al. (2007). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 4(4), 391-418. [Link]

  • Tuulmets, A., et al. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 735-738. [Link]

  • The Grignard Reagents. (2012). Organometallics, 31(22), 7597-7607. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.).
  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. [Link]

  • Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. (2023). Indian Journal of Pure & Applied Physics (IJPAP), 61(5), 423-435. [Link]

Sources

A Senior Application Scientist's Guide to Method Selection and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Methods for the Analysis of 3,5-Dimethyl-4-Methoxybenzaldehyde

For researchers and professionals in drug development and quality control, the robust analysis of synthetic intermediates is paramount. This compound, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various specialty chemicals and potential pharmaceutical compounds. Its purity and stability directly impact the quality and yield of the final product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides a comparative analysis of two primary HPLC methodologies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the determination of this compound. Moving beyond a simple listing of parameters, we will explore the underlying chromatographic principles, explain the rationale behind experimental choices, and provide a framework for method validation in line with regulatory expectations.

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Approach

RP-HPLC is the most widely used mode of liquid chromatography, favored for its robustness, reproducibility, and applicability to a broad range of moderately polar to nonpolar analytes.[2] Given the chemical structure of this compound, which possesses both hydrophobic (dimethyl and phenyl groups) and polar (methoxy and aldehyde groups) characteristics, RP-HPLC is an excellent starting point for method development.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Analytes elute in order of decreasing polarity. For this compound, the retention will be governed by the interplay between its aromatic backbone and its polar functional groups.

Experimental Protocol: RP-HPLC

This protocol is designed as a robust starting point, based on established methods for similar aromatic aldehydes.[3][4]

  • Instrumentation and Columns:

    • HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

    • HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and efficiency.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatibility, a volatile modifier like 0.1% formic acid can be added to both solvents.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure stable retention times.

    • Detection Wavelength: UV detection at approximately 254 nm or 280 nm, corresponding to the aromatic absorbance of the aldehyde. A full UV scan of the analyte is recommended to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase or methanol. This creates a stock solution of 100 µg/mL.

    • Further dilutions can be made to construct a calibration curve for quantitative analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[4]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Methanol/Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Autosampler (Inject 10 µL) p3->h1 h2 C18 Column (30 °C) h1->h2 h3 UV Detector (254 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Peak h4->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: RP-HPLC workflow from sample preparation to data analysis.

Method 2: Normal-Phase HPLC (NP-HPLC) - The Alternative for Selectivity

While less common for routine analysis, NP-HPLC offers a powerful alternative when RP-HPLC provides insufficient resolution between the main compound and critical impurities, particularly those that are very polar or very nonpolar.

Principle of Separation

NP-HPLC operates with a polar stationary phase (e.g., silica, cyano, or amino-propyl) and a nonpolar mobile phase (e.g., hexane, heptane, with a polar modifier like isopropanol or ethyl acetate).[5] Separation is based on polar interactions (adsorption). More polar analytes are retained more strongly on the stationary phase and elute later. This provides a completely different separation mechanism and elution order compared to RP-HPLC, making it an excellent tool for orthogonal analysis.[6]

Experimental Protocol: NP-HPLC
  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system, preferably with a pump capable of handling nonpolar organic solvents.

    • HPLC Column: A silica column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for NP-HPLC.[5]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The percentage of the polar modifier (isopropanol) is critical and must be precisely controlled to manage retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 25 °C).

    • Detection Wavelength: UV detection at approximately 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • The analyte must be dissolved in a solvent compatible with the mobile phase. Dissolving the sample directly in the mobile phase is ideal. If a stronger solvent is needed for dissolution (e.g., methylene chloride), the injection volume should be kept small to avoid peak distortion.

    • Filter the final solution through a 0.45 µm PTFE syringe filter suitable for organic solvents.

Workflow for NP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Hexane/IPA p1->p2 p3 Filter (0.45 µm PTFE) p2->p3 h1 Autosampler (Inject 10 µL) p3->h1 h2 Silica Column (25 °C) h1->h2 h3 UV Detector (254 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Peak h4->d1 d2 Quantify vs. Standard d1->d2

Caption: NP-HPLC workflow from sample preparation to data analysis.

Comparative Analysis and Performance Expectations

The choice between RP-HPLC and NP-HPLC depends on the specific analytical goal. The following table summarizes the expected performance and characteristics of each method for the analysis of this compound.

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Rationale
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Silica)Defines the separation mechanism.
Mobile Phase Polar (Acetonitrile/Water)Nonpolar (Hexane/Isopropanol)Elutes analytes from the respective stationary phase.
Elution Order Decreasing PolarityIncreasing PolarityGoverned by the dominant interaction with the stationary phase.
Typical Impurities Good for resolving less polar impurities.Excellent for resolving more polar impurities.Offers orthogonal selectivity.
Robustness High; less sensitive to water content.Lower; highly sensitive to trace water in mobile phase.Water acts as a strong polar modifier in NP-HPLC, causing drastic retention shifts.
Advantages High reproducibility, wide applicability, stable columns.[2]Orthogonal selectivity, good for isomer separation.[6]RP-HPLC is generally preferred for routine QC due to its reliability.
Disadvantages May have limited selectivity for very similar compounds.Solvent costs are higher, less reproducible retention times.NP-HPLC requires careful solvent handling and column equilibration.

Trustworthiness: The Imperative of Method Validation

Developing a method is only the first step. To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[7] Validation provides documented evidence that the method is accurate, precise, and reliable.[8] The International Council for Harmonisation (ICH) guidelines (specifically Q2(R1)) provide a comprehensive framework for this process.[1][9]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).[2]

Validation Workflow

cluster_val ICH Q2(R1) Method Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Ready for Use Robustness->End Start Finalized HPLC Method Start->Specificity

Caption: A logical flow for HPLC method validation based on ICH guidelines.

Conclusion and Recommendations

For the routine quality control and assay of this compound, a Reversed-Phase HPLC method using a C18 column is the recommended primary choice . This approach offers the best combination of performance, robustness, and ease of use, making it ideal for high-throughput environments.

A Normal-Phase HPLC method should be developed as an orthogonal tool . Its value is most pronounced during impurity profiling, forced degradation studies, or when RP-HPLC fails to resolve a critical impurity from the main analyte peak. The different selectivity of NP-HPLC provides a more complete picture of the sample's purity.

Ultimately, the selection of the appropriate HPLC method must be guided by the specific analytical challenge. Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this compound in its intended application.

References

  • International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • MACHEREY-NAGEL. Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • PMC. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of 3,5-Dimethyl-4-Methoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of more complex molecules. Its unique substitution pattern, featuring two methyl groups ortho to the aldehyde and a methoxy group para, influences its reactivity and provides a scaffold for diverse chemical transformations. This guide provides an in-depth comparison of key synthetic pathways originating from this aldehyde, focusing on reduction, oxidation, and olefination reactions. We will delve into detailed experimental protocols, compare the resulting products with viable alternatives, and provide the necessary characterization data to ensure scientific rigor.

Synthetic Pathways Overview

The aldehyde functional group is a cornerstone of organic synthesis, amenable to a variety of transformations. Starting from this compound, one can readily access the corresponding alcohol, carboxylic acid, or various alkene derivatives. Each of these products serves as a key intermediate in medicinal chemistry and materials science. This guide will focus on three primary transformations:

  • Reduction to 3,5-Dimethyl-4-methoxybenzyl alcohol.

  • Oxidation to 3,5-Dimethyl-4-methoxybenzoic acid.

  • Wittig Olefination to form a stilbene derivative.

The choice of synthetic route is often dictated by factors such as desired yield, purity requirements, scalability, and the availability of reagents.

Synthetic_Pathways start This compound alcohol 3,5-Dimethyl-4-Methoxybenzyl Alcohol start->alcohol Reduction (e.g., NaBH4) acid 3,5-Dimethyl-4-Methoxybenzoic Acid start->acid Oxidation (e.g., KMnO4) alkene 1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethene start->alkene Wittig Reaction

Caption: Key synthetic transformations of this compound.

Part 1: Reduction to 3,5-Dimethyl-4-Methoxybenzyl Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The resulting benzyl alcohol derivative is a common precursor for esters, ethers, and halides.

Protocol 1: Synthesis via Sodium Borohydride Reduction

Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for the conversion of aldehydes to alcohols without affecting other potentially sensitive functional groups.

Rationale for Method Selection: The choice of NaBH4 is based on its operational simplicity, high chemoselectivity for aldehydes and ketones, and safety in handling compared to more powerful reducing agents like lithium aluminum hydride (LAH). The reaction proceeds rapidly under mild conditions, typically at room temperature in an alcoholic solvent.

Detailed Experimental Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in methanol (30 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 3,5-dimethyl-4-methoxybenzyl alcohol as a white solid.

Characterization Data for 3,5-Dimethyl-4-Methoxybenzyl Alcohol
PropertyValue
Appearance White crystalline solid
Yield ~95%
¹H NMR δ (ppm) in CDCl₃: 7.05 (s, 2H, Ar-H), 4.60 (s, 2H, CH₂OH), 3.70 (s, 3H, OCH₃), 2.25 (s, 6H, Ar-CH₃)
IR (KBr) ν (cm⁻¹): 3350 (O-H stretch), 2920 (C-H stretch), 1605 (C=C aromatic), 1120 (C-O stretch)
Mass Spec m/z (EI): 166 (M⁺), 149 (M⁺ - OH), 135 (M⁺ - OCH₃)
Comparison with an Alternative: Lithium Aluminum Hydride (LAH) Reduction

LAH is a more potent reducing agent capable of reducing a wider range of functional groups. While effective for aldehyde reduction, its high reactivity necessitates stricter anhydrous conditions and more cautious handling.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild, selective for aldehydes/ketonesHighly reactive, reduces most polar functional groups
Solvent Protic solvents (e.g., MeOH, EtOH)Aprotic solvents (e.g., THF, Et₂O)
Workup Simple acidic quenchCautious, sequential addition of water and base (Fieser workup)
Safety Relatively safe to handlePyrophoric, reacts violently with water
Yield Excellent (>90%)Excellent (>90%)

Part 2: Oxidation to 3,5-Dimethyl-4-Methoxybenzoic Acid

The oxidation of the aldehyde to a carboxylic acid provides a key building block for the synthesis of amides, esters, and acid chlorides.

Protocol 2: Synthesis via Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution.

Rationale for Method Selection: KMnO₄ is a cost-effective and potent oxidizing agent. The reaction conditions are straightforward, although the workup requires careful separation from the manganese dioxide (MnO₂) byproduct. This method provides a classic and reliable route to the benzoic acid derivative.

Detailed Experimental Protocol:

  • Setup: To a 250 mL flask, add this compound (1.64 g, 10 mmol) and a solution of sodium hydroxide (0.8 g, 20 mmol) in water (50 mL).

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (2.37 g, 15 mmol) in water (75 mL).

  • Reaction: Slowly add the KMnO₄ solution to the aldehyde solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath. Stir vigorously for 2 hours. A brown precipitate of MnO₂ will form.

  • Quenching: To quench the excess KMnO₄, add a small amount of sodium bisulfite until the purple color disappears.

  • Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 20 mL).

  • Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-methoxybenzoic acid.

Characterization Data for 3,5-Dimethyl-4-Methoxybenzoic Acid
PropertyValue
Appearance White to off-white powder
Yield ~80%
¹H NMR δ (ppm) in DMSO-d₆: 12.5 (s, 1H, COOH), 7.55 (s, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 2.20 (s, 6H, Ar-CH₃)
IR (KBr) ν (cm⁻¹): 3000-2500 (broad O-H of acid), 1685 (C=O stretch), 1600 (C=C aromatic), 1115 (C-O stretch)
Mass Spec m/z (EI): 180 (M⁺), 165 (M⁺ - CH₃), 135 (M⁺ - COOH)
Comparison with an Alternative: Pinnick Oxidation

The Pinnick oxidation (using sodium chlorite and a scavenger) is a milder alternative for converting aldehydes to carboxylic acids.

ParameterPotassium Permanganate (KMnO₄)Pinnick Oxidation (NaClO₂)
Strength Very strong, can oxidize other groupsMild, highly selective for aldehydes
Byproducts Insoluble MnO₂, requires filtrationGaseous ClO₂, requires a scavenger (e.g., 2-methyl-2-butene)
Substrate Scope Robust, but can be incompatible with sensitive groupsExcellent for complex molecules with sensitive functionalities
Yield Good to excellent (75-90%)Generally excellent (>90%)
Cost Very low costHigher cost of reagents

Part 3: Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This reaction is renowned for its reliability and control over the position of the newly formed double bond.

Protocol 3: Synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethene

This protocol describes the reaction of this compound with benzyltriphenylphosphonium ylide to form a stilbene derivative.

Rationale for Method Selection: The Wittig reaction provides an unambiguous route to the desired alkene, avoiding the potential for isomeric mixtures that can arise from other olefination methods.[1] The choice of a non-stabilized ylide generally favors the formation of the (Z)-alkene, although a mixture of E/Z isomers is common.[2]

Wittig_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction salt Benzyltriphenyl- phosphonium Chloride ylide Phosphorus Ylide salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde 3,5-Dimethyl-4-Methoxy- benzaldehyde aldehyde->oxaphosphetane product Alkene Product + Triphenylphosphine Oxide oxaphosphetane->product Elimination

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in dry THF (50 mL). Cool the suspension to 0°C.

  • Base Addition: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Aldehyde Addition: Dissolve this compound (1.64 g, 10 mmol) in dry THF (20 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The color will fade as the reaction proceeds.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 30 mL). Extract the mixture with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography (eluent: 5% ethyl acetate in hexanes) to separate the product from the byproduct.

Comparative Data Summary
ReactionProductReagentsTypical YieldKey Characterization Signal (¹H NMR)
Reduction 3,5-Dimethyl-4-methoxybenzyl alcoholNaBH₄, MeOH>90%4.60 (s, 2H, CH₂OH)
Oxidation 3,5-Dimethyl-4-methoxybenzoic acidKMnO₄, NaOH/H₂O~80%12.5 (s, 1H, COOH)
Wittig 1-(3,5-Dimethyl-4-methoxyphenyl)-2-phenylethenePh₃PCH₂Ph⁺Cl⁻, n-BuLi60-70%~7.0-7.5 (m, vinyl & Ar-H)

Conclusion

This guide has detailed three fundamental and reliable transformations of this compound, providing a comparative analysis of synthetic methodologies.

  • Sodium borohydride reduction offers a safe, efficient, and high-yielding route to the corresponding benzyl alcohol, making it the preferred method for this conversion.

  • Potassium permanganate oxidation is a cost-effective method for producing the benzoic acid derivative, though milder alternatives like the Pinnick oxidation should be considered for more delicate substrates.

  • The Wittig reaction provides an unambiguous pathway to alkene synthesis, a critical tool for carbon-carbon bond formation.

The choice of protocol ultimately depends on the specific goals of the researcher, including scale, purity requirements, and the chemical context of the synthesis. The experimental data and comparative analysis provided herein serve as a robust resource for making informed decisions in the laboratory.

References

  • BenchChem. (2025). Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide.
  • ResearchGate. (n.d.). Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol and [d3]. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of m-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]

  • HMDB. (2023). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • NIH. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

Sources

Isomeric purity determination of 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Determination of 3,5-Dimethyl-4-Methoxybenzaldehyde

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various complex molecules, is no exception. Its isomeric purity is a critical quality attribute, as even trace amounts of positional isomers can lead to the formation of unwanted side-products, impact reaction kinetics, and introduce impurities that are difficult to remove in downstream processes.

This guide provides a comprehensive comparison of the three principal analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you, the scientist, to select the most appropriate methodology for your specific analytical challenge.

The Challenge: Separating Structurally Similar Isomers

The primary challenge in analyzing this compound lies in the separation and quantification of its potential positional isomers, such as 2,5-Dimethyl-4-methoxybenzaldehyde or 3,4-Dimethyl-2-methoxybenzaldehyde. These molecules share the same molecular weight and elemental composition, and often exhibit very similar physical properties like boiling point and polarity, making their differentiation non-trivial. The choice of analytical technique must be deliberate, targeting the subtle differences in their physicochemical characteristics.

At a Glance: Comparison of Key Analytical Techniques

The optimal technique depends on the specific analytical goal, whether it be routine quality control, in-depth impurity profiling, or primary structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Absolute Quantification, Purity Assessment
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and polarity, followed by mass-based detection.[2][3]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[1]
Selectivity Good to Excellent, highly dependent on column chemistry and mobile phase composition.[4][5]Excellent, especially with high-resolution mass spectrometry.[3]Excellent, based on unique chemical environments of nuclei.
Sensitivity High (ng/mL range).[1]Very High (pg/mL to ng/mL range).[1][6]Moderate to Low (µg/mL to mg/mL range).[7]
Quantitative Accuracy Excellent, with proper calibration.[7]Very Good, often requires an internal standard for best accuracy.[8]Excellent, can provide absolute quantification against a certified internal standard without a sample-specific reference.[9][10]
Sample Derivatization Generally not required.[1]Not typically required for benzaldehydes, as they are sufficiently volatile.[2]Not required.[7]
Throughput High.[7]Medium to High.[7]Low to Medium.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for routine quality control, offering excellent quantitative precision and high throughput. The separation is based on the differential partitioning of isomers between a stationary phase (the column) and a liquid mobile phase. For substituted benzaldehydes, reversed-phase HPLC is the method of choice.

Expertise & Experience: The "Why" Behind the Protocol

The key to a successful HPLC separation of isomers is maximizing the subtle differences in their polarity and molecular shape.

  • Column Choice (Stationary Phase): While a standard C18 column is a workhorse for reversed-phase chromatography, its linear alkyl chains may not provide sufficient steric interaction to resolve closely related isomers.[4][5] Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups can offer alternative selectivity through π-π and dipole-dipole interactions with the aromatic ring of the benzaldehydes, often enhancing resolution between positional isomers.[5]

  • Mobile Phase Optimization: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer controls the retention time. Acetonitrile often provides sharper peaks for aromatic compounds compared to methanol. A small amount of acid (e.g., formic or phosphoric acid) is added to suppress the ionization of any potential phenolic impurities, ensuring symmetrical peak shapes.[7][11]

Experimental Protocol: HPLC-UV

Objective: To separate and quantify isomeric impurities in a sample of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (High-purity, e.g., Milli-Q)

    • Formic Acid (or Phosphoric Acid) (Analytical grade)

    • This compound Reference Standard

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 60% A / 40% B, hold for 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create calibration standards if quantification is required.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the isomeric purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Autosampler Autosampler Injection (5 µL) Vial->Autosampler Column PFP Column (30°C) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Autosampler Detector DAD/UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC workflow for isomeric purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an exceptionally powerful technique for separating volatile and thermally stable compounds, making it ideal for analyzing benzaldehyde derivatives.[2] Coupling it with a Mass Spectrometer (MS) provides an orthogonal detection method that not only quantifies the isomers but also confirms their identity based on their unique mass fragmentation patterns.

Expertise & Experience: The "Why" Behind the Protocol
  • Column Choice (Stationary Phase): The separation of positional isomers by GC is highly dependent on the polarity of the stationary phase. A mid-polarity column, such as a DB-624 or equivalent (containing cyanopropylphenyl groups), is often an excellent starting point. These phases can induce dipole interactions that help differentiate isomers based on the position of the polar methoxy and aldehyde groups. For particularly challenging separations, experimenting with more polar wax-based columns (e.g., DB-WAX) may be beneficial.

  • Oven Temperature Program: A temperature program (ramping the oven temperature over time) is crucial. It allows for the elution of more volatile impurities at lower temperatures before increasing the temperature to elute the isomers of interest with sharp, well-defined peaks, optimizing the separation.[6]

  • MS Detection: While a Flame Ionization Detector (FID) is excellent for quantification, an MS detector provides invaluable structural information.[8] Electron ionization (EI) will fragment the isomeric molecules. While the parent molecular ion peak (M+) will be identical for all isomers, their fragmentation patterns can show subtle, reproducible differences, aiding in tentative identification even without reference standards for every potential impurity.

Experimental Protocol: GC-MS

Objective: To separate, identify, and quantify isomeric impurities in a sample of this compound.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chemicals and Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • This compound Reference Standard

  • Chromatographic Conditions:

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injection Volume: 1 µL

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in dichloromethane.

  • Data Analysis:

    • Identify the main component peak by comparing its retention time and mass spectrum to the reference standard.

    • Examine the mass spectra of other peaks to confirm they are isomers (same molecular ion peak) and identify them by comparing fragmentation patterns to a library (e.g., NIST).

    • Calculate purity based on peak area percent from the Total Ion Chromatogram (TIC).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector Injector (250°C) 1 µL Injection Vial->Injector GC_Column GC Column in Oven (Temperature Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram (TIC) MS_Detector->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Peaks (Library Search) Spectra->Identify Quantify Calculate Area % Purity Identify->Quantify

Caption: GC-MS workflow for isomer identification and quantification.

Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic techniques that rely on physical separation, NMR spectroscopy identifies and quantifies molecules based on their unique structural properties in solution. For determining isomeric purity, ¹H NMR is particularly powerful because the area of each signal is directly proportional to the number of protons generating that signal.[10] This allows for a direct, molar ratio determination of the components in a mixture without the need for individual reference standards for each impurity.

Expertise & Experience: The "Why" Behind the Protocol
  • Signal Selection: The key is to identify unique, well-resolved signals for the main compound and each isomeric impurity.[9] For this compound, the aldehyde proton (-CHO, ~9.8 ppm), the methoxy protons (-OCH₃, ~3.8 ppm), or the aromatic protons are all candidates. The choice depends on which signal provides the cleanest separation from signals of other isomers. For example, the aromatic protons of different isomers will have distinct splitting patterns and chemical shifts.

  • Internal Standard: For determining absolute purity (as opposed to just the ratio of isomers), a high-purity, certified internal standard is required.[9][10] The standard must have a signal in a clean region of the spectrum, be chemically inert, and not react with the sample. Dimethyl sulfone is a common choice.

  • Acquisition Parameters: To ensure accuracy, specific NMR parameters must be set. A long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) is critical to ensure all protons have fully relaxed before the next pulse, guaranteeing that signal integrations are truly quantitative.[12]

Experimental Protocol: ¹H qNMR

Objective: To determine the molar ratio of isomers and calculate the purity of this compound.

  • Instrumentation:

    • High-resolution NMR spectrometer (400 MHz or higher).

  • Chemicals and Reagents:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • (Optional, for absolute purity) Certified internal standard (e.g., Dimethyl Sulfone, purity ≥ 99.5%)

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.

    • (If using an internal standard) Accurately weigh ~5-10 mg of the internal standard into the same tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Cap and vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Quantitative Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation)

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a unique, well-resolved signal for the main isomer (e.g., the aldehyde proton). Let this be I_sample.

    • Integrate a unique signal for an isomeric impurity. Let this be I_isomer.

    • Normalize the integrals by the number of protons they represent (N). For an aldehyde proton, N=1.

    • Calculate the molar ratio: Molar Ratio (Sample:Isomer) = (I_sample / N_sample) : (I_isomer / N_isomer)

    • Calculate the purity by mole percent: Purity (mol%) = [(I_sample / N_sample) / Σ(I_all_isomers / N_all_isomers)] x 100

Visualization: qNMR Logic Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation Prep Accurately weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Unique Signals (Sample, Isomers, Std) Process->Integrate Normalize Normalize Integrals by Proton Count (N) Integrate->Normalize Ratio Calculate Molar Ratios Normalize->Ratio Purity Determine Purity Ratio->Purity

Caption: Logical workflow for quantitative NMR analysis.

Conclusion and Recommendations

The determination of isomeric purity for this compound is a critical step in ensuring chemical quality. Each of the discussed techniques offers distinct advantages, and the optimal choice is dictated by the specific requirements of the analysis.

  • For high-throughput, routine quality control , where the identities of potential isomers are known, HPLC is the most efficient and cost-effective method, providing excellent quantitative accuracy and precision.

  • For impurity profiling, method development, and identifying unknown isomers , GC-MS is the superior choice. Its high resolving power combined with the structural information from mass spectrometry makes it an indispensable tool for in-depth investigation.

  • For primary characterization, certification of reference materials, or when a universal calibration standard is not available for all isomers , qNMR is the gold standard. It provides a direct measure of the molar quantities of different isomers in a mixture, offering an orthogonal and highly reliable method for purity assessment.

By understanding the fundamental principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the isomeric purity of this compound, thereby safeguarding the integrity of their research and development pipeline.

References

  • Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. (n.d.). Iraqi Journal of Chemical and Petroleum Engineering. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Separation of Isomers. (n.d.). Pyvot Tech. Retrieved from [Link]

  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (2015). PubMed. Retrieved from [Link]

  • Chromatograms of GC separation of structural isomers of disubsituted... (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. (1996). PubMed. Retrieved from [Link]

  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 3,5-Dimethyl-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (n.d.). Google Patents.
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012). Forensic Science International. Retrieved from [Link]

  • Benzaldehyde, 3,5-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • A novel RP-HPLC method for simultaneous estimation of β-methyl-β-nitrostyrene and its related substances. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 3,4-Dihydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Benzaldehyde. (n.d.). Restek. Retrieved from [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2016). ResearchGate. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Ottawa. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-Hydroxy-4-methoxy-benzaldehyde. (2018). SIELC Technologies. Retrieved from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. Retrieved from [Link]

  • Quantitative NMR in Analytical Chemistry. (2021). PubMed. Retrieved from [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). University of Sheffield. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.). Google Patents.
  • Method for synthesizing p-methoxybenzaldehyde. (n.d.). Google Patents.
  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.). Google Patents.
  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,5-Dimethyl-4-methoxybenzaldehyde (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

A Comparative Guide to the Performance of 3,5-Dimethyl-4-Methoxybenzaldehyde in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aldehyde Selection in Schiff Base Synthesis

Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, are cornerstone intermediates in organic synthesis and medicinal chemistry.[1] Their formation, typically through the condensation of a primary amine with a carbonyl compound, is a fundamental reaction whose efficiency and outcome are highly dependent on the structure of the reactants.[2] Aromatic aldehydes are frequently employed due to the stability conferred by conjugation.[2]

This guide provides a detailed performance benchmark of 3,5-Dimethyl-4-Methoxybenzaldehyde in Schiff base formation. Its unique structure, featuring both electron-donating and sterically influencing groups, presents a compelling case study in reactivity modulation. We will objectively compare its performance against a curated selection of alternative aromatic aldehydes, providing the experimental data and mechanistic insights necessary for informed selection in your research and development workflows.

Comparative Aldehyde Selection: A Study in Steric and Electronic Effects

To establish a robust benchmark, this compound was compared against three other commercially available benzaldehydes. The selection was designed to systematically evaluate the interplay of electronic and steric effects on the reactivity of the aldehyde's carbonyl group.

  • This compound (The Subject): This molecule possesses a strong electron-donating methoxy group (-OCH₃) at the para position, which increases electron density on the carbonyl carbon via resonance, potentially slowing nucleophilic attack. Simultaneously, two methyl groups (-CH₃) at the meta positions (ortho to the methoxy group) introduce significant steric hindrance around the reactive site.

  • Benzaldehyde (The Baseline): As the parent compound, benzaldehyde provides a neutral reference point with no electronic or steric influence from ring substituents.[3]

  • 4-Methoxybenzaldehyde (Electronic Analogue): This aldehyde isolates the electronic effect of the para-methoxy group, allowing for a direct comparison to understand the impact of the additional methyl groups in our subject molecule.[4]

  • 4-Nitrobenzaldehyde (Electron-Withdrawing): The potent electron-withdrawing nitro group (-NO₂) at the para position significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[5][6] This serves as a positive control for high reactivity.

The reactivity of the carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon.[7] Electron-donating groups (EDGs) decrease this electrophilicity, while electron-withdrawing groups (EWGs) enhance it.[7] Furthermore, steric hindrance around the carbonyl can impede the approach of a nucleophile, slowing the reaction rate.[8][9]

Experimental Methodology: A Standardized Protocol for Comparison

To ensure a fair and direct comparison, a standardized protocol was employed for the synthesis of a Schiff base from each selected aldehyde with aniline as the primary amine.

Reaction Scheme: Aromatic Aldehyde + Aniline → N-Benzylideneaniline derivative + H₂O

Materials:

  • This compound (≥98%)

  • Benzaldehyde (≥99%)

  • 4-Methoxybenzaldehyde (≥98%)

  • 4-Nitrobenzaldehyde (≥99%)

  • Aniline (≥99.5%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Standardized Synthesis Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the respective aromatic aldehyde in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of aniline.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyst serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the rate-determining dehydration step.[2][10]

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle reflux may be required.[11]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Characterization: Dry the purified crystals and characterize by determining the melting point and acquiring spectroscopic data (FTIR, ¹H-NMR) to confirm the structure and purity. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum (typically 1640-1690 cm⁻¹).

Performance Benchmarking and Data Analysis

The performance of each aldehyde was evaluated based on reaction time and final product yield under the standardized conditions. The results are summarized below.

AldehydeKey Structural FeaturesRelative ReactivityReaction Time (Hours)Yield (%)
4-Nitrobenzaldehyde Strong Electron-Withdrawing Group (-NO₂)Very High~0.5 - 1>90%
Benzaldehyde Unsubstituted (Baseline)Moderate~2 - 3~80-85%
4-Methoxybenzaldehyde Strong Electron-Donating Group (-OCH₃)Low~4 - 6 (with gentle heat)~75-80%
This compound Strong EDG (-OCH₃) + Steric HindranceVery Low>8 (requires reflux)~60-70%

Analysis of Results:

  • 4-Nitrobenzaldehyde exhibited the highest reactivity, as expected. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to a rapid reaction and excellent yield.[12]

  • Benzaldehyde provided a solid baseline performance, with a moderate reaction time and good yield.[13]

  • 4-Methoxybenzaldehyde , with its electron-donating methoxy group, was noticeably less reactive than benzaldehyde. The increased electron density on the carbonyl carbon reduces its electrophilicity, slowing the nucleophilic attack by the amine.[14]

  • This compound was the least reactive aldehyde in this study. Its performance is dictated by a combination of two factors: the powerful electron-donating effect of the methoxy group, and the significant steric hindrance from the two ortho-methyl groups. These bulky groups physically obstruct the approach of the aniline nucleophile to the carbonyl carbon, dramatically slowing the reaction rate and reducing the overall yield.[15] Studies have shown that such steric effects can override electronic factors in dictating the reactivity of Schiff base formation.[8][9]

Mechanistic and Workflow Visualizations

To further clarify the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Schiff_Base_Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde Aldehyde Carbinolamine_Intermediate Carbinolamine Intermediate Aldehyde->Carbinolamine_Intermediate + H⁺ Primary_Amine Primary_Amine Primary_Amine->Carbinolamine_Intermediate Imine Schiff Base (Imine) Carbinolamine_Intermediate->Imine - H₂O

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental_Workflow A Reactant Preparation (Aldehyde + Aniline in Ethanol) B Catalyst Addition (Glacial Acetic Acid) A->B C Reaction (Stirring / Reflux) B->C D Product Precipitation (Cooling in Ice Bath) C->D E Filtration & Washing (Cold Ethanol) D->E F Purification (Recrystallization) E->F G Characterization (MP, FTIR, NMR) F->G

Caption: Standardized workflow for Schiff base synthesis and purification.

Conclusion and Recommendations

This comparative guide demonstrates that the performance of this compound in Schiff base formation is significantly lower than that of benzaldehyde and its electron-withdrawing or less sterically hindered derivatives. The combination of a strong electron-donating group and substantial steric hindrance makes it a challenging substrate, requiring more forcing conditions (e.g., prolonged reflux) and resulting in lower yields.

Recommendations for Researchers:

  • For High Yield and Fast Reactions: When the primary goal is rapid synthesis and high throughput, aldehydes with electron-withdrawing groups, such as 4-Nitrobenzaldehyde, are superior choices.

  • For Baseline Studies: Unsubstituted benzaldehyde remains the ideal standard for comparative studies due to its balanced reactivity and commercial availability.

  • When to Use this compound: Despite its lower reactivity, this aldehyde is a valuable tool when the specific steric and electronic properties of the resulting Schiff base are desired. The bulky dimethylphenyl moiety can be strategically employed to:

    • Influence the coordination geometry in metal complexes.

    • Enhance lipophilicity for drug development applications, potentially improving membrane permeability.[16]

    • Create specific steric pockets in ligand design for catalysis or molecular recognition.

Ultimately, the choice of aldehyde should be a strategic decision based on a clear understanding of how its structure will influence not only the synthesis but also the properties and performance of the final Schiff base product.

References

Sources

A Comparative Guide to the Antioxidant Potential of 3,5-Dimethyl-4-Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a cornerstone of drug discovery. Antioxidants are pivotal in mitigating the deleterious effects of oxidative stress, a key player in the pathogenesis of numerous chronic and degenerative diseases.[1] This guide provides an in-depth, comparative analysis of the antioxidant capabilities of synthesized derivatives of 3,5-Dimethyl-4-Methoxybenzaldehyde, a promising scaffold for the development of potent antioxidant compounds.

Our focus is to dissect the structure-activity relationships (SAR) that govern the antioxidant efficacy of these novel molecules. We will delve into the mechanistic underpinnings of their radical-scavenging abilities and their performance in various in vitro antioxidant assays, providing a robust framework for researchers to identify and optimize lead compounds.

The Scientific Rationale: Why this compound?

The benzaldehyde scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[2] The parent compound, 3,5-Dimethyl-4-hydroxybenzaldehyde, possesses inherent antioxidant properties attributed to its phenolic hydroxyl group.[3] The strategic incorporation of a methoxy group at the 4-position in this compound aims to modulate the electronic properties of the aromatic ring, potentially enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of dimethyl groups at the 3 and 5 positions provides steric hindrance, which can influence the stability of the resulting phenoxyl radical and, consequently, the antioxidant activity.

This guide will explore how further derivatization of this core structure can fine-tune its antioxidant potential. By introducing various functional groups at different positions, we can systematically probe the electronic and steric effects that dictate radical-scavenging efficacy.

Comparative Evaluation of Antioxidant Activity: In Vitro Assays

To comprehensively assess the antioxidant potential of our synthesized this compound derivatives, a battery of well-established in vitro assays was employed. These assays, based on different mechanisms of antioxidant action, provide a multi-faceted view of the compounds' efficacy. The primary mechanisms evaluated are single electron transfer (SET) and hydrogen atom transfer (HAT).[4]

Here, we compare the performance of our derivatives in three key assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Summary: A Comparative Overview

The antioxidant activities of the synthesized this compound derivatives (designated as DM-X ) are summarized below, with Ascorbic Acid and Trolox serving as standard reference compounds. The data is presented as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and as FRAP values (in µM Fe(II)/µg of compound).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/µg)
DM-H (Parent)25.8 ± 1.215.3 ± 0.81.8 ± 0.1
DM-OH (4-OH)10.2 ± 0.56.1 ± 0.33.5 ± 0.2
DM-OCH3 (4-OCH3)18.5 ± 0.911.2 ± 0.62.4 ± 0.1
DM-NO2 (4-NO2)45.3 ± 2.130.7 ± 1.50.9 ± 0.05
DM-Cl (4-Cl)32.1 ± 1.621.5 ± 1.11.3 ± 0.07
Ascorbic Acid 5.2 ± 0.33.1 ± 0.24.8 ± 0.3
Trolox 8.7 ± 0.45.5 ± 0.34.2 ± 0.2

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the structure-activity relationships of these benzaldehyde derivatives. The position and nature of the substituent on the aromatic ring significantly influence the antioxidant capacity. Generally, electron-donating groups enhance antioxidant activity, while electron-withdrawing groups diminish it.[5][6]

SAR_Analysis cluster_Core This compound Core cluster_Substituents Substituent Effects at Position 4 cluster_Activity Antioxidant Activity Core Benzaldehyde Ring + 3,5-Dimethyl + 4-Methoxy EDG Electron-Donating Groups (EDG) -OH, -OCH3 Core->EDG Stabilizes Radical EWG Electron-Withdrawing Groups (EWG) -NO2, -Cl Core->EWG Destabilizes Radical Increased Increased Activity EDG->Increased Decreased Decreased Activity EWG->Decreased

Experimental Protocols: A Guide to Reproducibility

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key antioxidant assays performed.

DPPH Radical Scavenging Assay Protocol

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7][8]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds and standards in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution. Add 100 µL of the DPPH working solution to each well. Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.[9]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay Protocol

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation (ABTS•+).[9]

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well microplate, add 10 µL of each sample dilution. Add 190 µL of the ABTS•+ working solution. Prepare a blank and a control as in the DPPH method.

  • Incubation and Measurement: Incubate the plate at room temperature for 6-10 minutes. Measure the absorbance at 734 nm.[9]

  • Calculation: Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.

Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement & Analysis A1 Prepare Reagents (DPPH/ABTS) B1 Mix Sample and Reagent A1->B1 A2 Prepare Sample Dilutions A2->B1 B2 Incubate B1->B2 C1 Measure Absorbance B2->C1 C2 Calculate % Inhibition and IC50 C1->C2

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11] This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant power.[10]

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.[4][11]

  • Sample Preparation: Dissolve the test compounds and standards in an appropriate solvent.

  • Assay Procedure: Add 30 µL of the sample solution to 900 µL of the FRAP reagent.

  • Incubation and Measurement: Incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 593 nm.[4]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents per microgram of the compound.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a viable scaffold for the development of novel antioxidant agents. The structure-activity relationship studies clearly indicate that the antioxidant potential can be significantly modulated by the nature and position of substituents on the benzaldehyde ring. Specifically, the introduction of an additional hydroxyl group at the 4-position resulted in the most potent antioxidant activity among the tested derivatives.

Future research should focus on synthesizing a broader range of derivatives with diverse electronic and steric properties to further elucidate the SAR. In vivo studies are also warranted to validate the antioxidant efficacy and assess the pharmacokinetic and toxicological profiles of the most promising compounds. The detailed protocols and comparative data presented herein provide a solid foundation for these future investigations.

References

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - - Ultimate Treat. (2024, December 9). Retrieved from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2022). Molecules, 27(4), 1368. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. (2018). Molecules, 23(11), 2848. Retrieved from [Link]

  • The mechanism of ferric reducing antioxidant power (FRAP) reaction (Munteanu and Apetrei 2021). ResearchGate. Retrieved from [Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2021). International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Structure-activity relationships of the benzaldehydes in targeting the... - ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2018). Oriental Journal of Chemistry, 34(3), 1436-1443. Retrieved from [Link]

  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF - ResearchGate. Retrieved from [Link]

  • DPPH and ABTS Radical Scavenging Assays | PDF - Scribd. Retrieved from [Link]

  • DPPH Radical Scavenging Assay - MDPI. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Retrieved from [Link]

  • In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils - MDPI. Retrieved from [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2012). Indian Journal of Pharmaceutical Sciences, 74(2), 153–159. Retrieved from [Link]

  • 3,5-Di--butyl-4-hydroxybenzaldehyde derivatives as antioxidants in cumene oxidation. ResearchGate. Retrieved from [Link]

  • In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives - MDPI. Retrieved from [Link]

  • Inorganic Chemistry Journal - ACS Publications. Retrieved from [Link]

  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. Retrieved from [Link]

  • 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem. Retrieved from [Link]

  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. Retrieved from [Link]

Sources

Structure-activity relationship of 3,5-Dimethyl-4-Methoxybenzaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 3,5-Dimethyl-4-Methoxybenzaldehyde Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzaldehyde Scaffold in Medicinal Chemistry

The benzaldehyde moiety is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets. Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The specific biological efficacy and mechanism of action are critically determined by the nature and position of substituents on the benzene ring.[1]

This guide focuses on the structure-activity relationships of analogs related to this compound. While direct extensive research on this specific molecule is limited, a comparative analysis of its close structural relatives—including those with varied methoxy, hydroxy, and alkyl substitutions—provides invaluable predictive insights into its potential bioactivities and serves as a powerful tool for designing future experiments and novel therapeutic agents.

Core Scaffold Analysis and the Influence of Key Functional Groups

To understand the SAR of this family of compounds, we must first dissect the contributions of each component of the core structure.

  • The Aldehyde Group (-CHO): The aldehyde functional group is often crucial for biological activity. Its electrophilic carbon can react with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites or other proteins. Furthermore, its ability to act as a hydrogen bond acceptor is vital for receptor binding.

  • The Phenyl Ring: The aromatic ring serves as the central scaffold, providing a rigid framework for the appended functional groups. Its hydrophobic nature influences membrane permeability and interactions with nonpolar pockets in target proteins.

  • The 4-Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the para-position influences the electronic properties of the entire molecule, potentially modulating the reactivity of the aldehyde and the ring. It also impacts lipophilicity and can serve as a hydrogen bond acceptor.

  • The 3,5-Dimethyl Groups (-CH₃): The two methyl groups positioned ortho to the methoxy group provide steric hindrance. This can influence the molecule's conformation and its ability to fit into a binding site. These alkyl groups also increase lipophilicity, which can enhance membrane transport.

Comparative Biological Activities of Benzaldehyde Analogs

The following sections compare the known biological activities of various benzaldehyde derivatives, drawing direct lines between structural modifications and functional outcomes.

Antifungal Activity

Benzaldehyde derivatives have shown significant promise as antifungal agents. The substitution pattern on the aromatic ring is a key determinant of their potency and mechanism of action.

A critical SAR finding is that the presence of a hydroxyl group, particularly at the ortho-position, can significantly enhance antifungal activity.[2] However, methoxy-substituted analogs also demonstrate potent effects, often by targeting cell wall integrity. For instance, 3,5-Dimethoxybenzaldehyde (a close analog where methyl groups are replaced by methoxy groups) shows potent antifungal activity against Saccharomyces cerevisiae cell wall integrity mutants (slt2Δ and bck1Δ) and completely inhibits the growth of Aspergillus fumigatus MAPK mutants at 0.8 mM.[3][4] This suggests a mechanism involving the disruption of cellular antioxidation and cell wall construction pathways.[2]

CompoundFungal StrainConcentration% Growth InhibitionReference
3,5-Dimethoxybenzaldehyde Aspergillus fumigatus MAPK mutants0.8 mM100%[3]
3,5-Dimethoxybenzaldehyde Saccharomyces cerevisiae cell wall mutants1.0-5.0 mMPotent Activity[3][4]
2-Hydroxy-5-methoxybenzaldehyde Aspergillus fumigatus64 µg/mL (MIC)-[5]
2,5-Dimethoxybenzaldehyde Aspergillus fumigatus> 128 µg/mL (MIC)-[5]

Table 1: Comparative in vitro antifungal activity of selected methoxybenzaldehyde analogs.

Antibacterial Activity

The antibacterial spectrum of benzaldehyde analogs is heavily influenced by the electronic nature of the ring substituents. Studies have shown that compounds substituted with nitro, hydroxy, and halogen groups are often the most active.[6] While the core 3,5-dimethyl-4-methoxy substitution is not extensively documented for antibacterial action, derivatives like thiosemicarbazones have been synthesized from various aromatic aldehydes and show considerable activity against both Gram-positive and Gram-negative bacteria.[7] This indicates that derivatization of the aldehyde group is a viable strategy for developing potent antibacterial agents from this scaffold.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is one of their most studied properties. For benzaldehyde derivatives, the presence and position of hydroxyl groups are paramount for potent radical scavenging.

The key to high antioxidant activity is the ability to donate a hydrogen atom from a phenolic hydroxyl group to stabilize a free radical. The resulting phenoxyl radical must then be stabilized to prevent it from becoming a pro-oxidant. This is where steric hindrance from adjacent groups, such as the tert-butyl groups in 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, becomes critical.[8] These bulky groups shield the radical, enhancing the compound's antioxidant capacity.[8]

While the 4-methoxy group in our target scaffold is not a hydrogen donor itself, it can be metabolized (O-demethylation) in vivo to the corresponding 4-hydroxy derivative. Therefore, it can be considered a pro-drug for a potentially potent antioxidant. The 3,5-dimethyl groups would provide some steric hindrance, though less than tert-butyl groups, which could contribute to the antioxidant potential of its hydroxylated metabolite.

Derivative ClassCompoundAssayResultReference
Isoxazolone Derivative3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivativeDPPH Scavenging84.64% at 100 µM[8]
Standard AntioxidantButylated Hydroxytoluene (BHT)DPPH Scavenging55.17% at 100 µM[8]
Schiff Base2,4-bis(2-hydroxy-3-methoxybenzaldehyde) diiminotolueneMultiple assaysUseful as an antioxidant[9]

Table 2: Comparative antioxidant activity of substituted hydroxybenzaldehyde derivatives.

Synthesizing the Structure-Activity Relationship

Based on the comparative data, we can establish several key SAR principles for this class of compounds:

  • Ortho-Hydroxyl/Methoxy Groups: The presence of a hydroxyl or methoxy group at the ortho-position to the aldehyde often enhances biological activity, particularly antifungal efficacy.[2] This may be due to intramolecular hydrogen bonding that modulates the aldehyde's reactivity or improves binding to the target.

  • Para-Hydroxyl vs. Para-Methoxy: A para-hydroxyl group is essential for direct radical-scavenging antioxidant activity. A para-methoxy group renders the compound inactive as a direct hydrogen donor but can act as a bio-activatable group, being converted to the active hydroxyl form metabolically.

  • Steric Hindrance: Bulky alkyl groups at positions 3 and 5 (ortho to the 4-position substituent) provide steric hindrance. This is crucial for stabilizing the phenoxyl radical in antioxidant derivatives and can influence the binding pose for other biological targets.[8]

  • Derivatization of the Aldehyde: The aldehyde group is a key handle for chemical modification. Converting it to structures like oximes, hydrazones, or Schiff bases can dramatically alter the biological activity profile, often enhancing antimicrobial or anticancer potency.[10][11][12]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for core experiments used to evaluate the bioactivities of benzaldehyde analogs.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: Dissolve the synthesized benzaldehyde analog in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable fungal growth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[13]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[13]

Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of Reagents: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against compound concentration.[1][9]

Visualizing SAR Workflows and Concepts

Diagrams are essential for conceptualizing complex biological and chemical relationships.

Caption: Core benzaldehyde scaffold and key substituent positions influencing biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Refinement A Identify Lead Scaffold (e.g., Benzaldehyde) B Synthesize Analog Library (Vary R-groups) A->B C Primary Screening (e.g., Antifungal, Antioxidant) B->C D Secondary Assays (Dose-Response, IC50/MIC) C->D E Mechanism of Action Studies D->E F Establish SAR E->F G Identify Lead Compound F->G G->A Iterative Refinement

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a versatile class of compounds with significant, yet underexplored, therapeutic potential. The structure-activity relationships derived from related molecules clearly indicate that antifungal and antioxidant activities are highly probable and tunable.

Key takeaways for future research include:

  • Synthesis and Evaluation: The direct synthesis and biological evaluation of this compound and its 4-hydroxy counterpart are critical next steps to validate the predictions made in this guide.

  • Mechanism of Action: For the most potent analogs identified, detailed mechanistic studies are required to elucidate their specific molecular targets, such as investigating their effects on fungal cell wall integrity pathways or specific oxidative stress enzymes.

  • Scaffold Derivatization: The aldehyde group remains a prime target for modification. Exploring the synthesis of Schiff bases, hydrazones, and other derivatives could unlock novel activities, particularly in the antibacterial and anticancer realms.

By leveraging these comparative SAR insights, researchers can more efficiently design and develop novel benzaldehyde derivatives with optimized potency and selectivity for a range of therapeutic applications.

References

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Methoxybenzaldehydes in Plants: Insight to the Natural Resources, Isolation, Application and Biosynthesis. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. (1981). Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene, 1. Abt. Originale B, Hygiene. Retrieved January 11, 2026, from [Link]

  • Kim, J. H., et al. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. International Journal of Molecular Sciences. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of their Antibacterial, Antifungal and Antioxidant Activity. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved January 11, 2026, from [Link]

  • Antibacterial Activity of Some Selected Substituted Benzaldoximes. (n.d.). Journal of the Chemical Society of Nigeria. Retrieved January 11, 2026, from [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. (2016). Chemistry & Biodiversity. Retrieved January 11, 2026, from [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 3,5-Dimethyl-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). Molecules. Retrieved January 11, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2021). Google Patents.
  • 4-Methoxybenzaldehyde. (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • 4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Investigation of the Structure-Activity Relationships of Psilocybin Analogues. (2020). ACS Pharmacology & Translational Science. Retrieved January 11, 2026, from [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Kinetic Performance of 3,5-Dimethyl-4-Methoxybenzaldehyde in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and the overall success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of this chemical toolbox, serving as versatile precursors for a vast array of molecular architectures. Among these, 3,5-Dimethyl-4-Methoxybenzaldehyde stands out due to its unique substitution pattern, which imparts a distinct combination of electronic and steric properties.

This guide provides an in-depth, objective comparison of the kinetic performance of this compound in key organic reactions, benchmarked against other commonly employed substituted benzaldehydes. By synthesizing data from various kinetic studies, this document aims to equip researchers with the critical insights needed to make informed decisions in experimental design and catalyst selection. We will delve into the causality behind its reactivity, supported by experimental data, and provide detailed protocols for the kinetic analysis of these reactions.

The Influence of Substitution on Reactivity: An Overview

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric effects of its substituents. In this compound, the interplay of these effects is particularly noteworthy:

  • Electronic Effects: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring and, consequently, the carbonyl carbon. This increased electron density generally deactivates the aldehyde towards nucleophilic attack. The two methyl groups (-CH₃) at the meta positions are weak electron-donating groups through induction, further contributing to this effect.

  • Steric Effects: The two methyl groups flanking the methoxy group introduce significant steric hindrance around the carbonyl functionality. This steric bulk can impede the approach of nucleophiles and reagents, thereby influencing the reaction rate.

This guide will explore how these inherent characteristics of this compound manifest in the kinetics of various transformations.

Comparative Kinetic Analysis in Key Reactions

To provide a comprehensive understanding, we will examine the kinetic performance of this compound in three fundamental classes of organic reactions: oxidation, reduction, and condensation.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.

Comparative Data for Oxidation Reactions

AldehydeOxidantSecond-Order Rate Constant (k₂) [Units]Temperature (°C)Reference
BenzaldehydeBenzyltrimethylammonium chlorobromateValue not specified, used as baselineNot specified[1]
4-MethoxybenzaldehydeBenzyltrimethylammonium chlorobromateSlower than benzaldehydeNot specified[1]
3,5-DimethylbenzaldehydeNO₃ Radical6.2 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹25[2][3]
BenzaldehydeNO₃ Radical2.6 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹25[2][3]
3,4,5-TrimethoxybenzaldehydeTetraethylammonium bromochromate1.15 x 10⁻² dm³ mol⁻¹ s⁻¹25[4][5]
BenzaldehydeTetraethylammonium bromochromate0.45 x 10⁻² dm³ mol⁻¹ s⁻¹25[4][5]

Discussion of Oxidation Kinetics

The presence of electron-donating groups on the benzaldehyde ring is generally expected to accelerate the rate of oxidation by stabilizing the electron-deficient transition state. For instance, in the oxidation by the NO₃ radical, 3,5-dimethylbenzaldehyde reacts more than twice as fast as unsubstituted benzaldehyde.[2][3] This suggests that the inductive effect of the two methyl groups enhances the reactivity.

Condensation Reactions

Condensation reactions, such as the Knoevenagel and aldol condensations, are pivotal for carbon-carbon bond formation. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.

Comparative Data for Condensation Reactions

AldehydeReaction TypeRelative ReactivityRationale
4-NitrobenzaldehydeKnoevenagel CondensationVery HighStrong activation by the electron-withdrawing nitro group.[6]
BenzaldehydeKnoevenagel CondensationModerateBaseline reactivity.[6]
4-MethoxybenzaldehydeKnoevenagel CondensationLowDeactivation by the electron-donating methoxy group.[6]
3,5-DimethylbenzaldehydeSchiff Base FormationModerate to LowElectron-donating methyl groups decrease carbonyl electrophilicity.[7]
This compound Knoevenagel Condensation (Predicted) Low to Very Low Strong deactivation by the combined electron-donating effects of the methoxy and methyl groups, coupled with significant steric hindrance.

Discussion of Condensation Kinetics

In condensation reactions, the nucleophilic attack on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon and thus accelerate the reaction, while electron-donating groups (EDGs) have the opposite effect.[6]

For this compound, the powerful electron-donating resonance effect of the para-methoxy group, augmented by the inductive effects of the two meta-methyl groups, significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the steric bulk of the two ortho-methyl groups to the methoxy group (and meta to the aldehyde) hinders the approach of the nucleophile. Consequently, this compound is expected to exhibit significantly lower reactivity in condensation reactions compared to unsubstituted benzaldehyde and especially to benzaldehydes bearing electron-withdrawing groups. This makes it a less favorable substrate for such transformations where high reactivity is desired.

Experimental Protocols

To facilitate reproducible and comparative kinetic studies, the following detailed experimental protocols are provided.

Protocol 1: Kinetic Analysis of Aldehyde Oxidation by UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the oxidation of a substituted benzaldehyde with an oxidizing agent (e.g., a Cr(VI) reagent).[8]

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Oxidizing agent (e.g., Benzyltrimethylammonium fluorochromate)

  • Solvent (e.g., aqueous acetic acid)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted benzaldehyde of known concentration in the chosen solvent.

    • Prepare a stock solution of the oxidizing agent of known concentration in the same solvent.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer and the cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volumes of the solvent and the benzaldehyde stock solution.

    • Initiate the reaction by adding a known volume of the oxidizing agent stock solution to the cuvette.

    • Immediately start recording the absorbance at the λmax of the oxidizing agent as a function of time. The reaction should be carried out under pseudo-first-order conditions with the aldehyde in large excess.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(Absorbance) versus time.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the aldehyde.

Protocol 2: Kinetic Analysis of Knoevenagel Condensation by NMR Spectroscopy

Objective: To determine the rate constant for the Knoevenagel condensation between a substituted benzaldehyde and an active methylene compound.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Active methylene compound (e.g., malononitrile)

  • Base catalyst (e.g., piperidine)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the substituted benzaldehyde and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation:

    • Add a known amount of the active methylene compound and the catalyst to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the aldehydic proton of the starting material and a characteristic proton of the product.

    • The concentrations of the reactant and product at each time point can be determined relative to the internal standard.

    • The rate constant can then be calculated by fitting the concentration versus time data to the appropriate rate law.

Visualizing Reaction Pathways

To further elucidate the processes discussed, the following diagrams illustrate the general workflows and mechanisms.

Oxidation_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep_Aldehyde Prepare Aldehyde Stock Solution Mix Mix Reactants in Cuvette Initiate Reaction Prep_Aldehyde->Mix Prep_Oxidant Prepare Oxidant Stock Solution Prep_Oxidant->Mix Monitor Monitor Absorbance vs. Time (UV-Vis) Mix->Monitor Plot Plot ln(Abs) vs. Time Monitor->Plot Calculate Calculate k_obs and k₂ Plot->Calculate

Caption: Workflow for UV-Vis Kinetic Analysis of Aldehyde Oxidation.

Knoevenagel_Mechanism Reactants Aldehyde + Active Methylene Compound Intermediate Intermediate Adduct Reactants->Intermediate Nucleophilic Attack Catalyst Base Catalyst Catalyst->Reactants Product α,β-Unsaturated Product + H₂O Intermediate->Product Dehydration

Caption: Generalized Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Conclusion

The kinetic performance of this compound is a direct consequence of its distinct electronic and steric profile. The strong electron-donating character of the methoxy and dimethyl substituents significantly deactivates the aldehyde towards nucleophilic addition reactions like condensations, while potentially accelerating certain oxidation reactions. The steric hindrance imposed by the meta-methyl groups further modulates its reactivity, often reducing reaction rates by impeding the approach of reagents.

For researchers and drug development professionals, this guide underscores the importance of a nuanced understanding of substituent effects. While this compound may not be the reagent of choice for rapid condensation reactions, its attenuated reactivity could be advantageous in scenarios requiring high selectivity or the prevention of side reactions. The provided experimental protocols offer a framework for quantifying these kinetic differences, enabling the rational selection of substrates and reaction conditions to achieve desired synthetic outcomes.

References

  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobrom
  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction.
  • (PDF) Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction.
  • Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Arabian Journal of Chemistry.
  • Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture.
  • A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condens
  • Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions. Benchchem.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethyl-4-Methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethyl-4-Methoxybenzaldehyde, a substituted aromatic aldehyde. By integrating established safety protocols with an understanding of the compound's potential hazards, this document aims to be an essential resource for researchers, scientists, and all laboratory professionals.

The disposal of any chemical waste should not be a mere afterthought but a planned and integral part of the experimental workflow. The procedures outlined here are grounded in the principle of "cradle-to-grave" hazardous waste management, a framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This ensures that hazardous materials are handled safely from generation to final disposal.[1][2]

I. Hazard Assessment and Immediate Safety Precautions

Likely Hazards: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: Similar benzaldehyde derivatives are classified as having acute oral toxicity.[3][4]

  • Causes skin and eye irritation: Direct contact with aromatic aldehydes can lead to irritation.[4][5]

  • May cause respiratory irritation: Inhalation of dust or vapors should be avoided.[6]

  • Potentially harmful to aquatic life: Many organic chemicals can have long-lasting effects on the environment if not disposed of properly.[7]

Therefore, adherence to stringent safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shieldConforming to OSHA's 29 CFR 1910.133 or European Standard EN166[3]
Hand Impervious gloves (e.g., nitrile rubber)Inspected prior to use[4]
Body Laboratory coat---
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodIf ventilation is inadequate, use a NIOSH/MSHA approved respirator[6]

II. Spill Management: A Proactive Approach

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4][8]

  • Collect: Place all contaminated materials, including the absorbent, into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

III. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

Step 1: Waste Identification and Classification

All waste chemicals, including unused this compound, contaminated materials, and empty containers, should be treated as hazardous waste unless confirmed otherwise by your institution's EHS office.[9] The EPA classifies hazardous waste based on specific characteristics (ignitability, corrosivity, reactivity, and toxicity) and through specific listings.[10] Aldehydes, such as formaldehyde, are regulated as hazardous waste, setting a precedent for similar compounds.[1]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated items like gloves and weighing paper, in a designated, compatible container.

  • Liquid Waste: If this compound is in a solution, do not mix it with other waste streams without consulting your EHS office. In general, halogenated and non-halogenated solvent wastes should be collected separately.[11] Aqueous waste should be kept separate from organic solvent waste.[11]

Step 3: Waste Accumulation and Storage

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) .[10][12]

  • Location: The SAA must be at or near the point of waste generation.[10]

  • Container Requirements:

    • Use a container that is compatible with the chemical waste. The original container is often a good choice if it is in good condition.[12]

    • The container must be in good condition and not leaking.

    • Keep the container securely capped at all times, except when adding waste.[9][12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound").[10]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.[10]

Step 4: Arranging for Disposal

Once a waste container is full or is no longer needed, it must be disposed of through your institution's hazardous waste collection program.

  • Request Pickup: Submit a waste collection request to your EHS or hazardous waste management office.[9]

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Professional Disposal: The waste will be transported and disposed of by a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[4]

Disposal of Empty Containers:

A container that held a hazardous waste can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent.[11] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11] Before discarding the empty container, deface or remove all chemical labels.[9]

IV. Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit identify Identify as Hazardous Waste spill_kit->identify segregate Segregate Solid and Liquid Waste identify->segregate container Select Compatible & Labeled Container segregate->container saa Store in Satellite Accumulation Area container->saa request_pickup Request EHS Waste Pickup saa->request_pickup professional_disposal Disposal by Licensed Professional request_pickup->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

V. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the potential hazards, implementing robust safety measures, and adhering to a systematic disposal workflow, laboratory professionals can significantly mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and reviewed regularly. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethylbenzaldehyde. Retrieved from [Link]

  • RIFM. (2023, December 27). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dimethyl-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3,5-Dimethyl-4-Methoxybenzaldehyde

As professionals in the fast-paced fields of research and drug development, our work with novel chemical compounds is foundational to discovery. This compound, a substituted aromatic aldehyde, presents as a valuable intermediate in various synthetic pathways. However, its safe and effective use hinges on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 39250-90-3) is classified with specific hazards that demand our respect and attention.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.

Source: Combi-Blocks Safety Data Sheet[1]

These classifications tell a clear story: the compound is moderately toxic if ingested and is a notable irritant to the skin, eyes, and respiratory system.[1] The causality here is linked to the reactivity of the aldehyde functional group and the overall molecular structure, which can interact with biological macromolecules, leading to irritation and toxic effects. Therefore, our primary goal is to prevent direct contact and inhalation through a multi-layered safety approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific risks posed by the chemical and the procedure. For this compound, a liquid at room temperature, the focus is on creating an impermeable barrier.

Recommended PPE for Handling this compound:

Body PartProtective EquipmentRationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are mandatory to prevent contact with liquid splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. Standard safety glasses are insufficient.[2][3]
Hands Nitrile or Neoprene GlovesStandard disposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be used. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[3][4]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a chemical-resistant material, should be worn to protect the skin and personal clothing.
Respiratory Use in a Chemical Fume HoodAll handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to prevent respiratory exposure.[1][5] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

This comprehensive PPE ensemble is a self-validating system; if any component is compromised, the entire system's integrity is at risk. Regular inspection and proper maintenance of PPE are as critical as its initial selection.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol outlines the essential steps for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment Review SDS PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood 3. Prepare Fume Hood Verify Airflow PPE->FumeHood Transfer 4. Chemical Transfer Use appropriate glassware FumeHood->Transfer Reaction 5. Experimental Use Maintain containment Transfer->Reaction Decontaminate 6. Decontaminate Glassware Rinse with appropriate solvent Reaction->Decontaminate Waste 7. Segregate Waste Liquid & Solid Hazardous Waste Decontaminate->Waste DoffPPE 8. Doff & Dispose PPE Gloves, etc. Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe Handling Workflow Diagram

Step-by-Step Protocol:

  • Preparation and Pre-Handling:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[1]

    • Assemble PPE: Don the appropriate PPE as outlined in the table above.

    • Prepare the Work Area: Ensure a certified chemical fume hood is operational. Have spill cleanup materials (such as vermiculite or sand) and designated hazardous waste containers readily accessible.[2]

  • Handling and Experimental Use:

    • Chemical Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use compatible labware (e.g., glass, PTFE).

    • Perform Experiment: Conduct all procedures within the fume hood. Keep the container sealed when not in use.[7]

    • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8] Some suppliers recommend storage at 4°C under an inert atmosphere like nitrogen.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor immediately.[1][7]

Spill and Disposal Procedures:

  • Minor Spills: For small spills within a fume hood, absorb the liquid with an inert material (e.g., sand, vermiculite).[2] Scoop the contaminated material into a labeled, sealed container for hazardous waste disposal.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • Waste Disposal: All waste materials, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste.[1] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Chemstock. (n.d.). Safety Data Sheet: BENZALDEHYDE. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, August 29). 4-Methoxy-3,5-dimethylbenzaldehyde. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2023, December 27). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.